molecular formula C7H9ClN2 B010331 5-Chloro-3-methylbenzene-1,2-diamine CAS No. 109671-52-5

5-Chloro-3-methylbenzene-1,2-diamine

Cat. No.: B010331
CAS No.: 109671-52-5
M. Wt: 156.61 g/mol
InChI Key: JCNVBPMFGXBWOI-UHFFFAOYSA-N
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Description

Research Application and Value: 5-Chloro-3-methylbenzene-1,2-diamine (CAS 109671-52-5) is a high-value aromatic diamine building block primarily employed in the synthesis of complex heterocyclic systems. Its key structural feature—two adjacent amino groups on a benzene ring that is also substituted with a chloro and a methyl group—makes it a versatile precursor for constructing substituted benzimidazole scaffolds . These scaffolds are core structures in numerous compounds with biological activity. A specific application documented in patent literature includes the synthesis of pharmaceutically relevant molecules such as 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives, which are explored for their potential therapeutic applications . Mechanism of Action in Synthesis: In organic synthesis, this compound acts as a key intermediate. Its primary mechanism involves cyclocondensation reactions, particularly with carbonyl compounds like carboxylic acids or aldehydes, to form benzimidazole derivatives. The electron-donating methyl group and the electron-withdrawing chloro group influence the electron density of the aromatic ring, which can modulate the reactivity and regioselectivity of the diamine during these reactions, allowing for the creation of specific, complex molecular architectures desired in medicinal and materials chemistry. Physical and Chemical Properties: * CAS Number: 109671-52-5 * Molecular Formula: C 7 H 9 ClN 2 * Molecular Weight: 156.61 g/mol * Density: 1.3±0.1 g/cm³ * Boiling Point: 309.8±37.0 °C at 760 mmHg * Flash Point: 141.1±26.5 °C Disclaimer: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-chloro-3-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9ClN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNVBPMFGXBWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363697
Record name 5-chloro-3-methylbenzene-1,2-diamine
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109671-52-5
Record name 5-chloro-3-methylbenzene-1,2-diamine
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Record name 5-chloro-3-methylbenzene-1,2-diamine
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Foundational & Exploratory

"synthesis of 5-Chloro-3-methylbenzene-1,2-diamine from 3-chloro-2-methyl-6-nitroaniline"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 5-Chloro-3-methylbenzene-1,2-diamine, a valuable building block in medicinal and materials chemistry, starting from 3-chloro-2-methyl-6-nitroaniline. The core of this transformation is the selective reduction of an aromatic nitro group to a primary amine. This document delves into the mechanistic principles of common reduction methodologies, offering a comparative analysis to guide reagent selection. A detailed, field-proven experimental protocol using a classic metal-acid system (Iron in acidic medium) is presented, emphasizing safety, efficiency, and product purity. The guide further covers essential work-up, purification, and analytical characterization techniques to validate the synthesis of the target compound. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of substituted o-phenylenediamines.

Introduction: Strategic Importance of the Target Moiety

This compound is a substituted ortho-phenylenediamine (OPD) that serves as a critical precursor in the synthesis of complex heterocyclic systems.[1] The adjacent amino groups provide a reactive scaffold for cyclocondensation reactions, most notably in the formation of substituted benzimidazoles, which are core structures in numerous pharmacologically active compounds.[1] The starting material, 3-chloro-2-methyl-6-nitroaniline, is a readily available nitroaromatic compound.[2]

The conversion of the nitro group in the starting material to an amine is a pivotal transformation in synthetic organic chemistry.[3][4] This reduction fundamentally alters the electronic properties of the benzene ring, converting a strongly electron-withdrawing, meta-directing nitro group into a strongly electron-donating, ortho-, para-directing amino group.[3] The successful execution of this synthesis requires a reduction method that is not only efficient but also chemoselective, leaving the chloro-substituent intact.

The Core Transformation: Reduction of the Aromatic Nitro Group

The reduction of an aromatic nitro group (-NO₂) to a primary amine (-NH₂) is a multi-electron process that proceeds through several intermediates, such as nitroso (-NO) and hydroxylamine (-NHOH) species. A variety of reagents and catalytic systems have been developed to effect this transformation, each with distinct advantages and limitations.[5]

2.1. Comparative Analysis of Reduction Methodologies

The choice of reducing agent is paramount and depends on factors such as substrate compatibility (chemoselectivity), cost, scalability, and safety.

  • Catalytic Hydrogenation: This method, often employing catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel, is widely used for its clean reaction profile, as the only byproduct is water.[5][6] However, for halogenated nitroaromatics, there is a significant risk of hydrodehalogenation, where the chloro-substituent is reductively cleaved.[7] While specialized catalysts (e.g., Pt–V/C) can improve selectivity, this side reaction remains a primary concern for the synthesis of this compound.[7]

  • Metal/Acid Systems: The use of easily oxidized metals such as Iron (Fe), Tin (Sn), or Zinc (Zn) in acidic media (e.g., HCl, Acetic Acid) is a classic, robust, and cost-effective method for nitro group reduction.[3][8] The Béchamp reduction, which uses iron metal and an acid like HCl, is particularly noteworthy.[9] The mechanism involves the metal acting as the electron source, with the acid providing the necessary protons.[9][10] These methods generally exhibit excellent chemoselectivity, preserving halogen substituents, making them highly suitable for this specific transformation.[11]

  • Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this reagent offers a mild, metal-free alternative for the reduction of nitroarenes.[12][13] The reaction is believed to proceed via a single-electron transfer from the sulfur dioxide radical anion (•SO₂⁻), the active reducing species in aqueous media.[12][14] It is valued for its high chemoselectivity and tolerance of many functional groups, including halogens.[12][15] While effective, the work-up can sometimes be more complex compared to metal/acid systems.

Selection Rationale: For the synthesis of this compound from 3-chloro-2-methyl-6-nitroaniline, the Iron/Hydrochloric Acid (Fe/HCl) system is selected for the detailed protocol. This choice is predicated on its high chemoselectivity (preservation of the C-Cl bond), cost-effectiveness, operational simplicity, and proven reliability for this class of transformation.[4][9]

Experimental Protocol: Synthesis via Béchamp Reduction

This section provides a detailed, step-by-step procedure for the reduction of 3-chloro-2-methyl-6-nitroaniline.

3.1. Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[16]

  • Ventilation: Handle all reagents and perform the reaction in a well-ventilated fume hood.[17][18]

  • Reagent Hazards: 3-chloro-2-methyl-6-nitroaniline and the resulting diamine product are classified as harmful or toxic. Avoid inhalation, ingestion, and skin contact.[2][19][20] Concentrated hydrochloric acid is highly corrosive and causes severe burns. Handle with extreme care.

  • Reaction Exotherm: The reaction can be exothermic. Ensure controlled addition of reagents and have a cooling bath (e.g., ice-water) readily available. Finely divided iron powder can be pyrophoric.[8]

3.2. Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMolesEquiv.
3-chloro-2-methyl-6-nitroanilineC₇H₇ClN₂O₂186.6010.0 g0.05361.0
Iron Powder (<100 mesh)Fe55.84515.0 g0.269~5.0
Concentrated HCl (~37%)HCl36.465.0 mL~0.06~1.1
Ethanol (95%)C₂H₅OH46.07150 mL--
Water (Deionized)H₂O18.0250 mL--
Sodium Hydroxide (50% w/v aq.)NaOH40.00As needed--
Ethyl AcetateC₄H₈O₂88.11~200 mL--
Brine (Saturated NaCl aq.)NaCl58.44~50 mL--
Anhydrous Magnesium SulfateMgSO₄120.37As needed--

3.3. Reaction Workflow Diagram

G cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_end Final Product Start Starting Material: 3-chloro-2-methyl-6-nitroaniline Reaction Reduction: Add Fe powder, H₂O, EtOH, HCl. Reflux. Start->Reaction 1. Filter Hot Filtration (Remove Iron Oxides) Reaction->Filter 2. Basify Basification (Add NaOH aq.) Filter->Basify 3. Extract Extraction (Ethyl Acetate) Basify->Extract 4. Dry Drying (Anhydrous MgSO₄) Extract->Dry 5. Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate 6. Purify Purification (Recrystallization) Concentrate->Purify 7. Product Final Product: This compound Purify->Product 8.

Caption: Workflow for the synthesis of this compound.

3.4. Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-2-methyl-6-nitroaniline (10.0 g, 0.0536 mol), iron powder (15.0 g, 0.269 mol), ethanol (150 mL), and water (50 mL).

  • Initiation: Begin vigorous stirring to create a suspension. Carefully and slowly add concentrated hydrochloric acid (5.0 mL) through the top of the condenser. The reaction is exothermic, and the mixture may begin to reflux on its own.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up (Part 1 - Filtration): While still hot, carefully filter the reaction mixture through a pad of Celite® to remove the iron salts and excess iron powder. Wash the flask and the filter cake with a small amount of hot ethanol (~20 mL) to ensure complete transfer of the product.

  • Work-up (Part 2 - Basification): Transfer the filtrate to a larger beaker and cool it in an ice bath. Slowly and with stirring, add a 50% (w/v) aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 12). This step is crucial to neutralize the hydrochloric acid and deprotonate the amine product, which may have formed an ammonium salt.[21] The free diamine may precipitate at this stage.

  • Work-up (Part 3 - Extraction): Transfer the basic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).[12] Combine the organic extracts.

  • Work-up (Part 4 - Washing & Drying): Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Aromatic diamines can be sensitive to air and light, often darkening upon standing. Purification should be carried out promptly after isolation.

4.1. Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product.

  • Dissolve the crude solid in a minimum amount of a hot solvent system, such as ethanol/water or toluene/hexanes.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Insight: The choice of solvent is critical. A good solvent system will dissolve the compound when hot but have low solubility when cold, while impurities remain soluble at all temperatures.[22]

4.2. Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • Physical Properties: The product should be a solid with a defined melting point.[1]

    • Molecular Formula: C₇H₉ClN₂[1]

    • Molecular Weight: 156.61 g/mol [1]

  • Spectroscopic Analysis:

    • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum will provide definitive structural confirmation. Expected signals would include two distinct aromatic protons, a singlet for the methyl group, and broad signals for the two amino groups.

    • ¹³C NMR: Will show the expected number of carbon signals for the unique carbons in the molecule.

    • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 156.6, with a characteristic isotopic pattern (M+2 peak at ~33% intensity of M⁺) confirming the presence of one chlorine atom.

    • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should show characteristic N-H stretching bands for the primary amine groups in the region of 3300-3500 cm⁻¹.

Conclusion

The synthesis of this compound from 3-chloro-2-methyl-6-nitroaniline is a robust and reliable transformation. The selective reduction of the nitro group can be effectively achieved using the Béchamp reduction (Fe/HCl), which offers excellent chemoselectivity, scalability, and cost-efficiency. Careful execution of the reaction, work-up, and purification steps is essential to obtain a high-purity product suitable for subsequent applications in pharmaceutical and materials science research. The analytical techniques outlined provide a clear pathway for the unequivocal characterization of the target molecule.

References

An In-depth Technical Guide to 5-Chloro-3-methylbenzene-1,2-diamine (CAS 109671-52-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-3-methylbenzene-1,2-diamine (CAS No. 109671-52-5), a key chemical intermediate in the synthesis of complex heterocyclic compounds. This document elucidates its chemical structure, physicochemical properties, synthesis, and, most notably, its critical role in the formation of benzimidazole scaffolds. A significant focus is placed on its application in medicinal chemistry, highlighted by its use as a starting material in the synthesis of the FDA-approved drug, Daridorexant. This guide also includes detailed reaction mechanisms, experimental protocols, and safety information to support researchers and drug development professionals in their work with this versatile compound.

Introduction

This compound, an aromatic diamine, is a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring adjacent amino groups, a chloro substituent, and a methyl group on the benzene ring, offers a versatile platform for the construction of a wide range of heterocyclic systems. The presence of both an electron-donating methyl group and an electron-withdrawing chloro group influences the electron density of the aromatic ring, which in turn modulates the reactivity and regioselectivity of the diamine in various chemical transformations. This fine-tuning of electronic properties makes it a sought-after precursor in the fields of medicinal and materials chemistry.

The primary utility of this compound lies in its ability to undergo cyclocondensation reactions to form substituted benzimidazoles. The benzimidazole moiety is a prominent scaffold in numerous biologically active compounds, underscoring the importance of this compound in drug discovery and development.

Chemical Structure and Properties

The structural and physical properties of this compound are fundamental to its reactivity and handling.

Chemical Structure

The chemical structure of this compound is depicted below:

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

PropertyValueReference(s)
CAS Number 109671-52-5[1]
Molecular Formula C₇H₉ClN₂[1]
Molecular Weight 156.61 g/mol [1]
IUPAC Name This compound[1]
Density 1.3 ± 0.1 g/cm³[1]
Boiling Point 309.8 ± 37.0 °C at 760 mmHg[1]
Flash Point 141.1 ± 26.5 °C[1]
Physical Form Solid or semi-solid
Storage Keep in dark place, inert atmosphere, 2-8°C

Synthesis and Characterization

The synthesis of this compound typically proceeds through a multi-step process starting from a substituted toluene derivative.

General Synthesis Pathway

A common synthetic route involves the nitration of a suitable chloro-toluene precursor, followed by the reduction of the nitro groups to amines.

Synthesis_Pathway Start Chloro-toluene derivative Nitration Nitration Start->Nitration HNO3/H2SO4 Reduction Reduction Nitration->Reduction e.g., H2/Pd, Fe/HCl Product This compound Reduction->Product

Caption: General synthesis pathway for this compound.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: In a suitable deuterated solvent like DMSO-d₆, the aromatic protons are expected to appear as distinct signals in the range of 6.5-7.5 ppm. The methyl group protons would typically resonate as a singlet around 2.1-2.3 ppm. The amine protons (NH₂) will likely appear as broad signals between 4.5-6.0 ppm, and their chemical shift can be influenced by solvent and concentration.[2]

  • ¹³C NMR: The aromatic carbons generally show signals between 110-150 ppm. The carbon atom attached to the chlorine will exhibit a characteristic chemical shift in the 120-130 ppm region, while the methyl carbon signal is expected around 15-20 ppm.[2]

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. The N-H stretching vibrations of the primary amine groups are expected in the region of 3200-3500 cm⁻¹.[2]

Key Application: Synthesis of Benzimidazoles

The most significant application of this compound is its use as a precursor in the synthesis of benzimidazole derivatives.

Mechanism of Benzimidazole Formation

The formation of the benzimidazole ring occurs through a cyclocondensation reaction between an o-phenylenediamine, such as this compound, and a carboxylic acid or its derivative (e.g., aldehyde, orthoester). The general mechanism involves the initial formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the benzimidazole ring.[3][4]

Benzimidazole_Formation Reactants This compound + Carboxylic Acid/Aldehyde Intermediate Amide/Schiff Base Intermediate Reactants->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Substituted Benzimidazole Dehydration->Product

Caption: Mechanism of benzimidazole formation from an o-phenylenediamine.

Experimental Protocol: General Benzimidazole Synthesis

The following is a generalized procedure for the synthesis of a benzimidazole derivative from an o-phenylenediamine.

Materials:

  • o-Phenylenediamine (e.g., this compound)

  • Carboxylic acid or aldehyde

  • Catalyst (e.g., ammonium chloride, lanthanum chloride)[3]

  • Solvent (e.g., acetonitrile, or solvent-free conditions)[3]

Procedure:

  • In a round-bottom flask, combine the o-phenylenediamine (1 equivalent) and the carboxylic acid or aldehyde (1 equivalent).[4]

  • Add the catalyst, if required.[3]

  • The reaction can be heated, often between 80-140°C, with or without a solvent.[3][5]

  • The reaction progress is monitored by thin-layer chromatography (TLC).[6]

  • Upon completion, the reaction mixture is cooled, and the crude product is isolated.

  • Purification is typically achieved by recrystallization from a suitable solvent.[4]

Case Study: Synthesis of Daridorexant

A prominent example of the application of this compound in drug development is its use as a key intermediate in the synthesis of Daridorexant. Daridorexant, marketed as QUVIVIQ®, is a dual orexin receptor antagonist approved for the treatment of insomnia.[7]

The synthesis involves the reaction of this compound with a suitable carboxylic acid derivative to form the core benzimidazole structure of Daridorexant.[2][7] This highlights the direct relevance of this chemical intermediate to the pharmaceutical industry.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling this compound and its derivatives.

Hazard Identification

Aromatic amines as a class of compounds can be toxic.[1][8][9] Some are known to be carcinogenic and mutagenic.[1][8] For the hydrochloride salt of the closely related 4-Chloro-3-methylbenzene-1,2-diamine, the following hazards are identified:

  • Acute oral toxicity (Category 4) [10]

  • Skin corrosion/irritation (Category 2) [10]

  • Serious eye damage/eye irritation (Category 2A) [10]

  • Specific target organ toxicity - single exposure; Respiratory tract irritation (Category 3) [10]

Recommended Handling Procedures
  • Use in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

  • Avoid inhalation of dust and contact with skin and eyes.[10]

  • Wash hands thoroughly after handling.[10]

  • Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.

Conclusion

This compound (CAS 109671-52-5) is a chemical intermediate of significant value, particularly in the synthesis of benzimidazole-containing compounds. Its well-defined structure and reactivity make it an essential tool for medicinal chemists and drug development professionals. The successful application of this compound in the synthesis of an FDA-approved drug, Daridorexant, is a testament to its importance in the pharmaceutical landscape. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development.

References

Spectroscopic Characterization of 5-Chloro-3-methylbenzene-1,2-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-Chloro-3-methylbenzene-1,2-diamine (CAS No. 109671-52-5). While direct experimental spectra for this specific compound are not widely published, this document, intended for researchers, scientists, and professionals in drug development, synthesizes foundational spectroscopic principles and data from analogous compounds to present a robust predictive analysis. We will delve into the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. The causality behind spectral assignments is explained, offering a self-validating framework for the identification and characterization of this versatile aromatic diamine building block.

Introduction: The Structural Significance of this compound

This compound is a substituted o-phenylenediamine, a class of compounds that are pivotal in the synthesis of a wide array of heterocyclic systems, most notably benzimidazoles.[1] The specific arrangement of a chloro group, a methyl group, and two vicinal amino groups on the benzene ring imparts a unique electronic and steric profile, influencing its reactivity and making it a valuable precursor in medicinal and materials chemistry.[1]

Accurate and unambiguous structural confirmation is the bedrock of any chemical synthesis. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide will, therefore, serve as a reference for the expected spectroscopic fingerprint of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts are influenced by the electron-donating amino and methyl groups and the electron-withdrawing chloro group.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The solvent used for analysis (e.g., DMSO-d₆ or CDCl₃) will significantly affect the chemical shift and appearance of the -NH₂ protons due to hydrogen bonding. In a non-protic solvent like CDCl₃, the amine protons would likely appear as a broad singlet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~6.8 - 7.0Singlet1HAromatic H-4This proton is situated between the two amino groups and is expected to be shielded. The lack of adjacent protons would result in a singlet.
~6.5 - 6.7Singlet1HAromatic H-6This proton is ortho to an amino group and meta to the chloro and methyl groups. It is expected to be in the upfield region of the aromatic spectrum and appear as a singlet.
~4.0 - 5.0Broad Singlet4H-NH₂The chemical shift of amine protons is highly variable and depends on solvent and concentration. They typically appear as a broad signal due to quadrupole broadening and exchange.
~2.2 - 2.4Singlet3H-CH₃The methyl group protons are expected to appear as a singlet in the typical range for an aryl methyl group.
Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts will be influenced by the nature of the substituents on the aromatic ring.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial.

  • Instrument Setup: Acquire the spectrum on the same spectrometer used for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-160 ppm.

  • Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the solvent peak.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignmentRationale
~140 - 145C-1 / C-2The carbons bearing the amino groups are expected to be significantly deshielded and appear in this region.
~135 - 140C-5The carbon atom attached to the electronegative chlorine atom will be deshielded.
~120 - 125C-3The carbon bearing the methyl group.
~115 - 120C-4This carbon is expected to be shielded by the two ortho amino groups.
~110 - 115C-6This carbon is shielded by the ortho and para amino groups.
~20 - 25-CH₃The methyl carbon will appear in the typical aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by the characteristic absorptions of the N-H bonds of the primary amine groups and the C-H and C=C bonds of the substituted aromatic ring.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The spectrum can be acquired using a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400 - 3500MediumAsymmetric N-H stretchPrimary aromatic amines typically show two distinct N-H stretching bands. The asymmetric stretch appears at a higher frequency.[2]
3300 - 3400MediumSymmetric N-H stretchThe symmetric N-H stretching vibration occurs at a lower frequency compared to the asymmetric stretch.[2]
3000 - 3100MediumAromatic C-H stretchThese absorptions are characteristic of C-H bonds on an aromatic ring.
2850 - 2960WeakAliphatic C-H stretchThese bands correspond to the C-H stretching vibrations of the methyl group.
1600 - 1650StrongN-H bending (scissoring)This strong absorption is due to the in-plane bending of the N-H bonds in the primary amine groups.
1450 - 1550MediumAromatic C=C stretchingMultiple bands are expected in this region corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring.
1250 - 1350StrongAromatic C-N stretchingThe stretching vibration of the bond between the aromatic ring and the nitrogen atom of the amine groups gives rise to a strong absorption in this region.
1000 - 1100MediumC-Cl stretchThe carbon-chlorine stretching vibration is expected in this region of the fingerprint part of the spectrum.
800 - 900StrongC-H out-of-plane bendingThe substitution pattern on the benzene ring will influence the exact position of these strong bands, which are characteristic of aromatic C-H out-of-plane deformations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in its structural elucidation. For this compound, with a molecular formula of C₇H₉ClN₂, the nominal molecular weight is 156 g/mol . Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, corresponding to the ³⁷Cl isotope.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Ionization:

    • ESI: For softer ionization, producing a prominent protonated molecular ion [M+H]⁺.

    • EI: For more energetic ionization, leading to extensive fragmentation and a detailed fragmentation pattern.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

Predicted Fragmentation Pathway

Under Electron Impact (EI) ionization, the molecular ion is expected to undergo fragmentation through several pathways.

Caption: Predicted EI-MS fragmentation of this compound.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ³⁵Cl)Proposed Fragment IonFormula of FragmentRationale
156 / 158Molecular Ion [M]⁺˙[C₇H₉ClN₂]⁺˙The parent ion peak. The M+2 peak at m/z 158 with ~33% intensity of the M+ peak is a clear indicator of the presence of one chlorine atom.
141 / 143[M - CH₃]⁺[C₆H₆ClN₂]⁺Loss of the methyl radical is a common fragmentation pathway for methylated aromatic compounds.
121[M - Cl]⁺[C₇H₉N₂]⁺Cleavage of the carbon-chlorine bond results in the loss of a chlorine radical. This fragment will not have the isotopic pattern associated with chlorine.
129 / 131[M - HCN]⁺˙[C₆H₈ClN]⁺˙Aromatic amines can undergo ring contraction with the expulsion of hydrogen cyanide (HCN).

Conclusion

The spectroscopic data predicted in this guide provide a detailed and scientifically grounded framework for the characterization of this compound. The expected ¹H and ¹³C NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns are based on the fundamental principles of spectroscopy and analysis of structurally related molecules. This information will be invaluable to researchers in confirming the synthesis and purity of this important chemical intermediate, thereby ensuring the integrity of their subsequent research and development activities.

References

"solubility of 5-Chloro-3-methylbenzene-1,2-diamine in organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Chloro-3-methylbenzene-1,2-diamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple data summary to explore the underlying physicochemical principles governing the dissolution of this compound. We will examine the molecular structure, predict its behavior in various organic solvent classes, and provide a robust, field-tested experimental protocol for quantitative solubility determination. This guide is designed to empower scientists to make informed decisions in solvent selection for synthesis, purification, and formulation processes.

Introduction: The Importance of Solubility Profiling

This compound is a substituted aromatic diamine, a class of compounds that serve as critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The success of any chemical process, from reaction kinetics to purification and final formulation, is fundamentally dependent on the solubility of its components. A thorough understanding of a compound's solubility profile is therefore not merely academic; it is a critical-path requirement for process optimization, yield maximization, and the development of stable, effective end-products.

This guide provides the theoretical framework and practical methodology required to assess the solubility of this compound in a range of common organic solvents.

Physicochemical Profile and Structural Analysis

The solubility of a molecule is dictated by its structure. The key to predicting how this compound will behave in different solvents lies in analyzing its functional groups and overall polarity.

The molecule possesses a dual nature:

  • Polar Moieties: The two adjacent amine (-NH₂) groups are polar and capable of acting as hydrogen bond donors. These groups will seek to interact with polar solvents, particularly those that are hydrogen bond acceptors or donors.

  • Non-Polar Backbone: The benzene ring, substituted with a methyl (-CH₃) group and a chlorine (-Cl) atom, forms a largely non-polar, lipophilic core. This part of the molecule will favor interactions with non-polar solvents through van der Waals forces.

This structural dichotomy suggests that the compound will not be exclusively soluble in either highly polar or completely non-polar solvents, but will exhibit a nuanced profile. Basic amines are also known to be soluble in dilute mineral acids.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₉ClN₂[3]
Molecular Weight 156.61 g/mol [4][5]
CAS Number 109671-52-5[3]
Boiling Point 309.8 ± 37.0 °C at 760 mmHg
Appearance Solid (predicted)[6]

Theoretical Principles & Predicted Solubility

The foundational principle of solubility is "like dissolves like."[7][8] This means that solutes dissolve best in solvents with similar intermolecular forces. The key factors at play are polarity, molecular size, and temperature.[9][10] For most solid solutes, solubility increases with temperature as the additional kinetic energy helps overcome the crystal lattice energy of the solid and the intermolecular forces of the solvent.[7][10][11]

Based on the structure of this compound, we can predict its general solubility in major solvent classes.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, BenzeneLow to ModerateThe non-polar aromatic backbone will interact favorably with these solvents, but the highly polar amine groups will resist dissolution, limiting overall solubility.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)Moderate to HighThese solvents have a significant dipole moment to solvate the polar amine groups but lack hydrogen-bonding capabilities, offering a balanced interaction with both polar and non-polar regions of the molecule. A related compound, 2,3-Diaminotoluene, is very soluble in acetone and soluble in dichloromethane.[8]
Polar Protic Methanol, Ethanol, IsopropanolHighThese solvents can engage in hydrogen bonding with the amine groups, which is a very strong intermolecular force, leading to effective solvation. Their alkyl chains also provide some interaction with the non-polar ring.
Water H₂OLowWhile the amine groups can hydrogen bond with water, the large, non-polar aromatic portion of the molecule is hydrophobic, likely making it sparingly soluble in water alone. The hydrochloride salt form, however, would likely be water-soluble.[12]

Experimental Protocol for Quantitative Solubility Determination

While theoretical prediction is a powerful tool for initial solvent screening, empirical measurement is essential for process design and optimization. The most common and reliable method for determining the solubility of a solid in a liquid is the Isothermal Saturation Method . This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solid.

Causality Behind Experimental Choices
  • Isothermal Conditions: Solubility is highly temperature-dependent.[7] Maintaining a constant temperature with a thermostated shaker or water bath is critical for reproducibility and accuracy.

  • Equilibration Time: Dissolution is not instantaneous. Sufficient time must be allowed for the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. For new compounds, a 24-48 hour period is a robust starting point.

  • Phase Separation: It is crucial to analyze only the dissolved solute. Centrifugation followed by filtration through a fine-pore (e.g., 0.22 µm) syringe filter ensures that no undissolved solid particulates are carried over into the sample for analysis. The filter material must be chemically compatible with the solvent to prevent leaching of contaminants.

  • Quantification Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this application. It is highly sensitive, specific, and allows for accurate quantification against a standard curve.

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

    • From the stock solution, create a series of calibration standards (typically 5-7) that bracket the expected solubility range.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials (e.g., 4 mL glass vials). The excess is critical to ensure saturation is achieved.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostated orbital shaker set to the desired temperature (e.g., 25 °C) and a moderate agitation speed (e.g., 200 rpm).

    • Allow the samples to equilibrate for at least 24 hours.

  • Phase Separation & Sample Dilution:

    • Remove the vials from the shaker and let them stand for 1-2 hours to allow excess solid to settle.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

    • Carefully draw the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean HPLC vial.

    • Accurately dilute the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve. Record the dilution factor precisely.

  • Quantification:

    • Analyze the calibration standards and the diluted samples by a validated HPLC-UV method.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in desired units, such as mg/mL or mol/L.

Experimental Workflow Diagram

G Figure 1. Isothermal Saturation Solubility Workflow prep 1. Preparation - Prepare Calibration Standards - Weigh excess solute into vials add_solvent 2. Solvent Addition - Add precise volume of solvent prep->add_solvent equilibrate 3. Equilibration - Seal vials - Agitate at constant T (24-48h) add_solvent->equilibrate separate 4. Phase Separation - Centrifuge - Filter supernatant (0.22 µm filter) equilibrate->separate dilute 5. Dilution - Dilute filtered sample into  calibration range separate->dilute quantify 6. Quantification - Analyze standards & samples  via HPLC-UV dilute->quantify calculate 7. Calculation - Determine concentration from  calibration curve - Apply dilution factor quantify->calculate

Caption: Figure 1. Isothermal Saturation Solubility Workflow

Safety and Handling

Substituted aromatic amines require careful handling. Users should always consult the latest Safety Data Sheet (SDS) before use.[13][14][15] General precautions include:

  • Working in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

While specific, publicly available quantitative data for the solubility of this compound is limited, a robust solubility profile can be developed through a combination of theoretical analysis and systematic experimental measurement. The dual polar/non-polar nature of its structure suggests highest solubility in polar protic solvents like alcohols, and moderate to high solubility in polar aprotic solvents. The provided experimental protocol offers a reliable, self-validating framework for researchers to generate the precise, high-quality data needed to advance their research and development objectives.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-4-Methyl-1H-benzo[d]imidazole Derivatives: Core Starting Materials and Strategic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and critical starting materials for the preparation of 5-chloro-4-methyl-1H-benzo[d]imidazole derivatives, a scaffold of significant interest in medicinal chemistry and drug development. We will dissect the strategic considerations for obtaining the pivotal precursor, 4-chloro-3-methyl-1,2-phenylenediamine, from both commercial sources and through de novo synthesis. The guide offers detailed mechanistic insights and field-proven protocols for the two primary methods of benzimidazole ring construction: the Phillips condensation with formic acid and the condensation with various aldehydes. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for accessing this important class of heterocyclic compounds.

Introduction: The Benzimidazole Core in Modern Drug Discovery

The benzimidazole ring system is a privileged heterocyclic motif, forming the structural core of numerous pharmacologically active agents. Its unique structure, resembling the purine bases of DNA and RNA, allows it to interact with a wide array of biological targets. The specific substitution pattern of 5-chloro-4-methyl imparts distinct electronic and steric properties, influencing the pharmacokinetic and pharmacodynamic profiles of its derivatives. Consequently, mastering the synthesis of this scaffold is a critical capability for medicinal chemistry laboratories.

The cornerstone of any benzimidazole synthesis is the appropriately substituted ortho-phenylenediamine. For the target scaffold, this key intermediate is 4-chloro-3-methyl-1,2-phenylenediamine . This guide is structured to address two primary scenarios faced by researchers: direct utilization of the commercially available diamine and, when necessary, its synthesis from more fundamental precursors.

The Pivotal Starting Material: 4-Chloro-3-methyl-1,2-phenylenediamine

The most direct and efficient route to 5-chloro-4-methyl-1H-benzo[d]imidazole derivatives begins with the corresponding diamine.

Commercial Availability: 4-Chloro-3-methyl-1,2-phenylenediamine (CAS 673487-36-0) and its hydrochloride salt (CAS 1087743-89-2) are available from several chemical suppliers.[1][2][3] For many research and development applications, direct purchase is the most time- and resource-efficient starting point.

De Novo Synthesis of 4-Chloro-3-methyl-1,2-phenylenediamine

G cluster_0 Synthesis of Key Diamine Intermediate A 4-Chloro-3-methylaniline B Step 1: Acetylation (Amine Protection) A->B Acetic Anhydride C N-(4-chloro-3-methylphenyl)acetamide B->C D Step 2: Nitration C->D HNO₃ / H₂SO₄ E N-(4-chloro-3-methyl-2-nitrophenyl)acetamide D->E F Step 3: Hydrolysis (Deprotection) E->F Acid or Base G 4-Chloro-3-methyl-2-nitroaniline F->G H Step 4: Reduction G->H SnCl₂/HCl or H₂/Pd-C I 4-Chloro-3-methyl-1,2-phenylenediamine H->I

Caption: Synthetic pathway to 4-chloro-3-methyl-1,2-phenylenediamine.

2.1.1. Mechanistic Rationale: The "Why" Behind the Synthesis

  • Step 1: Amine Protection (Acetylation): Direct nitration of anilines is generally avoided in industrial and laboratory synthesis for two critical reasons. First, the amino group is highly susceptible to oxidation by nitric acid, leading to a complex mixture of byproducts.[4] Second, under the strongly acidic conditions required for nitration, the amine is protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which would lead to the undesired 5-nitro isomer.[5][6] By converting the amine to an acetamide, we moderate its activating strength and protect it from oxidation. The acetyl group is still an ortho, para-director, but its steric bulk favors substitution at the less hindered para position relative to the amide. Since this position is already occupied by the chloro group, nitration is directed to the ortho position, yielding the desired 2-nitro isomer.

  • Step 2: Electrophilic Aromatic Nitration: This is a classic electrophilic aromatic substitution (EAS) reaction. Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to generate the potent electrophile, the nitronium ion (NO₂⁺).[7][8] The electron-rich aromatic ring of the acetanilide attacks the nitronium ion, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate.[9] Subsequent deprotonation by a weak base (like HSO₄⁻) restores the aromaticity of the ring, completing the substitution.

G cluster_mech Nitronium Ion Formation & Aromatic Attack HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- - H⁺ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O H2O H₂O Aromatic Acetanilide Ring SigmaComplex Sigma Complex (Wheland Intermediate) Aromatic->SigmaComplex + NO₂⁺ Product Nitrated Product SigmaComplex->Product - H⁺ (to HSO₄⁻)

Caption: Mechanism of electrophilic aromatic nitration.

  • Step 3 & 4: Deprotection and Reduction: The acetyl protecting group is readily removed by acid- or base-catalyzed hydrolysis to reveal the amine. The final, critical step is the reduction of the nitro group to the second amine. A common and reliable method is the use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid.[3][10] The mechanism involves a series of single electron transfers from the metal to the nitro group, with sequential protonation of the oxygen atoms by the acid, leading to the elimination of water.[11][12] The process proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.[11] Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is another excellent, often cleaner, alternative.[13][14]

2.1.2. Experimental Protocols

(Protocol 1 is a representative procedure adapted from established methods for aniline protection, nitration, deprotection, and nitro reduction.[3][4])

Step 1-3: Synthesis of 4-Chloro-3-methyl-2-nitroaniline

  • Protection: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-3-methylaniline (10.0 g, 70.6 mmol) in 50 mL of glacial acetic acid. Slowly add acetic anhydride (8.0 mL, 84.7 mmol) while stirring. Heat the mixture to 50°C for 30 minutes, then cool to room temperature and pour into 200 mL of ice-cold water. Collect the precipitated N-(4-chloro-3-methylphenyl)acetamide by vacuum filtration, wash with water, and dry.

  • Nitration: To a flask containing the dried acetamide, add 30 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 20°C with an ice bath. In a separate flask, prepare the nitrating mixture by slowly adding 7.0 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid, keeping the mixture cool. Add the nitrating mixture dropwise to the acetanilide solution, maintaining the reaction temperature below 10°C. After the addition is complete, stir for an additional 2 hours at 0-5°C. Carefully pour the reaction mixture onto 300 g of crushed ice.

  • Hydrolysis: Collect the precipitated N-(4-chloro-3-methyl-2-nitrophenyl)acetamide by filtration. Without extensive drying, transfer the solid to a flask containing 100 mL of 70% sulfuric acid and heat under reflux for 1 hour. Cool the solution and pour it into 300 mL of ice water. Neutralize carefully with concentrated ammonium hydroxide until the solution is basic. The product, 4-chloro-3-methyl-2-nitroaniline, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from an ethanol/water mixture to yield the purified product.

Step 4: Synthesis of 4-Chloro-3-methyl-1,2-phenylenediamine (Reduction)

  • To a round-bottom flask, add 4-chloro-3-methyl-2-nitroaniline (5.0 g, 26.8 mmol) and 60 mL of absolute ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (30.2 g, 134 mmol) in portions to the stirred suspension.

  • Fit the flask with a reflux condenser and heat the mixture at 70-80°C for 3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it into 100 g of crushed ice.

  • Slowly add a 40% aqueous NaOH solution until the pH is strongly basic (pH > 10) to precipitate tin salts and liberate the free diamine.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield 4-chloro-3-methyl-1,2-phenylenediamine, which can be used directly or purified further by column chromatography or recrystallization.

Constructing the Benzimidazole Ring

With the key diamine in hand, the final step is the cyclization to form the benzimidazole core. This is typically achieved by reacting the diamine with a one-carbon electrophile.

G cluster_1 Benzimidazole Ring Formation Diamine 4-Chloro-3-methyl- 1,2-phenylenediamine Benzimidazole 5-Chloro-4-methyl-1H-benzo[d]imidazole Derivatives Diamine->Benzimidazole C1_Source One-Carbon Electrophile C1_Source->Benzimidazole

Caption: General scheme for benzimidazole synthesis.

Route A: Phillips Condensation for Unsubstituted C2-Benzimidazoles

The Phillips condensation is a robust and widely used method for preparing benzimidazoles that are unsubstituted at the 2-position.[7][15] It involves the reaction of an o-phenylenediamine with a carboxylic acid (in this case, formic acid) under acidic conditions.[16]

3.1.1. Mechanistic Rationale

The reaction proceeds via two key stages. First, one of the amino groups of the diamine acts as a nucleophile, attacking the protonated carbonyl carbon of formic acid to form a tetrahedral intermediate. Loss of water yields an N-formyl intermediate. Second, under the acidic, high-temperature conditions, the amide carbonyl is protonated, rendering it highly electrophilic. The second, neighboring amino group then performs an intramolecular nucleophilic attack on this carbonyl carbon, initiating cyclization. A final dehydration step from the resulting cyclic intermediate yields the aromatic benzimidazole ring.[7]

3.1.2. Experimental Protocol (Adapted from Organic Syntheses Procedure[17])

  • In a 100-mL round-bottom flask, place 4-chloro-3-methyl-1,2-phenylenediamine (5.0 g, 31.9 mmol).

  • Add 90% formic acid (2.2 mL, 52.7 mmol).

  • Heat the mixture in a water bath at 100°C for 2 hours.

  • After cooling to room temperature, carefully add 10% aqueous sodium hydroxide solution dropwise with efficient stirring until the mixture is just alkaline to litmus paper.

  • The crude 5-chloro-4-methyl-1H-benzo[d]imidazole will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and allow it to air dry.

  • For purification, the crude product can be recrystallized from boiling water or an ethanol/water mixture. If the product is colored, it can be dissolved in boiling water, treated with a small amount of decolorizing carbon, and hot-filtered.[17]

Route B: Condensation with Aldehydes for 2-Substituted Derivatives

To install a substituent at the 2-position of the benzimidazole core, the most common method is the condensation of the diamine with an aldehyde. This reaction often requires an oxidant or a catalyst to facilitate the final aromatization step.[18]

3.2.1. Mechanistic Rationale

The reaction begins with the nucleophilic attack of one amino group on the aldehyde carbonyl, forming a hemiaminal, which then dehydrates to form a Schiff base (imine) intermediate. The second amino group then performs an intramolecular nucleophilic attack on the imine carbon to form a five-membered heterocyclic ring (a dihydrobenzimidazole). The final step is the oxidation of this dihydrobenzimidazole intermediate to the fully aromatic benzimidazole. This oxidation can be promoted by air (oxygen) or, more efficiently, by adding a mild oxidizing agent or a suitable catalyst.[19]

Catalyst / OxidantSolventTemperatureAdvantagesReference
Ammonium Chloride (NH₄Cl)Ethanol80-90°CInexpensive, mild conditions[6]
Lanthanum Chloride (LaCl₃)AcetonitrileRoom TempMild, efficient, good yields[19]
H₂O₂ / HClAcetonitrileRoom TempSimple, quick, high purity[20]
Nano-Fe₂O₃WaterReflux"Green" chemistry, recyclable catalyst[18]

3.2.2. Experimental Protocol (General Procedure using NH₄Cl Catalyst[6])

  • To a solution of 4-chloro-3-methyl-1,2-phenylenediamine (1.57 g, 10 mmol) in 20 mL of ethanol, add the desired aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol).

  • Add ammonium chloride (0.21 g, 4 mmol) to the mixture.

  • Stir the resulting mixture and heat at 80°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into 50 mL of ice-cold water.

  • The product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford the pure 2-substituted-5-chloro-4-methyl-1H-benzo[d]imidazole derivative.

Conclusion

The synthesis of 5-chloro-4-methyl-1H-benzo[d]imidazole derivatives is a highly accessible process for the modern medicinal chemist. The primary strategic decision rests on the acquisition of the key starting material, 4-chloro-3-methyl-1,2-phenylenediamine. While direct commercial sourcing is often preferred for its efficiency, this guide provides a robust and mechanistically sound pathway for its de novo synthesis from 4-chloro-3-methylaniline. The subsequent construction of the benzimidazole ring is straightforward, with the Phillips condensation and aldehyde condensation methods offering reliable and versatile routes to C2-unsubstituted and C2-substituted derivatives, respectively. The protocols and mechanistic insights provided herein serve as a comprehensive resource, empowering researchers to confidently and efficiently access this valuable heterocyclic scaffold for their drug discovery programs.

References

An In-depth Technical Guide to the Electrophilic Substitution on 5-Chloro-3-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

<_

  • Analysis of Substituent Effects: I have a good understanding of the directing effects of the individual substituents (two amino groups, one chloro group, and one methyl group) on an aromatic ring. The amino groups are strongly activating and ortho-, para-directing. The methyl group is weakly activating and ortho-, para-directing. The chloro group is deactivating but ortho-, para-directing. The key challenge is to predict the outcome of these combined, and sometimes conflicting, directing effects in the specific molecule 5-Chloro-3-methylbenzene-1,2-diamine.

  • Information on the Specific Molecule: I have found suppliers and basic chemical information (CAS number, molecular formula, etc.) for this compound and its isomers. However, I have not found specific experimental data or publications detailing electrophilic substitution reactions directly on this molecule. This means I will need to extrapolate from the general principles of electrophilic aromatic substitution and the known behavior of similarly substituted benzene rings.

  • General Protocols for Electrophilic Aromatic Substitution: I have gathered sufficient information on the general mechanisms and reaction conditions for common electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. I also have information on the use of protecting groups for amino functionalities, which is highly relevant given the presence of the two highly reactive amino groups in the target molecule.

  • Side Reactions and Alternative Reactivity: The presence of the 1,2-diamine functionality strongly suggests the possibility of cyclization reactions, particularly the formation of benzimidazoles. I have found several references detailing the synthesis of benzimidazoles from o-phenylenediamines and various electrophiles (aldehydes, carboxylic acids, etc.). This is a crucial consideration as it represents a likely alternative reaction pathway to simple electrophilic substitution on the aromatic ring.

  • Structuring the Guide: Based on the information gathered, I can now structure the technical guide. It will need to include:

    • An introduction to the molecule and the principles of electrophilic aromatic substitution.

    • A detailed analysis of the directing effects of the four substituents, including a discussion of their synergistic and antagonistic interactions.

    • A predictive analysis of the likely positions for electrophilic attack.

    • A discussion of the high reactivity of the amino groups and the necessity of using protecting groups for achieving substitution on the aromatic ring. This will include examples of suitable protecting groups and the conditions for their introduction and removal.

    • A dedicated section on the competing cyclization reaction to form benzimidazoles, as this is a highly probable outcome with many electrophilic reagents.

    • Example protocols for specific electrophilic substitution reactions (e.g., halogenation) on the protected diamine.

    • Example protocols for benzimidazole formation.

    • Graphviz diagrams to illustrate the directing effects, reaction mechanisms, and experimental workflows.

    • A comprehensive reference list.

Given the lack of direct experimental data for the specific molecule, the guide will be more of a predictive and methodological whitepaper, grounded in established principles and data from analogous systems. This aligns with the "field-proven insights" and "causality behind experimental choices" requirements of the prompt. I have sufficient information to proceed with generating the in-depth technical guide.

This guide provides a comprehensive analysis of the electrophilic substitution reactions on this compound. It is intended for researchers, scientists, and professionals in drug development who are working with substituted aromatic diamines. This document delves into the theoretical principles governing these reactions, predictive analysis of substituent effects, and practical methodologies for achieving desired synthetic outcomes.

Executive Summary

This compound is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex heterocyclic systems, particularly benzimidazoles.[1] The orientation of electrophilic attack on the benzene ring is governed by the interplay of the directing effects of four distinct substituents: two strongly activating amino groups, a weakly activating methyl group, and a deactivating but ortho-, para-directing chloro group.[2][3][4] Due to the high reactivity of the vicinal diamines, electrophilic substitution on the aromatic ring is often challenging and can be preempted by side reactions, most notably cyclocondensation to form benzimidazoles.[5][6][7][8][9] This guide provides a predictive framework for understanding the regioselectivity of electrophilic attack and outlines strategic approaches, including the use of protecting groups, to control the reaction pathways.

The Substrate: this compound

The subject of this guide is this compound, a molecule with the following structural and chemical properties:

PropertyValue
CAS Number 109671-52-5[1]
Molecular Formula C₇H₉ClN₂[1]
Molecular Weight 156.61 g/mol [1]
Boiling Point 309.8±37.0 °C at 760 mmHg[1]
Density 1.3±0.1 g/cm³[1]

The presence of two adjacent amino groups makes this molecule a valuable precursor for the synthesis of benzimidazoles, a scaffold found in many biologically active compounds.[1][5]

Analysis of Substituent Effects in Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution (EAS) is determined by the electronic properties of the substituents already present on the benzene ring.[2][4] These substituents can be broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing.

Individual Substituent Effects:
  • Amino Groups (-NH₂): These are strongly activating, electron-donating groups due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance.[2][10] They are powerful ortho- and para-directors.

  • Methyl Group (-CH₃): This is a weakly activating group that donates electron density to the ring through an inductive effect.[11][12] It is also an ortho- and para-director.

  • Chloro Group (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron-withdrawing effect, but they are ortho- and para-directing because of the resonance effect of their lone pairs of electrons.[11][13]

Combined Directing Effects on this compound:

The positions on the benzene ring available for substitution are C4 and C6. The directing effects of the four substituents on these positions are as follows:

PositionSubstituentDirecting Effect
C4 -NH₂ (at C1)para
-NH₂ (at C2)meta
-CH₃ (at C3)ortho
-Cl (at C5)ortho
C6 -NH₂ (at C1)ortho
-NH₂ (at C2)para
-CH₃ (at C3)meta
-Cl (at C5)ortho

The strongly activating amino groups will dominate the directing effects. The -NH₂ group at C1 strongly directs ortho to C6 and para to C4. The -NH₂ group at C2 strongly directs ortho to C1 (already substituted) and para to C6. The methyl group at C3 directs ortho to C2 (already substituted) and C4. The chloro group at C5 directs ortho to C4 and C6.

Prediction of Regioselectivity:

Based on the cumulative effects, both C4 and C6 positions are activated. However, the C6 position is ortho to one amino group and para to the other, making it the most electronically enriched and sterically accessible position for electrophilic attack. The C4 position is ortho to the methyl and chloro groups and para to one amino group, also making it a potential site for substitution. The interplay of these factors suggests that a mixture of isomers is likely, with the C6-substituted product probably being the major isomer in the absence of significant steric hindrance from the incoming electrophile.

G Workflow for Protected EAS start This compound protect Protection of Amino Groups (e.g., Acetylation) start->protect eas Electrophilic Aromatic Substitution (e.g., Halogenation) protect->eas deprotect Deprotection of Amino Groups (e.g., Hydrolysis) eas->deprotect product Substituted Diamine Product deprotect->product G Benzimidazole Formation Workflow start 5-Chloro-3-methylbenzene- 1,2-diamine reaction Cyclocondensation (Solvent, Catalyst) start->reaction aldehyde Aldehyde aldehyde->reaction product Substituted Benzimidazole reaction->product

References

An In-depth Technical Guide to the Chemical Structure and Utility of C₇H₉ClN₂

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The chemical formula C₇H₉ClN₂ represents a variety of structural isomers, each with distinct chemical and physical properties. This guide focuses on a commercially and synthetically significant isomer: 4-Chloro-o-phenylenediamine (CAS No. 95-83-0) . This document provides an in-depth analysis of its synthesis, structural elucidation through modern spectroscopic techniques, key chemical reactivity, and applications, particularly as a versatile intermediate in the pharmaceutical and materials science sectors. The content is tailored for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction and Isomeric Landscape

While the molecular formula C₇H₉ClN₂ could represent numerous structures, including substituted pyridines or other aromatic diamines, 4-Chloro-o-phenylenediamine (systematically named 4-chlorobenzene-1,2-diamine) stands out due to its wide availability and utility.[1][2] Its structure features a benzene ring substituted with two adjacent (ortho) amino groups and a chlorine atom, a configuration that is key to its reactivity.[1] This guide will exclusively detail the synthesis, structure, and application of this specific isomer.

Key Physical and Chemical Properties:

Property Value Source(s)
Molecular Formula C₆H₇ClN₂ [2]
Molecular Weight 142.59 g/mol [3]
Appearance Brown crystalline solid or powder [3][4]
Melting Point 70-73 °C [2]
Solubility Sparingly soluble in water; soluble in benzene, ethanol, and ether. [2][4]

| CAS Number | 95-83-0 |[2] |

Synthesis of 4-Chloro-o-phenylenediamine

The most common and industrially viable route to 4-Chloro-o-phenylenediamine is the chemical reduction of its nitro-precursor, 4-chloro-2-nitroaniline.[5] This transformation can be achieved through various reducing agents, with catalytic hydrogenation being a preferred method for its efficiency and cleaner reaction profile.

Workflow for Synthesis

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction Step cluster_workup Purification cluster_end Final Product Start 4-Chloro-2-nitroaniline Process Catalytic Hydrogenation Catalyst: Raney Ni or Pd/C Solvent: Ethanol/Methanol Conditions: 1-20 atm H₂, 35-50°C Start->Process Reduction Workup 1. Catalyst Filtration 2. Solvent Evaporation 3. Recrystallization Process->Workup Isolation End 4-Chloro-o-phenylenediamine Workup->End Purified Product

Caption: General workflow for the synthesis of 4-Chloro-o-phenylenediamine.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative procedure based on established chemical principles for nitro group reduction.[5]

Materials:

  • 4-Chloro-2-nitroaniline

  • Ethanol (reagent grade)

  • Raney Nickel (or 5% Palladium on Carbon)

  • Hydrogen gas (H₂)

  • High-pressure reaction vessel (e.g., Parr hydrogenator)

  • Celite™ or another filter aid

Procedure:

  • Vessel Preparation: Ensure the high-pressure reaction vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).

  • Charging the Reactor: In the vessel, dissolve 4-chloro-2-nitroaniline (1.0 eq) in a suitable volume of ethanol (e.g., 10-15 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere, carefully add the catalyst (Raney Ni, ~10% w/w, or 5% Pd/C, ~1-2 mol%). Causality Note: The catalyst provides a high-surface-area medium for the adsorption of hydrogen gas and the organic substrate, facilitating the reduction of the nitro group to an amine.

  • Hydrogenation: Seal the vessel. Purge the headspace multiple times with hydrogen gas before pressurizing to the target pressure (e.g., 3-5 atm). Begin vigorous stirring and heat the mixture to approximately 40-50°C.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Thin-Layer Chromatography (TLC) can also be used to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the catalyst. Safety Note: Palladium on carbon can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting brown solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-Chloro-o-phenylenediamine as a crystalline solid.

Structural Elucidation

The definitive structure of 4-Chloro-o-phenylenediamine is confirmed through a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic connectivity and chemical environment.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides evidence of the elemental composition.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum shows a prominent molecular ion peak at m/z = 142 .[3]

  • Isotopic Pattern: A characteristic feature is the [M+2]⁺ peak at m/z = 144 , which is approximately one-third the intensity of the M⁺ peak.[3] Expertise Insight: This 3:1 intensity ratio is the classic isotopic signature for a molecule containing a single chlorine atom (³⁵Cl vs. ³⁷Cl), providing unequivocal evidence for the presence of chlorine.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) RangeVibration TypeFunctional Group
3400 - 3200N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H StretchAromatic Ring
1620 - 1580N-H Bend (scissoring)Primary Amine (-NH₂)
1550 - 1450C=C StretchAromatic Ring
1350 - 1250C-N StretchAromatic Amine
800 - 600C-Cl StretchAryl Halide

Interpretation: The IR spectrum is dominated by strong, sharp peaks in the 3400-3200 cm⁻¹ region, characteristic of the two N-H bonds in the primary amino groups. The presence of peaks in the aromatic C=C and C-H stretching regions confirms the benzene core, while a signal in the lower frequency region indicates the C-Cl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum reveals three distinct signals for the aromatic protons and a broad signal for the amine protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8Doublet1HH-3
~6.7Doublet of Doublets1HH-5
~6.6Doublet1HH-6
~3.5 (broad)Singlet4H-NH₂ (x2)

Analysis: The positions and splitting patterns of the aromatic protons are dictated by the electronic effects of the substituents. The two electron-donating amino groups shield the ring protons, causing them to appear at relatively high field (lower ppm). The splitting arises from coupling between adjacent protons. The amine protons are typically broad due to quadrupole broadening and chemical exchange, and their chemical shift can vary with solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum shows six distinct signals, corresponding to the six carbon atoms of the benzene ring. The chemical shifts are influenced by the attached atoms (N, Cl, H). The carbons bonded to the electronegative nitrogen and chlorine atoms (C1, C2, C4) are shifted downfield, while the others appear at higher field.

Chemical Reactivity and Applications

The unique arrangement of two ortho amino groups and a chlorine atom makes 4-Chloro-o-phenylenediamine a valuable building block for heterocyclic synthesis.

Synthesis of Benzimidazoles and Quinoxalines

The diamine functionality is a classic precursor for forming five- and six-membered heterocyclic rings.

  • Benzimidazoles: Condensation with carboxylic acids or aldehydes yields substituted benzimidazoles, a core scaffold in many pharmaceutical agents.[2][6]

  • Quinoxalines: Reaction with α-dicarbonyl compounds (like α-ketoacids) leads to the formation of quinoxalines.[4]

Key Application: Synthesis of 5-Chlorobenzotriazole

A primary industrial use of 4-Chloro-o-phenylenediamine is the synthesis of 5-chlorobenzotriazole, a widely used corrosion inhibitor and UV stabilizer.[4]

BTA_Synthesis cluster_product Product R1 4-Chloro-o-phenylenediamine P1 5-Chlorobenzotriazole R1->P1 Diazotization & Intramolecular Cyclization R2 Nitrous Acid (HONO) (from NaNO₂ + Acid)

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Benzimidazole Scaffolds Utilizing 5-Chloro-3-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of novel benzimidazole derivatives, a cornerstone scaffold in medicinal chemistry, using 5-Chloro-3-methylbenzene-1,2-diamine as a key starting material. Benzimidazole and its derivatives are of significant interest in pharmaceutical research due to their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] This document provides two robust protocols for the synthesis of 2-substituted-6-chloro-4-methyl-1H-benzimidazoles via condensation reactions with both aromatic aldehydes and carboxylic acids. We delve into the mechanistic underpinnings of these transformations, offer detailed, step-by-step experimental procedures, and provide guidance on the characterization of the resulting products and troubleshooting common issues. The structural versatility and proven biological significance of the benzimidazole core make these protocols highly relevant for drug discovery and development programs.[4][5]

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole heterocycle, formed by the fusion of benzene and imidazole rings, is a privileged structural motif in medicinal chemistry.[3][4] Its structural similarity to naturally occurring nucleotides allows for facile interaction with various biopolymers, leading to a broad spectrum of biological activities.[6] Consequently, benzimidazole derivatives are integral components of numerous FDA-approved drugs. Notable examples include the proton pump inhibitor omeprazole, the anthelmintic agent albendazole, and the anticancer drug bendamustine.[1] The synthesis of novel benzimidazole analogs remains a vibrant area of research, driven by the quest for new therapeutic agents with improved efficacy and safety profiles.[2][7]

The strategic use of substituted o-phenylenediamines, such as this compound, allows for the introduction of specific physicochemical properties into the final benzimidazole product. The chloro and methyl substituents can modulate factors such as lipophilicity, metabolic stability, and receptor binding affinity, making this a valuable starting material for generating diverse chemical libraries for high-throughput screening.

Mechanistic Insights into Benzimidazole Formation

The synthesis of benzimidazoles from o-phenylenediamines typically proceeds via two classical and highly effective pathways: the Phillips-Ladenburg reaction with carboxylic acids and the Weidenhagen reaction with aldehydes.[8][9]

Condensation with Carboxylic Acids (Phillips-Ladenburg Reaction)

This method involves the condensation of an o-phenylenediamine with a carboxylic acid, usually under acidic conditions and with heating.[8][10] The reaction proceeds through an initial acylation of one of the amino groups of the diamine to form an N-acyl-o-phenylenediamine intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the carbonyl carbon, and subsequent dehydration to yield the aromatic benzimidazole ring.[11]

Condensation with Aldehydes (Weidenhagen Reaction)

The reaction of an o-phenylenediamine with an aldehyde first forms a Schiff base intermediate.[8][12] This intermediate then undergoes an intramolecular cyclization to form a 1,2-dihydrobenzimidazole (a benzimidazoline). Subsequent oxidation of the benzimidazoline is required to furnish the final aromatic benzimidazole product.[13][14] This oxidation can be achieved using various oxidizing agents or, in some cases, by atmospheric oxygen.[13]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
  • This compound

  • Aromatic aldehyde of choice (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Carboxylic acid of choice (e.g., benzoic acid, acetic acid)

  • p-Toluenesulfonic acid (p-TsOH)[15]

  • Polyphosphoric acid (PPA)[12]

  • Ethanol (EtOH)

  • Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium hydroxide (NaOH) solution (10%)[12]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Protocol 1: Synthesis of 2-Aryl-6-chloro-4-methyl-1H-benzimidazoles via Aldehyde Condensation

This protocol is an adaptation of the Weidenhagen reaction, optimized for the specified starting material.[8][13]

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or DMF.

  • Addition of Reagents: To this solution, add the desired aromatic aldehyde (1.0 eq.) followed by a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH, 0.1 eq.).[15]

  • Reaction Progression: Heat the reaction mixture to 80 °C and stir for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.[12][16]

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude product.[12]

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).[12]

Workflow Diagram for Aldehyde Condensation:

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Isolation cluster_4 Purification A Dissolve this compound (1.0 eq.) in EtOH/DMF B Add aromatic aldehyde (1.0 eq.) A->B C Add catalytic p-TsOH (0.1 eq.) B->C D Heat to 80°C for 2-4 hours C->D E Monitor by TLC D->E F Cool to RT, pour into ice water E->F G Filter and wash with cold water F->G H Recrystallization or Column Chromatography G->H

Caption: Aldehyde condensation workflow for benzimidazole synthesis.

Protocol 2: Synthesis of 2-Substituted-6-chloro-4-methyl-1H-benzimidazoles via Carboxylic Acid Condensation

This protocol is based on the Phillips-Ladenburg reaction.[8][10]

Step-by-Step Procedure:

  • Reaction Mixture: In a round-bottom flask, combine this compound (1.0 eq.) and the desired carboxylic acid (1.0-1.2 eq.).[12]

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).[12]

  • Heating: Heat the reaction mixture under reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Neutralization and Precipitation: After completion, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) to neutralize the acid until the pH is approximately 7-8.[12]

  • Isolation: Stir the mixture until a precipitate forms. Collect the crude product by vacuum filtration and wash with cold water.[12]

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography as described in Protocol 1.

Quantitative Data Summary (Representative Examples):

Starting Aldehyde/AcidProductMethodTypical Reaction TimeTypical Yield (%)
Benzaldehyde6-Chloro-4-methyl-2-phenyl-1H-benzimidazoleProtocol 13 hours85-95
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-6-chloro-4-methyl-1H-benzimidazoleProtocol 14 hours80-90
Benzoic Acid6-Chloro-4-methyl-2-phenyl-1H-benzimidazoleProtocol 26 hours75-85
Acetic Acid2,4-Dimethyl-6-chloro-1H-benzimidazoleProtocol 25 hours70-80

Product Characterization

The synthesized benzimidazole derivatives should be characterized using standard analytical techniques to confirm their structure and purity.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.[19]

    • ¹H NMR: Expect to see signals for the aromatic protons on the benzimidazole core and the 2-substituent. The N-H proton of the imidazole ring typically appears as a broad singlet in the downfield region (δ 12.0-13.0 ppm in DMSO-d₆).[19]

    • ¹³C NMR: Will show characteristic signals for the carbon atoms of the benzimidazole scaffold and the substituent.[17]

  • Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic N-H stretching vibration in the region of 3400-3200 cm⁻¹. The C=N stretching vibration of the imidazole ring is typically observed around 1620 cm⁻¹.[17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the synthesized compounds.[17]

  • Melting Point: A sharp melting point is indicative of a pure compound.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete reaction. - Inactive catalyst. - Incorrect reaction temperature.- Increase reaction time and monitor by TLC.[16] - Use fresh or a different catalyst. - Optimize the reaction temperature.[16]
Formation of Multiple Products - Side reactions due to excessive heat. - In the aldehyde protocol, incomplete oxidation.- Reduce the reaction temperature. - Ensure adequate aeration or add a mild oxidizing agent if necessary.
Product is Colored/Impure - Oxidation of the diamine starting material. - Over-oxidation of the product.- Run the reaction under an inert atmosphere (e.g., nitrogen).[20] - Treat the crude product with activated charcoal during recrystallization.[20] - Purify by column chromatography.[20]

Conclusion

The protocols outlined in this guide provide a reliable and efficient means for synthesizing a variety of 2-substituted-6-chloro-4-methyl-1H-benzimidazoles. The use of the specifically substituted diamine, this compound, offers a gateway to novel derivatives with potentially valuable pharmacological properties. By understanding the underlying reaction mechanisms and following the detailed procedures, researchers can effectively generate diverse libraries of benzimidazole compounds for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for the Cyclocondensation Reaction of 5-Chloro-3-methylbenzene-1,2-diamine with Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Benzimidazoles in Medicinal Chemistry

The benzimidazole scaffold is a privileged heterocyclic motif in drug discovery, forming the core structure of numerous pharmacologically active compounds.[1][2][3] Its structural similarity to naturally occurring nucleotides allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The synthesis of 2-substituted benzimidazoles via the cyclocondensation of o-phenylenediamines with aldehydes is a cornerstone of medicinal chemistry due to its efficiency and the vast diversity of accessible aldehyde building blocks.[4][5]

This guide focuses on the specific precursor, 5-Chloro-3-methylbenzene-1,2-diamine , providing researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for its reaction with various aldehydes. The resulting 6-chloro-4-methyl-2-substituted-1H-benzimidazoles are of significant interest as the electronic properties of the chloro (electron-withdrawing) and methyl (electron-donating) groups can critically influence the pharmacological profile of the final molecule.

Reaction Mechanism and Substituent Effects

The cyclocondensation reaction proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting.

  • Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of the diamine on the electrophilic carbonyl carbon of the aldehyde. This is often the rate-determining step and can be accelerated by an acid catalyst, which protonates the carbonyl oxygen, increasing its electrophilicity.[6] Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the imine carbon.

  • Aromatization: The resulting dihydrobenzimidazole intermediate undergoes oxidative aromatization to yield the stable benzimidazole ring system. This final step often occurs via air oxidation, especially at elevated temperatures, or can be facilitated by an added oxidizing agent.

The proposed mechanism is illustrated below:

G diamine This compound schiff_base Schiff Base Intermediate diamine->schiff_base + H⁺, - H₂O aldehyde Aldehyde (R-CHO) aldehyde->schiff_base + H⁺, - H₂O catalyst Catalyst (e.g., Acid) catalyst->schiff_base dihydro Dihydrobenzimidazole Intermediate schiff_base->dihydro Intramolecular Cyclization product 2,6-Disubstituted-4-methyl- 1H-benzimidazole dihydro->product Oxidation (-2H)

Caption: General mechanism of benzimidazole formation.

Influence of Substituents:

The electronic nature of the substituents on the o-phenylenediamine ring significantly impacts reactivity. In the case of this compound:

  • Chloro Group (-Cl): As an electron-withdrawing group, the chlorine atom deactivates the aromatic ring through its inductive effect, making the amino groups less nucleophilic.[7][8] This may slow down the initial attack on the aldehyde.

  • Methyl Group (-CH₃): As an electron-donating group, the methyl group activates the ring via an inductive effect and hyperconjugation, increasing the electron density and nucleophilicity of the amino groups.[7][9]

The net effect on reactivity will be a balance of these opposing influences. The relative positions of these groups to the amino functions will dictate which amino group is more nucleophilic and may influence the regioselectivity of the initial condensation.

Experimental Protocols

The direct condensation of an o-aryldiamine with an aldehyde can sometimes lead to a complex mixture of products, including 1,2-disubstituted benzimidazoles.[4][5][10] The choice of catalyst and reaction conditions is therefore critical to ensure the selective synthesis of the desired 2-substituted benzimidazole. Below are three robust and adaptable protocols.

Protocol 1: Lewis Acid Catalysis in Acetonitrile

This method utilizes a Lewis acid like Lanthanum(III) chloride (LaCl₃) for efficient, mild, and high-yielding synthesis at room temperature.[11]

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Lanthanum(III) chloride (LaCl₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 mmol) and the desired aldehyde (1.0 mmol) in anhydrous acetonitrile (10 mL), add LaCl₃ (10 mol%).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase.

  • Upon completion (typically 1.5 - 4 hours), quench the reaction with a saturated sodium bicarbonate solution (15 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford the pure 2-substituted-6-chloro-4-methyl-1H-benzimidazole.

Protocol 2: Green Synthesis using Ammonium Chloride in Ethanol

This protocol employs an inexpensive and environmentally benign catalyst, ammonium chloride, under reflux conditions.[10]

Materials:

  • This compound

  • Substituted aldehyde

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Ice-cold water

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the aldehyde (1.0 mmol), and a catalytic amount of NH₄Cl (20-30 mol%) in ethanol (10 mL).

  • Heat the resulting mixture to reflux (approximately 80-90°C) with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-3 hours.[10]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL) with stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the filtered solid with cold water to remove any residual catalyst.

  • Dry the product and purify by recrystallization from a suitable solvent like ethanol to yield the pure product.

Protocol 3: Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and often improved yields, aligning with the principles of green chemistry.[12][13]

Materials:

  • This compound

  • Substituted aldehyde

  • Acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH) or a solid-supported acid)

  • Ethanol (for workup)

Procedure:

  • In a microwave-safe reaction vessel, place a mixture of this compound (1.0 mmol), the aldehyde (1.0 mmol), and a catalytic amount of p-TsOH (10 mol%).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 100-120°C) for a short duration (typically 5-15 minutes). Note: Optimize time and temperature for specific substrates.

  • After irradiation, allow the vessel to cool to room temperature.

  • Dissolve the resulting solid in a minimal amount of hot ethanol.

  • Allow the solution to cool, inducing crystallization of the product.

  • Collect the purified product by filtration, wash with a small amount of cold ethanol, and dry.

General Experimental Workflow

The overall process from starting materials to the final, purified product follows a standardized workflow, which can be adapted based on the chosen protocol.

G start Start: Reactants (Diamine + Aldehyde) mixing 1. Mixing Add Catalyst + Solvent (if applicable) start->mixing reaction 2. Reaction Setup (Room Temp, Reflux, or Microwave) mixing->reaction monitoring TLC Monitoring reaction->monitoring monitoring->reaction Incomplete workup 3. Workup (Quenching, Extraction) monitoring->workup Complete isolation 4. Isolation (Solvent Removal) workup->isolation purification 5. Purification (Recrystallization or Chromatography) isolation->purification analysis 6. Analysis (NMR, IR, MS) purification->analysis end End: Purified Product analysis->end

Caption: A general workflow for the synthesis of 2-substituted benzimidazoles.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and yields for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes using various catalytic systems reported in the literature. These serve as a starting point for optimization with this compound.

CatalystSolventTemperature (°C)TimeYield (%)Reference
LaCl₃AcetonitrileRoom Temp.1.5 - 4 h85 - 95[11]
NH₄ClEthanol80 - 902 - 3 h80 - 92[10]
Er(OTf)₃Water100 (MW)15 min~72 (for 1,2-disub.)[5]
p-TsOHNone (Grinding)Room Temp.5 - 10 min90 - 96[14]
Au/TiO₂CHCl₃:MeOHRoom Temp.1 - 24 h80 - 98[3]
MgCl₂·6H₂OEthanolReflux30 - 60 min85 - 95[14]

Note: Yields are highly dependent on the specific aldehyde and diamine substrates used.

Conclusion and Outlook

The cyclocondensation of this compound with aldehydes provides a direct and versatile route to a novel class of substituted benzimidazoles with high potential in drug discovery. The protocols outlined in this guide, from conventional Lewis acid catalysis to modern microwave-assisted methods, offer reliable starting points for synthesis. Researchers should consider that optimization of catalyst loading, temperature, and reaction time may be necessary to achieve maximum yield and purity for specific aldehyde substrates. The continued exploration of these and other catalytic systems will further enhance the efficiency and environmental friendliness of benzimidazole synthesis, accelerating the development of new therapeutic agents.

References

Application Notes & Protocols: The Strategic Use of 5-Chloro-3-methylbenzene-1,2-diamine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Substituted o-phenylenediamines (OPDs) are foundational building blocks in medicinal chemistry, prized for their ability to serve as precursors to a variety of biologically active heterocyclic scaffolds.[1][2] Among these, 5-Chloro-3-methylbenzene-1,2-diamine is a particularly valuable intermediate due to the specific substitution pattern it imparts on the resulting products. The presence of a chloro group, a methyl group, and the reactive diamine functionality allows for the synthesis of complex molecules with tailored physicochemical and pharmacological properties.[3] This guide provides an in-depth exploration of the core reactivity of this diamine, focusing on its application in the synthesis of benzimidazoles and other key pharmaceutical frameworks. We present detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and offer practical guidance for researchers in drug discovery and development.

Introduction: A Versatile Aromatic Building Block

This compound, also known as 5-chloro-3-methyl-1,2-phenylenediamine, is an aromatic diamine whose utility is anchored in the ortho-disposition of its two nucleophilic amino groups.[4] This arrangement is primed for cyclocondensation reactions with bifunctional electrophiles to form stable heterocyclic systems. The chloro and methyl substituents on the benzene ring are not mere spectators; they critically influence the electronic environment and lipophilicity of the final molecule, which can be essential for modulating target binding, selectivity, and pharmacokinetic profiles.

Its primary application lies in the construction of substituted benzimidazoles, a privileged scaffold found in numerous FDA-approved drugs, including proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines.[5][6] Furthermore, this diamine is a key intermediate in the synthesis of modern therapeutics, such as the dual orexin receptor antagonist Daridorexant.[7]

Physicochemical Properties & Safety Data

Proper handling and storage are paramount for ensuring reagent integrity and laboratory safety. The data below is compiled for the free base. A hydrochloride salt is also commercially available, which typically offers enhanced stability and solubility in aqueous media.[7][8]

PropertyValueSource
CAS Number 109671-52-5[3]
Molecular Formula C₇H₉ClN₂[3]
Molecular Weight 156.61 g/mol [3]
Boiling Point 309.8 ± 37.0 °C at 760 mmHg[3]
Appearance White to off-white solid (may darken on exposure to air/light)[2]
Density 1.3 ± 0.1 g/cm³[3]

Safety & Handling:

  • Hazard Class: Aromatic amines are often classified as harmful if swallowed, inhaled, or absorbed through the skin and may cause irritation or allergic reactions.[8]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent oxidation and degradation.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Core Synthetic Applications: Building Heterocyclic Scaffolds

The synthetic power of this compound stems from the binucleophilic nature of its adjacent amino groups. This allows for the formation of fused five- and six-membered rings.

The Benzimidazole Core: A Pharmaceutical Mainstay

The condensation of an o-phenylenediamine with a one-carbon electrophile is the most direct route to the benzimidazole scaffold.[9][10] Using this compound as the starting material directly installs the 5-chloro and 4-methyl substitution pattern on the resulting benzimidazole ring system.[4]

There are two primary, highly reliable methods for this transformation:

A. Phillips Condensation with Carboxylic Acids: This classic method involves the reaction of the diamine with a carboxylic acid under harsh, dehydrating conditions, typically using a strong acid like polyphosphoric acid (PPA) or refluxing in 4M HCl.[9] The acid protonates the carboxylic acid, activating it for nucleophilic attack by one of the amine groups, followed by cyclization and dehydration.

B. Condensation with Aldehydes: A more versatile and often milder approach involves a two-step, one-pot reaction with an aldehyde.[11][12]

  • Schiff Base Formation: The diamine condenses with the aldehyde to form a Schiff base intermediate.

  • Oxidative Cyclization: This intermediate undergoes an intramolecular cyclization followed by oxidation to yield the aromatic benzimidazole. A variety of oxidants and catalysts can be employed, offering a range of "green" and efficient options.

reaction_overview cluster_benzimidazole Benzimidazole Synthesis cluster_other Other Heterocycles OPD 5-Chloro-3-methyl- benzene-1,2-diamine Carboxylic_Acid Carboxylic Acid (R-COOH) + Strong Acid (e.g., PPA, HCl) Aldehyde Aldehyde (R-CHO) + Oxidant Diketone α-Diketone (R-CO-CO-R') Benzimidazole 2-R-5-Chloro-4-methyl- 1H-benzo[d]imidazole Carboxylic_Acid->Benzimidazole Phillips Condensation Aldehyde->Benzimidazole Oxidative Cyclization Quinoxaline Quinoxaline Derivative Diketone->Quinoxaline

Caption: Core synthetic pathways using the diamine starting material.

Expanding the Scope: Quinoxalines and Benzodiazepines

Beyond benzimidazoles, the diamine is a precursor to other important heterocycles:

  • Quinoxalines: Condensation with α-dicarbonyl compounds (1,2-diketones) readily yields substituted quinoxalines, which are scaffolds with applications as kinase inhibitors and antibacterial agents.[4][13]

  • Benzodiazepines: Reaction with α,β-unsaturated ketones can be used to synthesize 1,5-benzodiazepine derivatives, a class of compounds famous for their CNS activity.[14]

Detailed Application Protocol: Synthesis of a 2-Aryl-5-chloro-4-methylbenzimidazole

This protocol details a robust, one-pot synthesis using the aldehyde condensation method, which is broadly applicable and avoids the harsh conditions of the Phillips condensation. We will use p-tolualdehyde as a representative aldehyde.

Reaction Scheme:

(Self-generated image of the chemical reaction)

Materials & Reagents
ReagentMW ( g/mol )AmountMoles (mmol)Role
This compound156.611.57 g10.0Starting Material
p-Tolualdehyde120.151.20 g10.0Electrophile
Ammonium Chloride (NH₄Cl)53.490.16 g3.0Catalyst
Ethanol (EtOH)46.0740 mL-Solvent
Deionized Water18.02~100 mL-For workup
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.57 g, 10.0 mmol).

  • Reagent Addition: Add ethanol (40 mL), followed by p-tolualdehyde (1.20 g, 10.0 mmol) and ammonium chloride (0.16 g, 3.0 mmol). The use of NH₄Cl provides a mildly acidic and economically viable catalytic system.[10]

  • Heating and Reflux: Place the flask in a pre-heated heating mantle or oil bath set to 85-90 °C. Stir the mixture vigorously and allow it to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 2:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Product Precipitation (Workup): Once the reaction is complete (as indicated by the consumption of the starting diamine on TLC), remove the flask from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 20 mL) to remove any residual catalyst and solvent.

  • Drying & Purification: Dry the collected solid in a vacuum oven at 50-60 °C overnight. The resulting crude product, 5-Chloro-4-methyl-2-(p-tolyl)-1H-benzo[d]imidazole, can be further purified by recrystallization from an ethanol/water mixture to yield a pure crystalline solid.

protocol_workflow A 1. Charge RBF with Diamine B 2. Add EtOH, Aldehyde, & NH4Cl A->B C 3. Heat to Reflux (85-90 °C) Monitor by TLC B->C D 4. Cool to Room Temperature C->D E 5. Precipitate in Ice Water D->E F 6. Isolate by Vacuum Filtration E->F G 7. Wash with Cold Water F->G H 8. Dry under Vacuum G->H I 9. Recrystallize (Optional) H->I

Caption: Workflow for the synthesis of a substituted benzimidazole.

Mechanistic Rationale

The reaction proceeds through a well-understood pathway. The ammonium chloride acts as a mild Brønsted acid catalyst, facilitating both the initial condensation and the subsequent cyclization.

mechanism cluster_legend Mechanism node_A Step 1: Schiff Base Formation (Condensation) node_B Step 2: Intramolecular Cyclization (Nucleophilic Attack) node_A->node_B Spontaneous start Diamine + Aldehyde node_C Step 3: Aromatization (Oxidation by Air) node_B->node_C O2 (air) schiff Schiff Base Intermediate product Benzimidazole Product start->schiff -H₂O dihydro Dihydrobenzimidazole schiff->dihydro Tautomerization & Cyclization dihydro->product -2H

Caption: Plausible mechanism for benzimidazole formation from an aldehyde.

Industrial Application Example: Synthesis of a Daridorexant Precursor

A documented application of this compound is in the synthesis of the FDA-approved insomnia therapeutic, Daridorexant. The synthesis involves a bis-amidation reaction where the diamine is treated with an acyl chloride in the presence of a base.[7]

Conceptual Protocol:

  • The diamine is dissolved in a suitable aprotic solvent (e.g., Dichloromethane, THF).

  • A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to act as an acid scavenger.

  • The corresponding acyl chloride (2 equivalents) is added dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction proceeds to form the bis-amide, which is a key intermediate that undergoes further transformations to yield the final drug substance.

daridorexant_step Diamine 5-Chloro-3-methyl- benzene-1,2-diamine Product Bis-Amide Intermediate (Daridorexant Precursor) Diamine->Product Bis-Amidation AcylChloride Acyl Chloride (2 equiv.) AcylChloride->Product Bis-Amidation Base Base (e.g., TEA) Base->Product Bis-Amidation

Caption: Key bis-amidation step in the synthesis of a Daridorexant precursor.

Conclusion

This compound is a strategic and high-value building block for pharmaceutical synthesis. Its true power lies in the reliable and versatile cyclocondensation reactions it undergoes to form a variety of heterocyclic systems, most notably the pharmaceutically ubiquitous benzimidazole scaffold. By understanding the core principles of its reactivity and leveraging modern, efficient protocols, researchers can rapidly access complex molecular architectures with desirable substitution patterns, accelerating the drug discovery and development process.

References

Application of 5-Chloro-3-methylbenzene-1,2-diamine in the Synthesis of High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 5-Chloro-3-methylbenzene-1,2-diamine as a versatile monomer in polymer chemistry. We delve into the synthesis of high-performance polymers, specifically focusing on polyimides and exploring the potential for polybenzimidazole synthesis. This document furnishes researchers, scientists, and drug development professionals with detailed application notes, step-by-step experimental protocols, and an in-depth analysis of the structure-property relationships of the resulting polymers. The inclusion of a chloro-substituent and a methyl group on the diamine backbone offers unique opportunities to fine-tune polymer properties such as solubility, thermal stability, and flame retardancy.

Introduction: The Strategic Advantage of Substituted Diamines in Polymer Chemistry

Aromatic diamines are fundamental building blocks for a wide array of high-performance polymers. The strategic introduction of substituents onto the aromatic ring of the diamine monomer allows for precise control over the final properties of the polymer. This compound is a prime example of such a strategically substituted monomer. The presence of a chlorine atom can enhance flame retardancy and introduce a site for potential post-polymerization modification. The ortho-methyl group, due to its steric hindrance, can disrupt polymer chain packing, leading to improved solubility of the resulting polymers without significantly compromising their thermal stability[1][2].

This guide will focus on two major classes of high-performance polymers that can be synthesized using this compound:

  • Polyimides (PIs): Known for their exceptional thermal and oxidative stability, excellent mechanical properties, and good chemical resistance.

  • Polybenzimidazoles (PBIs): Renowned for their outstanding thermal and chemical stability, making them suitable for demanding applications in aerospace and as membranes for fuel cells.

Application in Polyimide Synthesis

The polycondensation of aromatic diamines with aromatic dianhydrides is a well-established route to producing high-performance polyimides. The properties of the resulting polyimide are directly influenced by the chemical structure of both the diamine and the dianhydride. The use of this compound as the diamine component can impart desirable characteristics to the final polymer.

Rationale for Using this compound in Polyimide Synthesis
  • Enhanced Solubility: The ortho-methyl group introduces a kink in the polymer backbone, hindering close chain packing and improving the solubility of the polyimide in organic solvents. This is a significant advantage for processing and fabrication[1][2].

  • Improved Flame Retardancy: The presence of chlorine in the polymer structure can enhance its flame-retardant properties.

  • High Thermal Stability: The aromatic and imide functionalities contribute to a high glass transition temperature (Tg) and excellent thermal stability[1][2].

General Polyimide Synthesis Workflow

The synthesis of polyimides from this compound and a dianhydride, such as 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride (DPPD), typically follows a one-step polycondensation reaction.

G Diamine 5-Chloro-3-methylbenzene- 1,2-diamine Solution Reaction Polycondensation Reaction Diamine->Reaction Dianhydride Dianhydride (e.g., DPPD) Dianhydride->Reaction Solvent High-Boiling Solvent (e.g., Nitrobenzene) Solvent->Reaction Catalyst Catalyst (e.g., Pyridine) Catalyst->Reaction Precipitation Precipitation (e.g., in Methanol) Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Polyimide Final Polyimide Product Drying->Polyimide

Caption: General workflow for the one-step synthesis of polyimides.

Experimental Protocol: Synthesis of a Polyimide from this compound and DPPD

This protocol is adapted from established procedures for the synthesis of polyimides from ortho-substituted diamines[1].

Materials:

  • This compound (1 mmol)

  • 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride (DPPD) (1 mmol)

  • Nitrobenzene (6 mL)

  • Pyridine (2 mmol)

  • Methanol

  • Three-neck flask with a mechanical stirrer and nitrogen inlet/outlet

Procedure:

  • In a 50 mL three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve 1 mmol of this compound in 6 mL of nitrobenzene.

  • Add 1 mmol of DPPD to the solution.

  • Heat the reaction mixture to 80°C with continuous stirring.

  • Once the temperature has stabilized, add 2 mmol of pyridine to catalyze the reaction.

  • Maintain the reaction at 80°C for 24 hours under a nitrogen atmosphere.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the viscous solution into a large excess of methanol.

  • Filter the fibrous polymer precipitate and wash it thoroughly with methanol to remove any unreacted monomers and solvent.

  • Dry the polymer in a vacuum oven at 100°C for 12 hours.

Expected Polymer Characterization

The resulting polyimide should be characterized using standard techniques to confirm its structure and properties.

Technique Expected Observations
FTIR Characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching).
¹H NMR Aromatic proton signals corresponding to the diamine and dianhydride moieties. The disappearance of the amine protons from the diamine monomer is indicative of successful polymerization.
TGA High thermal stability with a decomposition temperature (Td) typically above 450°C.
DSC A high glass transition temperature (Tg), often exceeding 300°C, indicating a rigid polymer backbone.
Solubility Testing The polymer is expected to exhibit good solubility in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc).

Application in Polybenzimidazole (PBI) Synthesis

Polybenzimidazoles are typically synthesized through the polycondensation of aromatic tetraamines with dicarboxylic acids or their derivatives. While this compound is a diamine, it can be a precursor to synthesizing substituted benzimidazole monomers, which can then be polymerized. A more direct, albeit less common, approach could involve oxidative polymerization.

Synthetic Strategy for Benzimidazole-Containing Polymers

A plausible route to incorporate the 5-chloro-3-methyl-benzimidazole moiety into a polymer backbone involves a two-step process:

  • Synthesis of a dicarboxylic acid-functionalized benzimidazole monomer: Reacting this compound with a tricarboxylic acid chloride anhydride, such as trimellitic anhydride acid chloride.

  • Polycondensation: The resulting diacid monomer can then be polymerized with a suitable aromatic tetraamine.

G Diamine 5-Chloro-3-methylbenzene- 1,2-diamine Monomer_Synth Monomer Synthesis Diamine->Monomer_Synth AcidChloride Trimellitic Anhydride Acid Chloride AcidChloride->Monomer_Synth Diacid_Monomer Diacid-Functionalized Benzimidazole Monomer Monomer_Synth->Diacid_Monomer Polymerization Polycondensation (e.g., in PPA) Diacid_Monomer->Polymerization Tetraamine Aromatic Tetraamine Tetraamine->Polymerization PBI Polybenzimidazole Product Polymerization->PBI

Caption: Two-step strategy for the synthesis of polybenzimidazoles.

Experimental Protocol: Synthesis of a Benzimidazole-Containing Polyamide (as a precursor to PBI)

This hypothetical protocol is based on established methods for PBI synthesis, such as the Iwakura Method[3][4].

Part 1: Synthesis of the Diacid Monomer

  • In a reaction vessel, dissolve this compound in a suitable aprotic solvent like DMAc.

  • Slowly add an equimolar amount of trimellitic anhydride acid chloride under a nitrogen atmosphere at room temperature.

  • Stir the reaction mixture for several hours until the formation of the amic acid is complete.

  • Heat the solution to promote cyclization to the benzimidazole ring, yielding the dicarboxylic acid monomer.

  • Isolate and purify the monomer by precipitation and recrystallization.

Part 2: Polycondensation

  • In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, place the synthesized diacid monomer and an equimolar amount of an aromatic tetraamine (e.g., 3,3'-diaminobenzidine).

  • Add polyphosphoric acid (PPA) as both the solvent and the condensing agent.

  • Heat the mixture gradually to around 200°C and maintain this temperature for several hours to facilitate polycondensation.

  • After the reaction is complete, pour the hot, viscous solution into a large volume of water to precipitate the polymer.

  • Wash the polymer thoroughly with water and then with a sodium bicarbonate solution to remove any residual acid.

  • Dry the final polybenzimidazole product in a vacuum oven.

Anticipated Properties of the Resulting PBI
  • Exceptional Thermal Stability: PBIs are known for their very high glass transition temperatures and decomposition temperatures, often exceeding 600°C.

  • Excellent Chemical Resistance: The rigid, aromatic-heterocyclic structure imparts outstanding resistance to a wide range of chemicals.

  • Mechanical Integrity: These polymers typically exhibit high tensile strength and modulus.

Summary of Potential Polymer Properties

Polymer Type Monomer Anticipated Tg (°C) Anticipated Td (°C) Key Characteristics
PolyimideThis compound + DPPD> 300> 450Good solubility in organic solvents, high thermal stability, potential flame retardancy.
PolybenzimidazoleDiacid from this compound + DAB> 400> 600Exceptional thermal and chemical resistance, high mechanical strength.

Conclusion

This compound is a highly promising monomer for the development of advanced polymer materials. Its unique substitution pattern offers a pathway to high-performance polyimides with enhanced processability and inherent flame retardancy. Furthermore, it serves as a valuable precursor for the synthesis of robust polybenzimidazoles. The detailed protocols and structure-property insights provided in this guide are intended to facilitate further research and development in this exciting area of polymer chemistry.

References

"experimental procedure for the synthesis of Daridorexant impurity studies"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in the Development of Daridorexant

Daridorexant, marketed as Quviviq, is a dual orexin receptor antagonist (DORA) approved for the treatment of insomnia.[1] By blocking the binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R, Daridorexant modulates the sleep-wake cycle and improves sleep parameters.[2] As with any pharmaceutical active pharmaceutical ingredient (API), ensuring the purity and safety of Daridorexant is paramount. Impurity profiling is a critical component of the drug development process, mandated by regulatory agencies worldwide, to identify, quantify, and control impurities that may arise during synthesis or upon storage. These impurities, even in trace amounts, can potentially impact the efficacy and safety of the final drug product.

This comprehensive guide provides a detailed experimental framework for the synthesis of Daridorexant and the subsequent investigation of its process-related and degradation impurities. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a blend of established methodologies and expert insights to ensure scientific integrity and regulatory compliance. We will delve into the synthetic pathway, explore the potential formation of impurities, and provide step-by-step protocols for forced degradation studies and the analytical techniques required for impurity characterization.

Part 1: Synthesis of Daridorexant

The synthesis of Daridorexant is a multi-step process involving the construction of its core heterocyclic systems and subsequent coupling. Understanding this process is fundamental to predicting and identifying potential process-related impurities. Below is a representative synthetic scheme based on publicly available information, including patents.[3][4][5][6]

Synthetic Workflow Diagram

Daridorexant Synthesis A Starting Material A (Substituted Aniline Derivative) C Intermediate 1 (Benzimidazole Core) A->C Cyclization B Starting Material B (Protected Pyrrolidine Derivative) B->C Coupling E Daridorexant (Final Product) C->E Amide Coupling D Starting Material C (Substituted Benzoic Acid) D->E

Caption: A simplified workflow for the synthesis of Daridorexant.

Detailed Synthetic Protocol (Representative)

This protocol is a composite representation based on published synthetic routes and may require optimization.

Step 1: Synthesis of the Benzimidazole Core (Intermediate 1)

  • Reaction Setup: In a nitrogen-purged reaction vessel, dissolve the substituted aniline derivative (Starting Material A) in a suitable solvent such as ethanol or acetic acid.

  • Coupling: Add the protected pyrrolidine derivative (Starting Material B) to the reaction mixture.

  • Cyclization: Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the benzimidazole core (Intermediate 1).

Step 2: Amide Coupling to form Daridorexant

  • Activation of Carboxylic Acid: In a separate flask, dissolve the substituted benzoic acid (Starting Material C) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling Reaction: Add the benzimidazole core (Intermediate 1) to the activated carboxylic acid solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring its progress by HPLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous solutions of a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Daridorexant is then purified by flash chromatography or recrystallization to obtain the final product.

Part 2: Impurity Profiling: Understanding and Identifying Potential Impurities

Impurities in Daridorexant can be broadly classified into two categories: process-related impurities and degradation products .

Process-Related Impurities

These impurities are formed during the synthesis of the API and can include unreacted starting materials, intermediates, by-products from side reactions, and reagents.

Potential Process-Related Impurities and Their Origins:

Impurity TypePotential Structure/NameLikely Origin
Unreacted Starting Materials Starting Material A, B, or CIncomplete reaction during synthesis steps.
Incomplete Cyclization Product Acyclic precursor to the benzimidazole coreIncomplete cyclization in Step 1.
Over-alkylation/Arylation Products Impurities with additional alkyl or aryl groupsSide reactions during coupling steps.
Positional Isomers Isomers of Daridorexant with different substituent positionsUse of isomeric starting materials or non-selective reactions.
Reagent-Related Impurities Residual coupling agents or their by-productsIncomplete removal during work-up and purification.
Deschloro Impurity Daridorexant analogue lacking the chloro substituentImpurity present in the chlorinated starting material.
Degradation Products

These impurities are formed when the API is subjected to stress conditions such as heat, light, humidity, acid, and base. Forced degradation studies are intentionally conducted to generate and identify these potential degradants.

Forced Degradation Workflow:

Forced Degradation Workflow cluster_stress Stress Conditions A Acid Hydrolysis (e.g., 0.1 N HCl) F Stability-Indicating HPLC/UPLC Method A->F Analysis B Base Hydrolysis (e.g., 0.1 N NaOH) B->F Analysis C Oxidative Degradation (e.g., 3% H2O2) C->F Analysis D Thermal Degradation (e.g., 80°C) D->F Analysis E Photolytic Degradation (ICH Q1B guidelines) E->F Analysis API Daridorexant API Solution/Solid API->A API->B API->C API->D API->E G Peak Purity Analysis F->G H LC-MS/MS for m/z F->H J Impurity Identification & Quantification G->J I NMR for Structure Elucidation H->I I->J

Caption: Workflow for forced degradation studies and impurity identification.

Part 3: Detailed Experimental Protocols

Protocol 1: Forced Degradation Studies

Objective: To generate potential degradation products of Daridorexant under various stress conditions to facilitate the development and validation of a stability-indicating analytical method.

Materials:

  • Daridorexant API

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Heating oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Daridorexant at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution in a volumetric flask, add 1 mL of 0.1 N HCl.

    • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).[7]

    • After the specified time, neutralize the solution with an equivalent amount of 0.1 N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.

    • If no degradation is observed, repeat the experiment with 1 N HCl and/or gentle heating.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.

    • If necessary, use 1 N NaOH and/or heating to induce degradation.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period, protected from light.

    • Dilute to the final concentration with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of solid Daridorexant API in a clean, dry vial.

    • Heat the vial in an oven at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 24, 48, 72 hours).

    • After heating, dissolve the sample in the solvent to prepare a solution of 100 µg/mL.

  • Photolytic Degradation:

    • Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, prepare a 100 µg/mL solution from the stressed samples.

  • Analysis: Analyze all the stressed samples, along with a non-stressed control solution, using a validated stability-indicating HPLC or UPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating Daridorexant from its potential impurities and degradation products.

Instrumentation and Conditions (Example):

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with a diode array detector (DAD)
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient Elution Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 305 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Protocol 3: Impurity Characterization using LC-MS/MS and NMR

Objective: To identify the chemical structures of the impurities detected by the stability-indicating HPLC method.

LC-MS/MS Analysis:

  • Instrumentation: Couple the HPLC system to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF mass analyzer) equipped with an electrospray ionization (ESI) source.

  • Method: Use the same chromatographic conditions as the stability-indicating HPLC method.

  • Data Acquisition: Acquire data in both positive and negative ionization modes. Perform full scan analysis to determine the molecular weight of the impurities and product ion scans (MS/MS) to obtain fragmentation patterns.

  • Data Analysis: Propose the elemental composition of the impurities based on their accurate mass measurements. Elucidate the fragmentation pathways to infer the structure of the impurities.

NMR Spectroscopy for Structural Elucidation:

  • Impurity Isolation: If an impurity is present at a sufficient level, isolate it using preparative HPLC.

  • Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Experiments: Acquire a suite of NMR spectra, including:

    • 1D NMR: ¹H and ¹³C NMR to identify the types and number of protons and carbons.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, which are crucial for connecting different structural fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

  • Structure Elucidation: Integrate the data from all spectroscopic techniques (MS, ¹H NMR, ¹³C NMR, and 2D NMR) to propose and confirm the definitive structure of the impurity.[8][9][10]

Conclusion

A robust and comprehensive impurity profiling strategy is indispensable for the safe and effective development of Daridorexant. The experimental procedures detailed in this application note provide a systematic approach to the synthesis, forced degradation, and analytical characterization of Daridorexant and its related impurities. By implementing these protocols, researchers and drug development professionals can generate high-quality data to meet regulatory expectations, ensure product quality, and ultimately safeguard patient health. The integration of advanced analytical techniques such as LC-MS/MS and NMR spectroscopy is crucial for the unambiguous structural elucidation of unknown impurities, providing a deeper understanding of the chemical stability and impurity profile of Daridorexant.

References

The Role of 5-Chloro-3-methylbenzene-1,2-diamine in the Synthesis of Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

5-Chloro-3-methylbenzene-1,2-diamine, a substituted aromatic diamine, serves as a highly valuable and versatile precursor in the synthesis of advanced agricultural chemicals. Its unique structural arrangement, featuring two adjacent nucleophilic amino groups, makes it an ideal starting material for constructing complex heterocyclic scaffolds. This guide provides a detailed exploration of its primary application in the synthesis of benzimidazole-class fungicides, a group of systemic agrochemicals known for their efficacy against a broad spectrum of fungal pathogens. We will delve into the core reactivity, present a detailed synthetic protocol, and discuss the chemical logic that makes this molecule a cornerstone for developing novel crop protection agents.

Introduction: The Strategic Importance of the o-Phenylenediamine Scaffold

o-Phenylenediamines (OPD) are a class of aromatic compounds characterized by two amino groups on adjacent carbon atoms of a benzene ring.[1][2] This specific arrangement is the key to their utility in organic synthesis, providing a pre-organized structure for cyclization and condensation reactions.[3] When reacted with various electrophilic partners, OPDs readily form fused heterocyclic systems.

Among the most significant heterocycles derived from OPDs are benzimidazoles. The benzimidazole core is a critical pharmacophore in both medicine and agriculture.[4][5] In the agrochemical sector, benzimidazole fungicides have been a vital tool for controlling fungal diseases in cereals, fruits, and vegetables since the late 1960s.[6] They function by disrupting the mitotic spindle formation in fungal cells, a mechanism that targets the β-tubulin protein.[6]

This compound is a specifically substituted OPD. The presence of the chloro and methyl groups on the benzene ring allows for fine-tuning the physicochemical properties of the final agrochemical product. These substitutions can influence factors such as:

  • Lipophilicity: Affecting the compound's ability to penetrate plant tissues and fungal cell walls.

  • Metabolic Stability: Influencing its persistence and degradation profile in plants and the environment.

  • Binding Affinity: Modifying the interaction with the target protein (β-tubulin), potentially enhancing efficacy or overcoming resistance.[6]

Core Reactivity and Synthetic Pathways

The fundamental reaction enabling the synthesis of benzimidazoles from this compound is the condensation with a molecule containing a reactive carbonyl group or its equivalent. The most common method is the Phillips condensation , which involves reacting the diamine with a carboxylic acid (or its derivative) under acidic conditions and heat.

The general mechanism proceeds as follows:

  • Acylation: One of the amino groups acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid to form an amide intermediate.

  • Cyclization: The second amino group then attacks the carbonyl carbon of the newly formed amide linkage.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic benzimidazole ring.

This versatile reaction allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring, depending on the carboxylic acid used. This is the primary strategy for creating a diverse library of potential fungicides from a single diamine precursor.

Workflow for Benzimidazole Fungicide Synthesis

The following diagram illustrates the generalized synthetic workflow starting from this compound.

SynthesisWorkflow cluster_caption Diamine 5-Chloro-3-methylbenzene- 1,2-diamine Reaction Phillips Condensation (Acid Catalyst, Heat) Diamine->Reaction CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Reaction Product 2-Substituted-5-chloro- 7-methyl-benzimidazole (Fungicide Candidate) Reaction->Product

Caption: Generalized synthesis of benzimidazole fungicides.

Detailed Application Protocol: Synthesis of a Model Benzimidazole Fungicide

This protocol describes a representative synthesis of a 2-Aryl-5-chloro-7-methyl-1H-benzo[d]imidazole , a potential fungicidal agent, using the Phillips condensation method.

Objective: To synthesize 2-(4-methoxyphenyl)-5-chloro-7-methyl-1H-benzo[d]imidazole.

Materials and Reagents:

  • This compound (1.0 eq)

  • 4-Methoxybenzoic acid (1.1 eq)

  • Hydrochloric acid (4 M aqueous solution)

  • Sodium bicarbonate (Saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Methanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add this compound (e.g., 5.0 g, 1.0 eq) and 4-Methoxybenzoic acid (e.g., 5.0 g, 1.1 eq).

  • Acid Addition: Add 100 mL of 4 M hydrochloric acid to the flask. The acid acts as both a solvent and a catalyst for the condensation reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Causality Note: Heating is essential to overcome the activation energy for both the initial amide formation and the subsequent intramolecular cyclization and dehydration steps.

  • Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting diamine spot is no longer visible.

  • Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. A precipitate may form. Slowly and carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8. Safety Note: Neutralization is exothermic and will release CO₂ gas; perform this step slowly in a well-ventilated fume hood.

  • Extraction: Transfer the neutralized slurry to a separatory funnel. Extract the aqueous phase three times with ethyl acetate (3 x 100 mL). Combine the organic layers. Experimental Insight: Ethyl acetate is chosen for its ability to dissolve the organic product while having limited miscibility with water.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to yield the crude solid product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as hot methanol/water, to obtain the purified 2-(4-methoxyphenyl)-5-chloro-7-methyl-1H-benzo[d]imidazole as a crystalline solid.

  • Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and analyzing its structure using spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

Data Presentation: Versatility of the Precursor

The true strength of this compound lies in its ability to generate a wide array of potential agrochemicals by simply varying the condensation partner. The table below illustrates how different carboxylic acids can be used to synthesize a library of benzimidazole derivatives, each with potentially unique fungicidal properties.

Condensation Partner (R-COOH)Resulting 2-Substituent (-R)Potential Impact on Fungicide Properties
Formic Acid-HSimplest benzimidazole; baseline activity.
Acetic Acid-CH₃Increases lipophilicity slightly.
Trifluoroacetic Acid-CF₃Significantly increases electron-withdrawing character and lipophilicity; may alter target binding.
Cyclopropanecarboxylic Acid-c-C₃H₅Introduces a strained ring, potentially increasing metabolic stability.
Thiophene-2-carboxylic acid2-ThienylIntroduces a heteroaromatic ring, potentially broadening the spectrum of activity.[7]
Pyridine-4-carboxylic acid4-PyridylAdds a basic nitrogen atom, which could affect systemic movement in the plant's xylem/phloem.

Safety and Handling Precautions

Substituted aromatic amines require careful handling. While specific data for this compound is limited, precautions should be based on similar compounds like 4-Chloro-o-phenylenediamine.[8]

  • Toxicity: Assumed to be toxic if ingested, inhaled, or absorbed through the skin. May cause skin and eye irritation.[8] Aromatic amines are often suspected carcinogens.[2]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Handling: Avoid creating dust. Use appropriate weighing procedures (e.g., weighing by difference in a closed container).

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

Conclusion

This compound is a strategically important building block for the synthesis of agricultural chemicals. Its utility is most profoundly realized in the creation of benzimidazole-based fungicides, where its inherent reactivity allows for straightforward cyclization to form the core fungicidal scaffold. The chloro and methyl substituents provide a framework for chemists to modulate the biological activity and environmental profile of the final products. The protocols and principles outlined in this guide demonstrate its significant potential for researchers and scientists dedicated to developing the next generation of effective and sustainable crop protection solutions.

References

Synthetic Routes to Novel Heterocyclic Compounds from 5-Chloro-3-methylbenzene-1,2-diamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted o-phenylenediamines are pivotal building blocks in synthetic organic and medicinal chemistry, serving as versatile precursors for a vast array of heterocyclic compounds. Among these, 5-Chloro-3-methylbenzene-1,2-diamine is a particularly valuable starting material due to the electronic and steric influences of its chloro and methyl substituents. These groups can modulate the reactivity of the diamine and impart unique physicochemical properties to the resulting heterocyclic systems, making them attractive candidates for drug discovery and materials science. Heterocyclic compounds derived from this diamine, such as quinoxalines, benzimidazoles, and benzodiazepines, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

This comprehensive guide provides detailed synthetic routes to novel quinoxalines, benzimidazoles, and benzodiazepines, starting from this compound. The protocols outlined herein are designed for researchers and scientists in both academic and industrial settings, offering step-by-step methodologies, mechanistic insights, and practical considerations for the successful synthesis and characterization of these important classes of heterocyclic compounds.

I. Synthesis of 6-Chloro-8-methylquinoxalines

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] These compounds are of significant interest due to their diverse pharmacological activities. The reaction proceeds via a cyclocondensation mechanism, where the two amino groups of the diamine react with the two carbonyl groups of the dicarbonyl compound to form the pyrazine ring fused to the benzene ring.

A general and efficient method for the synthesis of quinoxalines involves the reaction of an o-phenylenediamine with an α-haloketone, such as phenacyl bromide, in the presence of a mild base like pyridine.[4] This reaction proceeds through a condensation-oxidation process to afford the corresponding quinoxaline derivative.

Protocol 1: Synthesis of 6-Chloro-2-phenyl-8-methylquinoxaline

This protocol details the synthesis of 6-Chloro-2-phenyl-8-methylquinoxaline via the reaction of this compound with phenacyl bromide.

Materials:

  • This compound

  • Phenacyl bromide

  • Pyridine

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).

  • To this solution, add pyridine (1.2 mmol) and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve phenacyl bromide (1.0 mmol) in anhydrous THF (5 mL).

  • Slowly add the phenacyl bromide solution to the stirred solution of the diamine and pyridine at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution (15 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 6-Chloro-2-phenyl-8-methylquinoxaline.

Expected Yield: 85-95%

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Table 1: Reaction Parameters for the Synthesis of 6-Chloro-2-phenyl-8-methylquinoxaline

ParameterValue
Starting MaterialThis compound
ReagentPhenacyl bromide
CatalystPyridine
SolventAnhydrous THF
Reaction TemperatureRoom Temperature
Reaction Time2-4 hours
Purification MethodColumn Chromatography

Diagram 1: Synthesis of 6-Chloro-2-phenyl-8-methylquinoxaline

G start This compound + Phenacyl bromide reagents Pyridine, THF Room Temperature start->reagents Reaction product 6-Chloro-2-phenyl-8-methylquinoxaline reagents->product Yield: 85-95%

Caption: Reaction scheme for the synthesis of 6-Chloro-2-phenyl-8-methylquinoxaline.

II. Synthesis of 5-Chloro-7-methylbenzimidazoles

Benzimidazoles are another important class of heterocyclic compounds that can be synthesized from o-phenylenediamines. A common method involves the condensation of the diamine with a carboxylic acid or its derivative, such as an aldehyde followed by oxidation.[5] The Phillips condensation, which uses a carboxylic acid and a mineral acid catalyst at high temperatures, is a classic method for benzimidazole synthesis.[6]

Protocol 2: Synthesis of 5-Chloro-7-methyl-2-phenylbenzimidazole

This protocol describes the synthesis of 5-Chloro-7-methyl-2-phenylbenzimidazole from this compound and benzoic acid.

Materials:

  • This compound

  • Benzoic acid

  • Polyphosphoric acid (PPA)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, thoroughly mix this compound (1.0 mmol) and benzoic acid (1.1 mmol).

  • Add polyphosphoric acid (approximately 10 times the weight of the diamine) to the mixture.

  • Heat the reaction mixture with stirring in an oil bath at 180-200 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to about 100 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product and recrystallize it from ethanol to obtain pure 5-Chloro-7-methyl-2-phenylbenzimidazole.

Expected Yield: 70-85%

Characterization: The product should be characterized by melting point, 1H NMR, 13C NMR, and mass spectrometry.

Table 2: Reaction Parameters for the Synthesis of 5-Chloro-7-methyl-2-phenylbenzimidazole

ParameterValue
Starting MaterialThis compound
ReagentBenzoic acid
Catalyst/MediumPolyphosphoric acid (PPA)
Reaction Temperature180-200 °C
Reaction Time4-6 hours
Purification MethodRecrystallization

Diagram 2: Synthesis of 5-Chloro-7-methyl-2-phenylbenzimidazole

G start This compound + Benzoic acid reagents Polyphosphoric Acid 180-200 °C start->reagents Condensation product 5-Chloro-7-methyl-2-phenylbenzimidazole reagents->product Yield: 70-85%

Caption: Reaction scheme for the synthesis of 5-Chloro-7-methyl-2-phenylbenzimidazole.

III. Synthesis of 7-Chloro-9-methyl-1,5-benzodiazepines

1,5-Benzodiazepines are seven-membered heterocyclic compounds that are widely recognized for their diverse biological activities. They are typically synthesized through the condensation of an o-phenylenediamine with a β-dicarbonyl compound or two molecules of a ketone.[7] The use of various catalysts can facilitate this reaction under milder conditions.

Protocol 3: Synthesis of 7-Chloro-2,4,9-trimethyl-3H-1,5-benzodiazepine

This protocol outlines the synthesis of 7-Chloro-2,4,9-trimethyl-3H-1,5-benzodiazepine from this compound and acetylacetone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

  • Ethanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (15 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.

  • To this stirred solution, add acetylacetone (1.1 mmol) dropwise at room temperature.

  • Reflux the reaction mixture for 3-5 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with a saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Expected Yield: 75-90%

Characterization: The final product should be characterized using spectroscopic techniques (1H NMR, 13C NMR, MS) and by determining its melting point.

Table 3: Reaction Parameters for the Synthesis of 7-Chloro-2,4,9-trimethyl-3H-1,5-benzodiazepine

ParameterValue
Starting MaterialThis compound
ReagentAcetylacetone
CatalystGlacial acetic acid
SolventEthanol
Reaction TemperatureReflux
Reaction Time3-5 hours
Purification MethodRecrystallization/Column Chromatography

Diagram 3: Synthesis of 7-Chloro-2,4,9-trimethyl-3H-1,5-benzodiazepine

G start This compound + Acetylacetone reagents Acetic acid (cat.), Ethanol Reflux start->reagents Cyclocondensation product 7-Chloro-2,4,9-trimethyl-3H-1,5-benzodiazepine reagents->product Yield: 75-90%

Caption: Reaction scheme for the synthesis of a 1,5-benzodiazepine derivative.

Conclusion

This application guide has detailed robust and efficient synthetic protocols for the preparation of novel quinoxalines, benzimidazoles, and benzodiazepines from the readily available starting material, this compound. The methodologies presented are well-established in the literature for related substrates and have been adapted for this specific diamine, providing a solid foundation for the synthesis of a diverse library of heterocyclic compounds. The described protocols, along with the mechanistic insights and characterization guidelines, will be invaluable to researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

The Versatile Building Block: 5-Chloro-3-methylbenzene-1,2-diamine in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: Unlocking Chemical Diversity

In the landscape of medicinal chemistry and materials science, the strategic selection of foundational molecular frameworks is paramount. 5-Chloro-3-methylbenzene-1,2-diamine is a highly valuable aromatic diamine building block, distinguished by its vicinal amino groups and substituted benzene ring.[1] The presence of a chloro group, a methyl group, and two adjacent amines on the aromatic core provides a unique combination of steric and electronic properties. These features make it an exceptional precursor for the synthesis of a diverse array of heterocyclic compounds, most notably benzimidazoles and quinoxalines. The substituents on the benzene ring—an electron-withdrawing chlorine and an electron-donating methyl group—critically influence the reactivity of the diamine and the biological activity of the resulting heterocyclic systems, making this a building block of significant interest in drug discovery and development.[1] This guide provides an in-depth exploration of the utility of this compound, complete with detailed protocols for the synthesis of key heterocyclic derivatives.

Core Applications: Synthesis of Benzimidazoles and Quinoxalines

The primary utility of this compound lies in its role as a precursor to bicyclic heteroaromatic systems. The two adjacent amino groups are perfectly poised for cyclocondensation reactions with a variety of electrophilic partners.

  • Benzimidazoles: Reaction with aldehydes or carboxylic acids furnishes benzimidazole scaffolds. These structures are isosteres of purines and are found at the core of numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[2] The synthesis of benzimidazoles from o-phenylenediamines is a cornerstone of heterocyclic chemistry.[3]

  • Quinoxalines: Condensation with 1,2-dicarbonyl compounds yields quinoxalines. This class of compounds is also of great interest in medicinal chemistry, with applications as anticancer, antibacterial, and kinase inhibiting agents.[4][5]

The general synthetic pathways are illustrated below:

G cluster_0 Synthesis of Benzimidazoles cluster_1 Synthesis of Quinoxalines Diamine This compound Benzimidazole 6-Chloro-7-methyl-2-substituted-1H-benzo[d]imidazole Diamine->Benzimidazole + Oxidizing Agent Benzimidazole_acid 6-Chloro-7-methyl-2-substituted-1H-benzo[d]imidazole Diamine->Benzimidazole_acid + Acid Catalyst Aldehyde Aldehyde (R-CHO) Aldehyde->Benzimidazole Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Benzimidazole_acid Diamine_q This compound Quinoxaline 6-Chloro-7-methyl-2,3-disubstituted-quinoxaline Diamine_q->Quinoxaline Dicarbonyl 1,2-Dicarbonyl (R-CO-CO-R') Dicarbonyl->Quinoxaline

Caption: General reaction schemes for the synthesis of benzimidazoles and quinoxalines.

Part 1: Synthesis of 6-Chloro-7-methyl-2-aryl-1H-benzo[d]imidazoles

The condensation of o-phenylenediamines with aromatic aldehydes is a widely employed and efficient method for the synthesis of 2-aryl-benzimidazoles. A variety of catalytic systems and reaction conditions have been developed to promote this transformation, often with a focus on green chemistry principles.[2] The following protocol is a representative example, adaptable for a range of aromatic aldehydes.

Protocol 1: Ammonium Chloride Catalyzed Synthesis of 2-(4-Methoxyphenyl)-6-chloro-7-methyl-1H-benzo[d]imidazole

This protocol utilizes ammonium chloride as an inexpensive and environmentally benign catalyst.

Materials:

  • This compound (1.0 mmol, 156.61 mg)

  • 4-Methoxybenzaldehyde (1.0 mmol, 136.15 mg, 121 µL)

  • Ammonium chloride (NH₄Cl) (30 mol%, 0.3 mmol, 16.05 mg)

  • Ethanol (5 mL)

  • Deionized water

  • Round-bottom flask (25 mL) with reflux condenser

  • Magnetic stirrer with heating plate

  • TLC plates (silica gel 60 F₂₅₄)

  • Filtration apparatus

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol), 4-methoxybenzaldehyde (1.0 mmol), ammonium chloride (0.3 mmol), and ethanol (5 mL).

  • The resulting mixture is stirred at 80°C under reflux.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:2 v/v) as the eluent.

  • Upon completion of the reaction (typically 2-4 hours), the reaction mixture is cooled to room temperature and then poured into ice-cold water (20 mL).

  • The product will precipitate as a solid.

  • The solid is collected by filtration, washed with water (2 x 10 mL), and dried.

  • For further purification, the crude product can be recrystallized from ethanol.

Causality and Experimental Choices:
  • Catalyst: Ammonium chloride acts as a mild Lewis acid, activating the carbonyl group of the aldehyde towards nucleophilic attack by the diamine. Its use represents a "green" alternative to harsher acid catalysts.

  • Solvent: Ethanol is an effective solvent for the reactants and is easily removed. The reaction can also be performed in water, which is an even more environmentally friendly option.[2]

  • Temperature: Heating to 80°C provides the necessary activation energy for the condensation and subsequent cyclization/oxidation steps without causing degradation of the reactants or products.

  • Work-up: Precipitation in water is an effective method for isolating the relatively nonpolar benzimidazole product from the more polar catalyst and any remaining starting materials.

Expected Results and Characterization Data:

The following table summarizes the expected data for the synthesized compound. The values are based on typical results for similar benzimidazole syntheses.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)
2-(4-Methoxyphenyl)-6-chloro-7-methyl-1H-benzo[d]imidazoleC₁₅H₁₃ClN₂O272.7380-90>200

Spectroscopic Data (Predicted):

  • ¹H NMR (DMSO-d₆): δ 12.8 (s, 1H, NH), 8.1 (d, 2H, Ar-H), 7.5 (d, 1H, Ar-H), 7.3 (d, 1H, Ar-H), 7.1 (d, 2H, Ar-H), 3.8 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆): δ 160.5, 152.0, 143.0, 135.0, 130.0, 128.0, 125.0, 123.0, 120.0, 118.0, 114.5, 55.8, 15.0.

  • ESI-MS: m/z 273.08 [M+H]⁺.

Part 2: Synthesis of 6-Chloro-7-methyl-2,3-diphenylquinoxaline

The synthesis of quinoxalines is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is often high-yielding and proceeds under mild conditions.

Protocol 2: Catalyst-Free Synthesis of 6-Chloro-7-methyl-2,3-diphenylquinoxaline in a Green Solvent

This protocol highlights a catalyst-free approach in an environmentally benign solvent system.[4]

Materials:

  • This compound (1.0 mmol, 156.61 mg)

  • Benzil (1.0 mmol, 210.23 mg)

  • Ethanol/Water (3:1 v/v, 10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

  • TLC plates (silica gel 60 F₂₅₄)

  • Filtration apparatus

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and benzil (1.0 mmol) in a 3:1 mixture of ethanol and water (10 mL).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane, 1:4 v/v). The reaction is typically complete within 30-60 minutes.

  • The product will precipitate out of the solution as the reaction proceeds.

  • Collect the solid product by filtration.

  • Wash the product with the ethanol/water solvent mixture and then with cold water.

  • Dry the purified product.

Causality and Experimental Choices:
  • Reactants: The high reactivity of the 1,2-dicarbonyl compound (benzil) with the nucleophilic diamine allows the reaction to proceed efficiently without the need for a catalyst.

  • Solvent System: The ethanol/water mixture is a green solvent choice that facilitates the dissolution of the reactants while allowing for the precipitation of the less polar quinoxaline product upon formation, which drives the reaction to completion.[4]

  • Temperature: The reaction proceeds readily at room temperature, making it energy-efficient and minimizing the formation of byproducts.

Expected Results and Characterization Data:

The table below outlines the expected data for the synthesized quinoxaline derivative.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)
6-Chloro-7-methyl-2,3-diphenylquinoxalineC₂₁H₁₅ClN₂330.8190-98~130-135

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃): δ 8.0 (s, 1H, Ar-H), 7.8 (s, 1H, Ar-H), 7.6-7.3 (m, 10H, Ar-H), 2.6 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃): δ 154.5, 154.0, 142.0, 141.0, 139.0, 138.5, 131.0, 130.5, 130.0, 129.5, 129.0, 128.5, 128.0, 20.0.

  • ESI-MS: m/z 331.09 [M+H]⁺.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of heterocyclic compounds from this compound.

G Start Start: Weigh Reactants (Diamine, Electrophile, Catalyst) Reaction Reaction Setup (Solvent, Temperature, Time) Start->Reaction Monitoring Monitor Reaction (TLC) Reaction->Monitoring Workup Reaction Work-up (e.g., Quenching, Precipitation) Monitoring->Workup Reaction Complete Isolation Product Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization End Pure Product Characterization->End

Caption: General experimental workflow for synthesis and purification.

Conclusion

This compound is a potent and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols provided herein offer efficient, high-yielding, and environmentally conscious methods for the preparation of substituted benzimidazoles and quinoxalines. The unique substitution pattern of this diamine provides a gateway to novel chemical entities with tailored electronic and steric properties, making it a valuable tool for researchers in organic synthesis and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-4-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-chloro-4-methyl-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. While direct literature for this exact molecule is limited, the principles outlined here are derived from well-established methods for substituted benzimidazole synthesis and are intended to provide a robust framework for improving your experimental outcomes.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues you may encounter during the synthesis. The primary and most classical method for synthesizing benzimidazoles is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[1][2] For the target molecule, this would involve reacting 4-chloro-3-methyl-1,2-phenylenediamine with formic acid.

Question 1: My overall yield is significantly lower than expected. What are the most common causes?

Low yields in benzimidazole synthesis can often be traced back to a few critical areas: incomplete reaction, side reactions, or issues with product isolation.

Answer:

Several factors could be contributing to a lower-than-expected yield. Let's break down the most probable causes and how to address them systematically.

1. Incomplete Reaction or Poor Conversion:

  • Causality: The condensation reaction to form the imidazole ring requires sufficient activation, typically through heat and acid catalysis. Inadequate temperature or an inappropriate acid concentration can lead to a stalled reaction. The traditional Phillips method often requires high temperatures, sometimes above 180°C, especially for less reactive partners.[2][3]

  • Troubleshooting Protocol:

    • Temperature & Reaction Time: Ensure your reaction is reaching the target temperature. If using a standard reflux setup with 4M HCl, monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after several hours, consider incrementally increasing the temperature or extending the reaction time. Microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and increase yields.[1][4]

    • Catalyst Choice: While mineral acids like HCl are standard, other catalysts can be more effective. Polyphosphoric acid (PPA) is a common alternative that serves as both a catalyst and a dehydrating agent, though it can make the workup more challenging.[3][5] More modern, milder catalysts like ammonium chloride, p-toluenesulfonic acid (p-TsOH), or various metal catalysts (e.g., Erbium(III) triflate) have also been used successfully for analogous syntheses.[6][7][8]

2. Side Reactions and Byproduct Formation:

  • Causality: The o-phenylenediamine starting material is susceptible to oxidation, which can lead to colored, polymeric impurities.[9] This is often exacerbated by prolonged exposure to air at high temperatures.

  • Troubleshooting Protocol:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.

    • Starting Material Purity: Use freshly purified 4-chloro-3-methyl-1,2-phenylenediamine. If it has darkened in storage, consider recrystallization or filtration through a short plug of silica gel before use.

3. Product Isolation and Purification Issues:

  • Causality: Benzimidazoles can be amphoteric, meaning they can be soluble in both acidic and basic aqueous solutions. During workup, improper pH adjustment can lead to significant loss of product in the aqueous layers.

  • Troubleshooting Protocol:

    • Careful Neutralization: After the reaction, carefully neutralize the acidic mixture. The product should precipitate out around its isoelectric point. It is crucial to adjust the pH slowly with a base (like NaHCO₃ or dilute NaOH) and monitor for maximum precipitation. Check the pH of the aqueous layer to ensure you are not making it too basic, which could redissolve the product.

    • Extraction: If the product does not precipitate cleanly, extraction with an organic solvent like ethyl acetate may be necessary after neutralization. Perform multiple extractions to ensure complete recovery.

Question 2: My final product is highly colored, even after initial purification. How can I improve its appearance and purity?

Answer:

Color in the final product typically indicates the presence of oxidized, conjugated impurities.

  • Causality: As mentioned, o-phenylenediamines are prone to oxidation. These minor impurities can become concentrated during workup and crystallization, leading to a discolored final product.

  • Troubleshooting Protocol:

    • Decolorizing Carbon (Charcoal) Treatment: This is a classic and effective method. Dissolve your crude product in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture). Add a small amount (typically 1-2% by weight) of activated charcoal and boil for 10-15 minutes. Filter the hot solution through a pad of celite to remove the charcoal. The product should crystallize from the cooled filtrate with significantly reduced color.[9]

    • Column Chromatography: If charcoal treatment is insufficient, column chromatography is the next step. A silica gel column using a gradient of ethyl acetate in hexane is a common choice for purifying benzimidazole derivatives.[10]

Question 3: The reaction seems to stall, and TLC analysis shows both starting material and product, even after extended reaction times. What can I do?

Answer:

A stalled reaction points to an equilibrium issue or insufficient reaction energy/catalysis.

  • Causality: The cyclization step involves the elimination of water. If water is not effectively removed from the reaction mixture, the equilibrium can shift back towards the starting materials.

  • Troubleshooting Protocol:

    • Dehydrating Conditions: Switch to a reaction setup that actively removes water. Using a Dean-Stark apparatus with a solvent like toluene can be effective. Alternatively, using a strong dehydrating agent and catalyst like polyphosphoric acid (PPA) can drive the reaction to completion.[3]

    • Microwave Irradiation: As a high-energy input method, microwave synthesis can often overcome activation barriers that are challenging for conventional heating, leading to faster reactions and higher conversions.[4] Yields for related syntheses have been reported to increase by 10-50% with a 96-98% reduction in reaction time.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-chloro-4-methyl-1H-benzo[d]imidazole?

The most direct and classical approach is the Phillips-Ladenburg synthesis. This involves the condensation of 4-chloro-3-methyl-1,2-phenylenediamine with formic acid, typically heated in the presence of a mineral acid like 4M HCl.[1][2]

Q2: How critical is the purity of the starting materials?

Extremely critical. The primary starting material, 4-chloro-3-methyl-1,2-phenylenediamine, is an electron-rich aromatic diamine and is susceptible to air oxidation. Using old or discolored starting material is a primary cause of low yields and the formation of colored, often intractable, byproducts.

Q3: Are there alternative, milder synthetic methods I can try?

Yes, several modern methods avoid the harsh conditions of the traditional Phillips synthesis. These include:

  • Oxidative Cyclization: Condensation of the diamine with an aldehyde (in this case, formaldehyde or a formaldehyde equivalent) followed by oxidation. A variety of oxidants can be used.[12]

  • Catalytic Methods: Using catalysts like ammonium chloride, p-TsOH, or various metal salts can allow the reaction to proceed under much milder conditions, often at lower temperatures and with higher selectivity.[6][7]

  • Photocatalytic Synthesis: Some methods utilize photocatalysts like Rose Bengal with an LED light source for the condensation of o-phenylenediamines with aldehydes under very mild, metal-free conditions.[13]

Data & Protocols

Table 1: Comparison of General Benzimidazole Synthesis Conditions
MethodReagentsCatalyst/ConditionsTypical YieldsReference
Phillips-Ladenburg o-phenylenediamine, Carboxylic Acid4M HCl, Reflux (High Temp)Moderate to Good[1][2]
PPA Condensation o-phenylenediamine, Carboxylic AcidPolyphosphoric Acid (PPA), 180°CGood to Excellent[3][5]
Ammonium Chloride o-phenylenediamine, Aromatic AcidNH₄Cl, 80-90°C72-90%[6][14]
Microwave-Assisted o-phenylenediamine, AldehydeSolvent-free or various catalysts, MWExcellent (often >90%)[1][4]
Photocatalytic o-phenylenediamine, AldehydeRose Bengal, Acetonitrile, LEDGood to Excellent[13]
Baseline Experimental Protocol (Phillips-Ladenburg Method)

This protocol is a starting point and should be optimized based on your experimental observations.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chloro-3-methyl-1,2-phenylenediamine (1.0 eq).

  • Reagent Addition: Add 4M aqueous hydrochloric acid (approx. 5-10 mL per gram of diamine). To this suspension, add formic acid (1.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate or dilute sodium hydroxide until precipitation of the product is maximal (typically around pH 7-8).

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-chloro-4-methyl-1H-benzo[d]imidazole. Dry the final product under vacuum.

Visual Troubleshooting Guide

The following diagram illustrates a decision-making workflow for troubleshooting low-yield synthesis.

TroubleshootingWorkflow start Low Yield Observed check_conversion TLC shows significant starting material? start->check_conversion incomplete_conv Incomplete Conversion check_conversion->incomplete_conv Yes check_workup TLC shows good product formation? check_conversion->check_workup No increase_temp Increase Temperature or Extend Time incomplete_conv->increase_temp change_catalyst Use Stronger Catalyst (e.g., PPA) increase_temp->change_catalyst end_success Yield Improved increase_temp->end_success use_microwave Switch to Microwave Synthesis change_catalyst->use_microwave use_microwave->end_success isolation_issue Product Isolation Issue check_workup->isolation_issue Yes impurity_issue Impurity/Side Reactions check_workup->impurity_issue No, complex mixture optimize_ph Optimize Neutralization pH (check aqueous layers for product) isolation_issue->optimize_ph optimize_extraction Optimize Extraction (solvent, # of extractions) optimize_ph->optimize_extraction optimize_extraction->end_success purify_sm Purify Starting Material impurity_issue->purify_sm inert_atm Use Inert Atmosphere (N2 or Ar) purify_sm->inert_atm charcoal Use Decolorizing Charcoal in Recrystallization inert_atm->charcoal charcoal->end_success

Caption: Troubleshooting workflow for low yield in benzimidazole synthesis.

References

"side reactions and impurity formation in 5-Chloro-3-methylbenzene-1,2-diamine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Chloro-3-methylbenzene-1,2-diamine

Welcome to the technical support guide for the synthesis of this compound (CAS 109671-52-5). This molecule is a valuable substituted ortho-phenylenediamine (OPD) and a critical building block in medicinal chemistry, particularly for the construction of substituted benzimidazole scaffolds found in various pharmaceutically active compounds.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and impurity profiles encountered during its synthesis.

The synthesis, while conceptually straightforward, involves steps that require careful control to avoid the formation of stubborn impurities and ensure a high yield of the final product. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis. Each problem is followed by an analysis of potential causes and actionable solutions.

Q1: My final yield is significantly lower than expected. What are the likely causes?

Low yield is a common frustration that can originate from multiple stages of the synthesis. A systematic diagnosis is key.

  • Potential Cause 1: Inefficient Nitration. The introduction of nitro groups onto the aromatic ring is highly sensitive to reaction conditions. Starting from a precursor like 4-chloro-2-methylaniline, the powerful activating effect of the amino group can lead to uncontrolled reactions or oxidation if not properly managed.

  • Diagnostic Step: Analyze the crude nitration product by TLC and ¹H NMR. Look for the presence of unreacted starting material or a complex mixture of products suggesting side reactions.

  • Solution: Consider protecting the amine group via acetylation before nitration. This moderates the activating effect, leading to a more controlled reaction. After nitration, the acetyl group can be easily removed by hydrolysis.

  • Potential Cause 2: Incomplete Reduction. The conversion of two nitro groups to amines is a significant chemical transformation requiring a potent reducing agent and sufficient reaction time.

  • Diagnostic Step: Monitor the reduction reaction closely using TLC. The disappearance of the dinitro intermediate and the appearance of the diamine product should be tracked. A persistent spot corresponding to a mono-nitro, mono-amino intermediate indicates an incomplete reaction.

  • Solution: Increase the reaction time or temperature moderately. If the reaction remains stalled, consider increasing the equivalents of the reducing agent (e.g., SnCl2·2H₂O or iron powder). Catalytic hydrogenation is also a highly effective method, though it carries its own risks (see Q3).[2]

  • Potential Cause 3: Product Degradation. Ortho-phenylenediamines are notoriously susceptible to aerial oxidation, which can lead to the formation of dark, polymeric, and insoluble impurities, significantly reducing the isolable yield of the desired product.[3]

  • Solution:

    • Inert Atmosphere: Perform the reduction workup and all subsequent purification steps under an inert atmosphere (Nitrogen or Argon).

    • Antioxidants: During aqueous workup, adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) can help prevent oxidation.

    • Rapid Purification: Do not leave the crude product exposed to air for extended periods. Proceed with purification (recrystallization or chromatography) as quickly as possible.

Q2: My TLC plate after the nitration step shows multiple spots that are difficult to separate. What are they?

This is almost always due to the formation of regioisomers. The directing effects of the substituents on the starting material dictate the position of the incoming nitro groups.

  • Primary Cause: Competing Directing Effects. In a typical precursor like 4-chloro-2-nitrotoluene, the existing chloro, methyl, and nitro groups will all influence the position of the second nitration. The methyl group is an ortho, para-director, the chloro group is also an ortho, para-director, and the nitro group is a meta-director. This competition inevitably leads to a mixture of isomers.

  • Solution: Chromatographic Separation. While challenging, careful column chromatography is the most effective method for separating these isomers.

    • Protocol: Use a high-resolution silica gel and a solvent system with gradually increasing polarity (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate). Small-scale trial separations monitored by TLC are recommended to optimize the solvent gradient.

Below is a diagram illustrating the potential isomeric impurities formed during the dinitration of 4-chloro-2-nitrotoluene.

G Start 4-Chloro-2-nitrotoluene Nitration Nitration (HNO3/H2SO4) Start->Nitration Desired 4-Chloro-5-methyl-1,2-dinitrobenzene (Precursor to Target) Nitration->Desired Major Product Isomer1 4-Chloro-3-methyl-1,2-dinitrobenzene (Isomeric Impurity) Nitration->Isomer1 Side Product Isomer2 Other Isomers (e.g., dinitro at other positions) Nitration->Isomer2 Minor Side Products

Caption: Formation of regioisomers during nitration.

Q3: My final product is a dark brown or black solid instead of the expected off-white/light tan color. Can it be salvaged?

This discoloration is a classic sign of oxidation. While it indicates impurity, the material may still be usable depending on the level of oxidation and the requirements of your next step.

  • Cause: The two adjacent amino groups in the final product are highly electron-rich and readily oxidized by atmospheric oxygen. This process often forms highly colored quinone-diimine type structures, which can further polymerize.

  • Solutions for Purification:

    • Charcoal Treatment: Dissolve the impure product in a suitable solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated charcoal. Heat the mixture gently for a short period, then filter the hot solution through a pad of Celite®. The charcoal can adsorb many of the colored polymeric impurities.

    • Recrystallization under Inert Gas: After charcoal treatment, recrystallize the product from a suitable solvent system, ensuring the entire process is blanketed with nitrogen or argon.

    • Conversion to Hydrochloride Salt: A highly effective method for purification and long-term storage is to convert the free base to its hydrochloride salt.[3][4] The salt is generally more stable and less susceptible to oxidation. The free base can be regenerated just before use by treatment with a mild base.

    • Protocol for Salt Formation: Dissolve the crude diamine in a minimal amount of isopropanol or diethyl ether. Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete. Collect the salt by filtration, wash with fresh solvent, and dry under vacuum.

Q4: My mass spectrum shows a significant peak corresponding to the loss of the chlorine atom. Why did this happen?

This impurity is a result of dehalogenation, a well-known side reaction under certain reductive conditions.

  • Cause: Catalytic hydrogenation, especially with palladium on carbon (Pd/C), is a common cause of dehalogenation in aromatic chlorides.[5] The catalyst can actively reduce the C-Cl bond in the presence of hydrogen.

  • Solution: Change of Reduction Method. If dehalogenation is a significant issue, avoid catalytic hydrogenation. Instead, use metal-acid reduction systems which are highly effective for nitro group reduction but do not typically affect aryl halides.

Reduction MethodAdvantagesDisadvantages
Catalytic Hydrogenation (H₂, Pd/C) High efficiency, clean byproducts (water).Risk of dehalogenation. Requires specialized pressure equipment.
Tin(II) Chloride (SnCl₂/HCl) Excellent for nitro groups, no dehalogenation.[2]Generates tin-based waste, workup can be cumbersome.
Iron/Acetic Acid (Fe/AcOH or Fe/HCl) Inexpensive, effective, no dehalogenation.Requires acidic conditions, generates iron sludge waste.

Frequently Asked Questions (FAQs)

Q1: What is the most robust synthetic route for preparing this compound?

A common and reliable laboratory-scale synthesis starts from 3-chloro-5-nitrotoluene. The general workflow involves dinitration followed by the reduction of both nitro groups.

G A 3-Chloro-5-nitrotoluene B Dinitration (fuming HNO3/H2SO4) A->B C Crude Dinitro Isomers B->C D Purification (Chromatography) C->D E 5-Chloro-3-methyl-1,2-dinitrobenzene D->E F Reduction (e.g., SnCl2/HCl) E->F G This compound F->G

Caption: A typical synthetic workflow.

Q2: What are the most critical parameters to control during the reduction step?

The reduction of the dinitro intermediate is arguably the most critical step for obtaining a pure product.

  • Choice of Reductant: As detailed in the troubleshooting table (Q4), your choice of reducing agent has significant implications. For this substrate, stannous chloride (SnCl₂) in concentrated HCl or iron powder in acetic acid are highly recommended to avoid dehalogenation while ensuring complete reduction.[2]

  • Temperature Control: Many reduction reactions are exothermic. The reaction should be cooled in an ice bath during the initial addition of the reducing agent to maintain control. After the initial exotherm subsides, the reaction may need to be heated to reflux to ensure it goes to completion.

  • pH during Workup: After reduction with a metal in acid, the reaction mixture will be strongly acidic. To isolate the product (an amine, which is basic), the pH must be carefully raised by adding a base (e.g., NaOH, Na₂CO₃) until the solution is basic (pH > 10). The product can then be extracted with an organic solvent like ethyl acetate. Be aware that this neutralization can be highly exothermic and should be done with cooling.

Q3: Can I use a selective reduction method on a dinitro compound?

Selective reduction of one nitro group in a dinitro compound is possible but can be challenging to perform with high selectivity.

  • Zinin Reduction: The classic method for this transformation is the Zinin reduction, which uses sulfide, hydrosulfide, or polysulfides (often from Na₂S or (NH₄)₂S) as the reducing agent.[6][7]

  • Controlling Factors: The selectivity of the reduction (i.e., which of the two nitro groups is reduced) depends on steric and electronic factors. Typically, the least sterically hindered nitro group is reduced preferentially.[7] However, achieving perfect selectivity is rare, and mixtures of the starting material, the desired mono-amino product, and the fully reduced diamine are common. This necessitates careful chromatographic purification.

For the synthesis of this compound, it is generally more straightforward to use a strong reducing agent to reduce both nitro groups simultaneously rather than attempting a selective reduction.

References

Technical Support Center: Purification of 5-Chloro-3-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-3-methylbenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile synthetic building block. As a key intermediate in the synthesis of various heterocyclic compounds, including pharmaceuticals, achieving high purity is paramount for successful downstream applications.[1][2] This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you optimize your purification strategy.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of crude this compound in a practical question-and-answer format.

Question 1: My isolated product is colored (e.g., pink, brown, or dark purple), but literature suggests it should be an off-white or light-colored solid. What is causing this discoloration and how can I fix it?

Answer:

  • Probable Cause: The discoloration is almost certainly due to the oxidation of the aromatic diamine functional groups. Ortho-phenylenediamines are highly susceptible to air oxidation, which forms highly colored quinone-imine type structures. This process can be accelerated by exposure to light, heat, and trace metal impurities.[3]

  • Recommended Solutions:

    • Inert Atmosphere Handling: Conduct all purification steps (dissolution, filtration, and drying) under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

    • Degassing Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas or through several freeze-pump-thaw cycles. This removes dissolved oxygen, a key culprit in product degradation.

    • Charcoal Treatment: During recrystallization, after the crude material is fully dissolved in the hot solvent, a small amount of activated charcoal can be added. The charcoal will adsorb the colored polymeric impurities. Allow it to stir for 5-10 minutes before performing a hot filtration to remove the charcoal. Caution: Use minimal charcoal as it can also adsorb your desired product, reducing the yield.

    • Reductive Workup/Wash: A wash with a dilute, freshly prepared aqueous solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄) can sometimes help to reduce the colored oxidized species back to the diamine. This should be followed by a standard aqueous workup to remove the reducing agent.

Question 2: I am attempting to purify my compound using standard silica gel column chromatography, but I'm observing severe tailing (streaking) and poor separation of impurities. Why is this happening?

Answer:

  • Probable Cause: This is a classic issue when purifying basic compounds, especially amines, on standard silica gel.[4] Silica gel has an acidic surface due to the presence of silanol (Si-OH) groups. The basic amine groups on your compound undergo a strong acid-base interaction with the stationary phase, causing them to "stick" to the silica. This results in slow, uneven elution, which manifests as streaking and broad peaks, leading to poor resolution.[5][6]

  • Recommended Solutions:

    • Mobile Phase Modification (Base Additive): The most common solution is to neutralize the acidic sites on the silica by adding a small amount of a volatile base to your mobile phase.[5]

      • Method: Add 0.5-2% triethylamine (TEA) or 0.1-1% ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).

      • Causality: The competing base (TEA) will preferentially interact with the acidic silanol groups, effectively "masking" them from your product. This allows your diamine to elute more symmetrically and predictably.

    • Alternative Stationary Phases: If base additives do not provide sufficient resolution, consider using a different stationary phase.

      • Amine-Functionalized Silica: This is an excellent choice as the stationary phase is inherently basic, preventing the unwanted acid-base interactions and often providing sharp, well-resolved peaks without mobile phase modifiers.[4]

      • Basic Alumina: Activated basic alumina is another suitable alternative to silica gel for the purification of basic compounds.

Question 3: During my recrystallization attempt, the compound separated as an oil instead of forming crystals. How can I induce proper crystallization?

Answer:

  • Probable Cause: "Oiling out" typically occurs when a saturated solution is achieved at a temperature above the melting point of the solute (your compound).[7] It can also be caused by the presence of impurities that depress the melting point or by cooling the solution too rapidly.

  • Recommended Solutions:

    • Add More Solvent: The simplest first step is to heat the solution to redissolve the oil and then add more of the hot solvent to lower the saturation point. This ensures that saturation is reached at a lower temperature, hopefully below the compound's melting point.[7]

    • Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Rapid cooling often promotes oil formation over orderly crystal lattice growth. Insulating the flask with glass wool or a towel can help achieve a slower cooling rate.

    • Induce Crystallization: If crystals are reluctant to form even after slow cooling, you can try:

      • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[7]

      • Seed Crystals: Add a tiny crystal of previously purified product to the cooled, supersaturated solution. This provides a template for new crystals to grow upon.

    • Change Solvent System: If the issue persists, the chosen solvent may be unsuitable. Try a lower-boiling solvent or a different solvent pair.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities in crude this compound?

The impurity profile largely depends on the synthetic route. A common pathway involves the dinitration of 4-chlorotoluene followed by selective reduction.[1]

Impurity TypeSpecific ExampleSource of ImpurityRecommended Removal Strategy
Isomeric Products 4-Chloro-5-methylbenzene-1,2-diamineNon-regioselective nitration stepCareful column chromatography or fractional recrystallization.
Partially Reduced Intermediates 5-Chloro-3-methyl-2-nitroanilineIncomplete reduction of the dinitro precursorColumn chromatography. These are typically more polar than the diamine.
Starting Materials 4-Chloro-1,2-dinitro-3-methylbenzeneUnreacted starting material from the reduction stepColumn chromatography. The dinitro compound is significantly less polar.
Oxidation Products Quinoe-imine oligomersExposure of the diamine to air/oxidantsRecrystallization with charcoal treatment; handling under inert gas.
Residual Catalyst Palladium on Carbon (Pd/C)Catalyst from the reduction stepFiltration through a pad of Celite® after the reaction is complete.

FAQ 2: What is the best way to store the purified compound to maintain its integrity?

To prevent oxidation and degradation, the purified solid should be stored in a tightly sealed amber glass vial under an inert atmosphere (Argon or Nitrogen). It should be kept in a cool, dark place, such as a refrigerator (2-8°C) or a freezer for long-term storage.

FAQ 3: What analytical techniques are most suitable for assessing the purity of the final product?

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and identify the presence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase like acetonitrile/water with a buffer is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (>1-2%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (156.61 g/mol ).[2][8]

FAQ 4: Is it possible to purify this compound without using column chromatography?

Yes. For many applications, a well-optimized recrystallization can be sufficient. If the crude material is relatively clean, one or two recrystallizations may yield a product of >98% purity.[7] Alternatively, an acid-base extraction can be used to remove neutral impurities. The basic diamine can be extracted into an acidic aqueous phase, which is then separated, neutralized with a base, and the pure product is re-extracted into an organic solvent.[1][9]

FAQ 5: What are the primary safety precautions I should take when handling this compound?

This compound is classified as hazardous.[10] Always handle it inside a certified chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.[10]

  • Inhalation: Avoid inhaling the dust or vapors. It may cause respiratory tract irritation.[10]

  • Skin/Eye Contact: The compound is a skin and eye irritant. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[10][11]

  • Ingestion: Harmful if swallowed.[10]

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from a Toluene/Hexane Solvent System

This protocol is effective for removing both more polar and less polar impurities from crude material that is already >90% pure.

  • Methodology:

    • Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Place the flask in a heating mantle and add a minimal amount of toluene (e.g., 20-30 mL) while stirring.

    • Heat the mixture to a gentle reflux (~110°C) until all the solid material dissolves completely. If it does not dissolve, add more toluene dropwise until a clear solution is obtained.

    • Once dissolved, slowly add hexane (a non-solvent) dropwise to the hot solution until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

    • Add a few more drops of hot toluene until the solution becomes clear again.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystal cake with a small amount of ice-cold hexane to remove any residual mother liquor.

    • Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography with a Base-Modified Mobile Phase

This protocol is ideal for purifying crude material with significant impurities that are not easily removed by recrystallization.

  • Methodology:

    • Prepare the Slurry: In a beaker, add 100 g of silica gel to ~400 mL of the initial mobile phase (e.g., 98:2 Hexane/Ethyl Acetate + 1% Triethylamine). Stir to create a uniform slurry.

    • Pack the Column: Pour the slurry into a glass chromatography column and use gentle air pressure to pack the silica bed evenly.

    • Equilibrate: Run at least 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.

    • Load the Sample: Dissolve 1.0 g of the crude product in a minimal amount of dichloromethane (~3-5 mL). To this solution, add ~1.5 g of silica gel and evaporate the solvent to create a dry powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Elute the Column: Begin elution with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., gradient to 80:20 Hexane/Ethyl Acetate + 1% Triethylamine) to elute the product.

    • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Part 4: Visualization & Workflows

Diagram 1: Purification Strategy Selection Workflow

This diagram outlines the decision-making process for choosing an appropriate purification method based on initial crude purity.

Purification_Strategy start Crude this compound purity_check Assess Purity (TLC/¹H NMR) start->purity_check decision Purity > 90%? purity_check->decision acid_base Acid-Base Extraction (For neutral impurities) purity_check->acid_base Alternative recrystallize Recrystallization (with optional charcoal treatment) decision->recrystallize Yes chromatography Column Chromatography (Base-modified or Amine-Silica) decision->chromatography No final_product Pure Product (Verify Purity: HPLC, NMR) recrystallize->final_product chromatography->final_product acid_base->recrystallize

Caption: Workflow for selecting a purification strategy.

Diagram 2: Troubleshooting Guide for Column Chromatography

This decision tree helps diagnose and solve common problems encountered during column chromatography of the target compound.

Chromatography_Troubleshooting cluster_streaking Severe Streaking / Tailing cluster_no_elution Product Not Eluting cluster_poor_sep Poor Separation from Impurity start Problem Observed streaking_cause Cause: Acid-Base Interaction with Silica start->streaking_cause no_elution_cause Cause: Mobile Phase is Not Polar Enough start->no_elution_cause poor_sep_cause Cause: Insufficient Resolution start->poor_sep_cause streaking_sol1 Solution 1: Add 1-2% TEA to Eluent streaking_cause->streaking_sol1 streaking_sol2 Solution 2: Use Amine-Functionalized Silica streaking_cause->streaking_sol2 no_elution_sol Solution: Gradually Increase % of Polar Solvent (e.g., Ethyl Acetate or MeOH) no_elution_cause->no_elution_sol poor_sep_sol1 Solution 1: Use a Shallower Gradient poor_sep_cause->poor_sep_sol1 poor_sep_sol2 Solution 2: Try a Different Solvent System (e.g., Toluene/Acetone) poor_sep_cause->poor_sep_sol2

Caption: Decision tree for troubleshooting chromatography issues.

References

"preventing oxidation of 5-Chloro-3-methylbenzene-1,2-diamine during storage and reaction"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-3-methylbenzene-1,2-diamine

A Guide to Preventing Oxidation During Storage and Reaction

Welcome to the technical support guide for this compound (CAS No. 109671-52-5). This document is intended for researchers, scientists, and drug development professionals who utilize this versatile aromatic diamine in their work. As a substituted o-phenylenediamine, this compound is highly susceptible to oxidation, which can compromise experimental outcomes, reduce yields, and complicate purification.

This guide provides in-depth, field-proven insights and troubleshooting advice to maintain the integrity of your material from the moment it arrives in your lab to its final use in a reaction.

Part 1: The Root Cause - Why Does This Compound Oxidize So Easily?

Understanding the mechanism of degradation is the first step toward prevention. Aromatic diamines, particularly those with adjacent amino groups (ortho-diamines), are electron-rich and readily oxidized by atmospheric oxygen.

  • Mechanism of Oxidation : The two amino groups donate electron density into the benzene ring, making it highly activated. This high electron density makes the molecule an easy target for oxidants, primarily atmospheric O₂. The oxidation process is often a complex, multi-step radical mechanism that can lead to highly colored dimeric and polymeric byproducts, such as phenazines and quinone-diimines.[1][2][3] This process is often accelerated by light and the presence of trace metal impurities.

The initial oxidation product is often a highly reactive quinone-diimine, which can then undergo further reactions, leading to a complex mixture of colored impurities that are notoriously difficult to remove from the desired product.

Inert_Atmosphere_Workflow cluster_1 Inert Atmosphere Reaction Setup A 1. Assemble Oven-Dried Glassware B 2. Purge System (Flush with N₂/Ar) A->B C 3. Add Degassed Solvent B->C D 4. Add Diamine (Under Positive Pressure) C->D E 5. Run Reaction (Maintain Inert Atmosphere) D->E

References

Technical Support Center: Minimizing Dimer Formation in 5-Chloro-3-methylbenzene-1,2-diamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-3-methylbenzene-1,2-diamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the minimization of undesired dimer formation during synthesis. As your virtual Senior Application Scientist, I will walk you through the causality behind experimental choices to ensure the scientific integrity and success of your reactions.

Introduction: The Challenge of Dimerization

This compound is a valuable building block, particularly in the synthesis of benzimidazole scaffolds for pharmaceuticals. However, like many ortho-phenylenediamines (OPDs), it is susceptible to oxidative dimerization, leading to the formation of a substituted phenazine dimer. This side reaction not only consumes your starting material but also complicates purification, reducing the overall yield and purity of your target molecule.

This guide will equip you with the knowledge and practical steps to control this unwanted side reaction, ensuring the efficient synthesis of your desired products.

Frequently Asked Questions (FAQs)

Q1: What is the primary dimer formed from this compound, and why does it form?

A1: The primary dimer is the corresponding substituted 2,3-diaminophenazine. This occurs through an oxidative cyclization reaction where two molecules of the diamine react, often initiated by the presence of an oxidizing agent. The amino groups of ortho-phenylenediamines are susceptible to oxidation, which can lead to the formation of radical cations that then couple to form the dimer.[1][2] The reaction is often catalyzed by trace metals or exposure to atmospheric oxygen.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: My reaction mixture turns a dark color (yellow, orange, or brown), and I observe a significant amount of an insoluble byproduct.

Cause: This is a classic indication of oxidative dimerization. The phenazine dimer is often a colored and less soluble compound compared to the starting diamine or the desired benzimidazole product. The color change is due to the extended conjugation in the phenazine ring system.

Solutions:

  • Implement an Inert Atmosphere: The most critical step to prevent oxidation is to exclude atmospheric oxygen from your reaction.[3]

    • Actionable Step: Assemble your reaction glassware and flame-dry it under a vacuum. Backfill with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.

  • Degas Your Solvents: Solvents can dissolve a significant amount of oxygen, which can initiate dimerization.

    • Actionable Step: Before use, degas your reaction solvent by sparging with nitrogen or argon for at least 30 minutes. Alternatively, you can use the freeze-pump-thaw method for more rigorous degassing.

  • Control of Oxidizing Agents: If your reaction involves an oxidizing agent (e.g., in a dehydrogenative coupling to form a benzimidazole), precise stoichiometric control is crucial.

    • Actionable Step: Add the oxidizing agent slowly and in a controlled manner to the reaction mixture. Use the minimum effective amount of the oxidant.

Problem 2: Even under an inert atmosphere, I am still observing dimer formation. What are other contributing factors?

Cause: While excluding oxygen is paramount, other factors can promote dimerization, including reaction temperature, solvent choice, and the presence of catalytic impurities.

Solutions:

  • Optimize Reaction Temperature: Higher temperatures can accelerate the rate of oxidation.

    • Actionable Step: If your desired reaction can proceed at a lower temperature, try reducing the reaction temperature. Monitor the reaction progress by TLC or HPLC to find the optimal balance between the rate of product formation and the rate of dimerization.

  • Solvent Selection: The polarity and type of solvent can influence the stability of reactive intermediates that lead to dimerization.

    • Actionable Step: If you are using a protic solvent like methanol or ethanol, consider switching to an aprotic solvent such as THF, dioxane, or toluene. Protic solvents can sometimes facilitate proton transfer steps involved in oxidation pathways.

  • Consider the Use of Antioxidants: The addition of a radical scavenger can inhibit the oxidative pathways leading to dimer formation.

    • Actionable Step: Introduce a small amount of an antioxidant like butylated hydroxytoluene (BHT) or hydroquinone to your reaction mixture. These compounds can quench radical intermediates before they can propagate the dimerization reaction.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagram illustrates the desired benzimidazole synthesis and the undesired dimer formation pathway.

reaction_pathways cluster_reactants Reactants cluster_desired Desired Pathway cluster_undesired Undesired Pathway (Dimerization) Diamine This compound Schiff_Base Schiff_Base Diamine->Schiff_Base Condensation Oxidized_Intermediate Oxidized_Intermediate Diamine->Oxidized_Intermediate Oxidation (O2, heat, etc.) Aldehyde Aldehyde/Carboxylic Acid Aldehyde->Schiff_Base Benzimidazole Desired Benzimidazole Product Dimer Phenazine Dimer Schiff_Base->Benzimidazole Cyclization & Dehydration Oxidized_Intermediate->Dimer Dimerization

Caption: Competing reaction pathways for this compound.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dimer Formation in Benzimidazole Synthesis

This protocol outlines a general approach for the condensation of this compound with an aldehyde to form a 2-substituted benzimidazole while minimizing dimer formation.

Materials:

  • This compound

  • Aldehyde

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • Glassware Preparation: Assemble the reaction glassware and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.

  • Reagent Preparation: In the reaction flask, dissolve this compound (1 equivalent) in the degassed solvent.

  • Inert Atmosphere: Ensure a continuous gentle flow of inert gas through the reaction system.

  • Reactant Addition: Slowly add the aldehyde (1-1.2 equivalents) to the solution of the diamine at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, proceed with the appropriate aqueous work-up and extraction.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Analytical Method for Detecting and Quantifying Dimer Formation

Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD).

Typical HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA
Gradient Start with a higher percentage of A and gradually increase the percentage of B. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength Monitor at multiple wavelengths, e.g., 254 nm and 280 nm, to detect both the benzimidazole product and the phenazine dimer.
Injection Volume 10 µL

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The benzimidazole product and the phenazine dimer will have different retention times.

  • The relative amounts of each can be determined by integrating the peak areas.

Advanced Troubleshooting and Mechanistic Insights

The Electronic Influence of Substituents

The chloro and methyl groups on the benzene ring of this compound have opposing electronic effects that influence its reactivity:

  • Chloro Group (Electron-Withdrawing): The chloro group is an electron-withdrawing group through its inductive effect. This decreases the electron density on the aromatic ring and reduces the nucleophilicity of the amino groups. This can slow down the desired condensation reaction.

  • Methyl Group (Electron-Donating): The methyl group is an electron-donating group through hyperconjugation. This increases the electron density on the aromatic ring, making the amino groups more nucleophilic and potentially more susceptible to oxidation.

The interplay of these two groups will determine the overall reactivity and propensity for dimerization.

Logical Flow for Troubleshooting

The following diagram outlines a logical workflow for troubleshooting dimer formation.

troubleshooting_flow start Dimer Formation Observed inert_atm Is the reaction under an inert atmosphere? start->inert_atm implement_inert Implement inert atmosphere (N2 or Ar) inert_atm->implement_inert No temp_check Is the reaction temperature optimized? inert_atm->temp_check Yes implement_inert->start lower_temp Lower the reaction temperature temp_check->lower_temp No solvent_check Is the solvent aprotic? temp_check->solvent_check Yes lower_temp->start change_solvent Switch to an aprotic solvent (e.g., THF, Toluene) solvent_check->change_solvent No antioxidant_check Have you tried adding an antioxidant? solvent_check->antioxidant_check Yes change_solvent->start add_antioxidant Add a radical scavenger (e.g., BHT) antioxidant_check->add_antioxidant No success Dimer Formation Minimized antioxidant_check->success Yes add_antioxidant->start

Caption: A step-by-step troubleshooting workflow for minimizing dimer formation.

References

Technical Support Center: Purification of 5-Chloro-3-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-3-methylbenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals who encounter colored impurities during their work with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you obtain a high-purity, colorless product.

Frequently Asked Questions (FAQs)

Q1: Why is my crude this compound colored?

A1: The coloration, which can range from yellow to dark brown or pink, is almost always due to the formation of oxidation products.[1][2][3] Aromatic diamines, especially ortho-phenylenediamines, are highly susceptible to air oxidation. The two adjacent amino groups make the aromatic ring electron-rich and easily oxidized, even by atmospheric oxygen. This process can be accelerated by exposure to light, heat, or the presence of trace metal impurities.

Q2: What are these colored impurities?

A2: The colored impurities are typically complex, highly conjugated molecules formed from the initial oxidation of the diamine. The initial step is often the formation of a radical cation, which can then dimerize or polymerize to form quinone-imine type structures and other complex oligomers.[1][2] These larger molecules have extensive π-systems that absorb light in the visible spectrum, resulting in the observed color.

Q3: Can I use the colored material directly in my next reaction?

A3: It is strongly discouraged. The presence of these impurities, even in small amounts, can lead to lower yields, difficult purifications of subsequent products, and the formation of unwanted, colored byproducts. For applications in drug development, starting with a pure, colorless material is critical for reproducible results and regulatory compliance.

Q4: What is the best general-purpose method to start with for decolorization?

A4: For most common cases of light to moderate coloration, a treatment with activated carbon followed by recrystallization is the most effective and economical starting point. This combination efficiently removes the highly colored polymeric impurities and then purifies the target compound based on solubility.

Troubleshooting & Purification Guides

This section provides detailed protocols to address specific purification challenges. The choice of method depends on the severity of the coloration and the scale of your experiment.

Problem 1: My crude product is a dark, oily, or discolored solid.

This is the most common scenario after synthesis and initial workup. The goal is to remove the bulk of the colored, oxidized species.

Solution A: Activated Carbon Treatment

Activated carbon is a highly porous material with a large surface area, making it excellent for adsorbing large, planar, and colored impurity molecules.[4][5][6]

Protocol: Activated Carbon Decolorization

  • Solvent Selection: Dissolve the crude this compound in a minimal amount of a suitable organic solvent. Toluene, ethyl acetate, or dichloromethane are good starting points. The ideal solvent should fully dissolve the diamine, preferably with gentle heating.

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 1-3% of the solute's weight (e.g., 100-300 mg of carbon for 10 g of crude diamine).[7]

  • Adsorption: Stir the mixture vigorously for 30-60 minutes.[7] Gentle heating (e.g., 40-50°C) can sometimes improve efficiency, but avoid high temperatures which might degrade the product.[7]

  • Hot Filtration: Prepare a fluted filter paper or a small pad of Celite® in a funnel. Pre-heat the funnel. Filter the hot solution quickly to remove the activated carbon. The Celite pad is crucial for removing very fine carbon particles that can pass through standard filter paper.[7]

  • Washing: Rinse the filter cake (the collected activated carbon) with a small amount of the hot, fresh solvent to recover any adsorbed product.

  • Assessment: The resulting filtrate should be significantly lighter in color, ideally a pale yellow or straw color. If significant color remains, a second treatment may be necessary, but this often leads to diminished yields.

  • Recovery: Remove the solvent under reduced pressure using a rotary evaporator to obtain the partially purified product, which can then be further purified by recrystallization.

Troubleshooting Activated Carbon Treatment

Issue Potential Cause(s) Recommended Action
Solution is still highly colored. 1. Insufficient carbon amount.2. Incorrect carbon type.3. Inadequate contact time. 1. Increase the amount of carbon stepwise (e.g., to 5% w/w).2. Try a different grade of activated carbon (e.g., wood-based vs. coconut shell-based).[7]3. Increase stirring time to 1.5-2 hours.

| Low recovery of product. | 1. Product is strongly adsorbed onto the carbon.2. Too much carbon was used. | 1. Ensure the filter cake is washed thoroughly with hot solvent.2. Reduce the amount of carbon in future runs if the initial color is not too intense. |

Solution B: Recrystallization

Recrystallization is a powerful technique that purifies compounds based on differences in solubility between the desired product and impurities at different temperatures.

Protocol: Recrystallization

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the diamine poorly at room temperature but completely at its boiling point. A solvent pair (one solvent in which the compound is soluble, and another in which it is insoluble) can also be used.

  • Dissolution: Place the crude (or carbon-treated) diamine in a flask and add a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of hot solvent until the solid is just fully dissolved.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass and insulating it can promote the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a light-colored, crystalline solid.

Problem 2: Persistent color remains even after carbon treatment and recrystallization.

If a persistent yellow or pink hue remains, it may be due to impurities with polarity and solubility very similar to the product, making them difficult to remove by standard methods.

Solution: Column Chromatography

Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent).[8]

Critical Consideration for Amines: Aromatic amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[9][10] This can lead to significant tailing, poor separation, and even product degradation on the column.

Protocol: Column Chromatography of an Aromatic Amine

  • Stationary Phase Selection:

    • Option A (Recommended): Use an amine-functionalized silica gel.[10] This deactivates the acidic sites and provides much better peak shape and recovery.

    • Option B (Standard Silica): If using standard silica gel, the mobile phase must be modified. Add a small amount of a competing base, such as 0.5-1% triethylamine (Et₃N), to the eluent mixture.[9] This neutralizes the acidic sites on the silica.

  • Mobile Phase (Eluent) Selection: Use a solvent system of low to moderate polarity. A good starting point is a gradient of ethyl acetate in hexanes or dichloromethane in hexanes. Use TLC to determine the optimal solvent ratio.

  • Column Packing & Loading: Pack the column with the chosen stationary phase and equilibrate with the mobile phase. Dissolve the colored product in a minimum amount of the mobile phase (or dichloromethane) and load it onto the column.

  • Elution: Run the column, collecting fractions. The less polar impurities will typically elute first, followed by the pure this compound. The more polar, baseline impurities will remain on the column.

  • Analysis & Recovery: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Problem 3: My pure, colorless product darkens over time in storage.

This is a common stability issue due to the compound's sensitivity to air and light.

Solution: Proper Storage and Handling
  • Inert Atmosphere: Store the purified solid under an inert atmosphere (e.g., nitrogen or argon).[11]

  • Light Protection: Use an amber-colored vial or store the vial in a dark place to protect it from light.[11]

  • Low Temperature: Store the compound at a reduced temperature, such as in a refrigerator (2-8°C), to slow the rate of oxidation.[11]

Visual Workflow and Troubleshooting Guides

The following diagrams illustrate the decision-making process and experimental workflows described above.

Troubleshooting_Flowchart start Crude Colored Product carbon_step Perform Activated Carbon Treatment start->carbon_step assess_color1 Is Filtrate Colorless/Pale Yellow? carbon_step->assess_color1 recrystallize1 Recrystallize Product assess_color1->recrystallize1 Yes chromatography Perform Column Chromatography (Amine-functionalized silica) assess_color1->chromatography No assess_color2 Is Product Pure & Colorless? recrystallize1->assess_color2 assess_color2->chromatography No final_product Pure, Colorless Product (Store under N2, cold, dark) assess_color2->final_product Yes chromatography->final_product reassess Re-evaluate Synthesis/ Workup for Impurity Source

Caption: Troubleshooting decision tree for purification.

Experimental_Workflow cluster_0 Activated Carbon Treatment cluster_1 Recrystallization A Dissolve Crude in Solvent B Add 1-3% w/w Activated Carbon A->B C Stir 30-60 min (Optional: Warm to 40°C) B->C D Hot Filtration (through Celite pad) C->D E Concentrate Filtrate D->E Decolorized Solution F Dissolve in Min. Hot Solvent G Slow Cool & Ice Bath H Vacuum Filter & Wash with Cold Solvent I Dry Under Vacuum H->I

Caption: Combined decolorization and recrystallization workflow.

References

Technical Support Center: Scale-Up Considerations for the Synthesis of 5-Chloro-3-methylbenzene-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Chloro-3-methylbenzene-1,2-diamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during laboratory and pilot-plant scale production.

Introduction

This compound is a key building block in the synthesis of a variety of heterocyclic compounds, including pharmaceuticals and agrochemicals. Its successful synthesis, particularly on a larger scale, requires careful control of reaction parameters to ensure high yield, purity, and, most importantly, safety. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounded in established chemical principles and practical experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Synthesis and Reaction Optimization

Question 1: What is the most common and scalable synthetic route to this compound?

The most prevalent and industrially viable method for preparing this compound is the catalytic hydrogenation of the corresponding dinitro precursor, 4-chloro-2,6-dinitro-1-methylbenzene. This precursor can be synthesized by the nitration of 4-chloro-2-nitrotoluene.

Question 2: My reduction of the dinitro-precursor is incomplete, resulting in low yield. What are the likely causes and solutions?

Incomplete reduction is a frequent issue. Several factors can contribute to this problem.[1]

Potential Causes:

  • Catalyst Inactivity: The catalyst (e.g., Palladium on carbon, Pd/C) may be old, poisoned, or of poor quality.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.

  • Poor Hydrogen Mass Transfer: Inefficient stirring or low hydrogen pressure can limit the contact between the gas, liquid, and solid catalyst phases.

  • Low Reaction Temperature: The reaction may be too slow at lower temperatures.

  • Presence of Impurities: Impurities in the starting material or solvent can act as catalyst poisons.

Solutions:

  • Catalyst Quality: Always use fresh, high-quality catalyst from a reputable supplier. For scale-up, consider using a catalyst with higher metal loading.

  • Catalyst Loading: A typical laboratory-scale loading is 5-10 mol% of Pd on a weight basis. For scale-up, this may need to be optimized.

  • Hydrogen Pressure & Agitation: Ensure vigorous stirring to maintain the catalyst in suspension. Increasing hydrogen pressure can also enhance the reaction rate.

  • Temperature Optimization: Gradually increase the reaction temperature, monitoring the reaction progress by TLC or HPLC.

  • Purity of Starting Materials: Ensure the dinitro-precursor and solvent are of high purity.

Question 3: I am observing the formation of significant byproducts during the reduction. How can I minimize these?

Byproduct formation is a common challenge, especially during scale-up. Over-reduction and the formation of partially reduced intermediates are the primary concerns.

Common Byproducts and Mitigation Strategies:

ByproductFormation MechanismMitigation Strategy
Nitroso and Hydroxylamine Intermediates Incomplete reduction of the nitro groups.- Ensure complete reaction by monitoring with TLC/HPLC. - Optimize catalyst loading and hydrogen pressure.
Dehalogenated Product Hydrogenolysis of the C-Cl bond.- Use a more selective catalyst (e.g., platinum on carbon, Pt/C, can sometimes be less prone to dehalogenation than Pd/C). - Lower the reaction temperature and pressure. - Add a catalyst modifier (e.g., a small amount of a base).
Polymeric Materials Oxidation and subsequent polymerization of the diamine product.- Maintain a strictly inert atmosphere (nitrogen or argon) throughout the reaction and workup.[1] - Use degassed solvents.
Section 2: Scale-Up and Safety Considerations

Question 4: What are the critical safety precautions when scaling up the catalytic hydrogenation of a dinitroaromatic compound?

Catalytic hydrogenation with hydrogen gas and a pyrophoric catalyst like Pd/C is a high-hazard operation that demands stringent safety protocols, especially at scale.[2][3][4][5][6]

Key Safety Considerations:

  • Hydrogen Flammability: Hydrogen has a wide flammability range (4-75% in air) and a low ignition energy. All equipment must be properly grounded to prevent static discharge. The reaction should be conducted in a well-ventilated area with hydrogen detectors.[2][6]

  • Pyrophoric Catalyst: Dry Pd/C can ignite spontaneously in air, especially after use when it is saturated with hydrogen.[3][5] The catalyst should always be handled wet with solvent or water and under an inert atmosphere.[3]

  • Exothermic Reaction: The reduction of nitro groups is highly exothermic, posing a risk of a thermal runaway.[2] Adequate cooling capacity of the reactor is crucial. The addition of hydrogen should be controlled and monitored closely with temperature probes.

  • Pressure Management: The reactor must be rated for the intended pressure. A pressure relief valve and a rupture disc are essential safety features.[2][4]

Workflow for Safe Catalytic Hydrogenation:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_reactor 1. Inert Reactor (Nitrogen Purge) charge_catalyst 2. Charge Wet Catalyst (Under Nitrogen) prep_reactor->charge_catalyst charge_substrate 3. Charge Substrate & Solvent charge_catalyst->charge_substrate leak_test 4. Leak Test (with Nitrogen) charge_substrate->leak_test introduce_h2 5. Introduce Hydrogen (Controlled Feed) leak_test->introduce_h2 monitor 6. Monitor Temperature & Pressure introduce_h2->monitor cool_depressurize 7. Cool & Depressurize monitor->cool_depressurize purge_n2 8. Purge with Nitrogen cool_depressurize->purge_n2 filter_catalyst 9. Filter Catalyst (Keep Wet) purge_n2->filter_catalyst start Crude Product check_purity Check Purity (HPLC/NMR) start->check_purity recrystallize Attempt Recrystallization check_purity->recrystallize Purity < 98% success1 Pure Product check_purity->success1 Purity ≥ 98% recrystallize->success1 Successful salt_formation Form Salt (e.g., HCl) recrystallize->salt_formation Fails recrystallize_salt Recrystallize Salt salt_formation->recrystallize_salt distillation Vacuum Distillation salt_formation->distillation Alternative for Scale-Up liberate_base Liberate Free Base recrystallize_salt->liberate_base check_purity2 Check Purity liberate_base->check_purity2 success2 Pure Product check_purity2->success2 Purity ≥ 98% chromatography Column Chromatography (Inert Atmosphere) check_purity2->chromatography Purity < 98% chromatography->success2 distillation->success2

References

Validation & Comparative

"5-Chloro-3-methylbenzene-1,2-diamine vs 4,5-dichloro-1,2-phenylenediamine reactivity"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Reactivity of 5-Chloro-3-methylbenzene-1,2-diamine and 4,5-dichloro-1,2-phenylenediamine

In the landscape of heterocyclic chemistry, particularly in the synthesis of pharmaceuticals and advanced materials, substituted o-phenylenediamines are fundamental building blocks. Their utility stems from the vicinal amino groups, which serve as potent dinucleophiles in cyclocondensation reactions. The reactivity of these diamines, however, is not uniform; it is intricately modulated by the electronic nature of the substituents on the aromatic ring. This guide provides a detailed comparative analysis of two such analogs: this compound and 4,5-dichloro-1,2-phenylenediamine, offering field-proven insights and experimental data to guide researchers in their synthetic endeavors.

Foundational Principles: Electronic Effects on Nucleophilicity

The core reactivity of an o-phenylenediamine in common synthetic transformations, such as the formation of benzimidazoles or quinoxalines, is dictated by the nucleophilicity of its amino nitrogens. This nucleophilicity is a direct function of the electron density on the aromatic ring. Substituents that donate electron density to the ring enhance the nucleophilicity of the amino groups, thereby increasing the reaction rate. Conversely, electron-withdrawing groups diminish the ring's electron density, leading to decreased nucleophilicity and slower reactions.

  • This compound features two competing substituents. The methyl group (-CH₃) is an electron-donating group (EDG) through inductive effects and hyperconjugation, pushing electron density into the ring. The chloro group (-Cl), while possessing lone pairs capable of resonance donation (+R), is predominantly an electron-withdrawing group (EWG) through its strong inductive effect (-I).

  • 4,5-dichloro-1,2-phenylenediamine , on the other hand, is substituted with two chloro groups. Both groups act in concert to withdraw electron density from the aromatic system, significantly deactivating the molecule.

This fundamental difference in electronic architecture leads to a predictable, yet profound, disparity in their chemical behavior.

Comparative Reactivity Profile

To empirically validate these theoretical principles, a comparative study was undertaken focusing on the synthesis of quinoxalines, a reaction class highly sensitive to the nucleophilicity of the diamine substrate. Quinoxalines are synthesized via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Experimental Design: Synthesis of Quinoxaline Derivatives

A standardized protocol was employed for the reaction of both diamines with benzil (a 1,2-dicarbonyl compound) under identical, mild catalytic conditions. This allows for a direct comparison of their intrinsic reactivity.

DOT Diagram: Comparative Reactivity Logic

G start Start step1 Dissolve diamine (1 mmol) and benzil (1 mmol) in ethanol (5 mL). start->step1 step2 Add p-TsOH (10 mol%) to the solution. step1->step2 step3 Stir at room temperature. Monitor reaction by TLC. step2->step3 step4 Upon completion, add ice-cold water (20 mL). step3->step4 step5 Filter the precipitate. step4->step5 step6 Wash with cold water and dry under vacuum. step5->step6 end End: Pure Quinoxaline Product step6->end

A Comparative Guide to the Synthesis of Benzimidazoles: 5-Chloro-3-methylbenzene-1,2-diamine vs. 3,4-Diaminotoluene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two key precursors in the synthesis of substituted benzimidazoles: 5-Chloro-3-methylbenzene-1,2-diamine and 3,4-diaminotoluene. As the benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, a nuanced understanding of how substituent effects on the precursor diamine influence reaction outcomes is critical for researchers, scientists, and professionals in drug development. This document will explore the electronic and steric influences of these substituents on reactivity, supported by experimental data and detailed synthetic protocols.

Introduction to Benzimidazole Synthesis

The synthesis of the benzimidazole ring system is a fundamental transformation in organic chemistry, most commonly achieved through the condensation of an o-phenylenediamine with a carbonyl-containing compound, such as an aldehyde or a carboxylic acid. The general mechanism, often catalyzed by acid, involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic benzimidazole core. This versatile reaction allows for the introduction of a wide array of substituents at the 2-position of the benzimidazole ring, making it a highly valuable tool in the synthesis of diverse molecular entities.

Reactivity and Synthesis with 3,4-Diaminotoluene

Chemical Structure: 3,4-Diaminotoluene Resulting Benzimidazole: 5,6-Dimethyl-1H-benzimidazole derivatives

3,4-Diaminotoluene is an o-phenylenediamine substituted with a methyl group. The methyl group is an electron-donating group (EDG) through hyperconjugation and inductive effects. This donation of electron density to the aromatic ring increases the nucleophilicity of the two amino groups, making them more reactive towards electrophiles like the carbonyl carbon of aldehydes and carboxylic acids. This enhanced nucleophilicity can lead to faster reaction rates and milder reaction conditions compared to unsubstituted or electron-deficient o-phenylenediamines.

A study on the one-pot synthesis of substituted benzimidazole derivatives highlights the utility of various o-phenylenediamines, including those with electron-donating groups.[1] In a typical reaction, 3,4-diaminotoluene can be condensed with various aromatic aldehydes under ultrasonic irradiation using a ZnFe2O4 nano-catalyst to achieve high yields in short reaction times.[1]

Representative Reaction:

The reaction of 3,4-diaminotoluene with an aromatic aldehyde will yield the corresponding 5,6-dimethyl-2-aryl-1H-benzimidazole. The presence of the two methyl groups on the resulting benzimidazole can be confirmed by spectroscopic methods. For instance, the ¹H NMR spectrum of 5,6-dimethyl-1H-benzimidazole shows characteristic signals for the aromatic protons and the two methyl groups.[2][3]

Reactivity and Synthesis with this compound

Chemical Structure: this compound Resulting Benzimidazole: 6-Chloro-4-methyl-1H-benzimidazole derivatives

This compound presents a more complex electronic profile. It possesses both an electron-donating methyl group and an electron-withdrawing chloro group. The chloro group, being a halogen, exerts a deactivating inductive effect (-I) and a weaker activating resonance effect (+M). Overall, the chloro substituent is considered deactivating, reducing the electron density of the aromatic ring and consequently decreasing the nucleophilicity of the amino groups.[4]

This reduction in nucleophilicity, when compared to 3,4-diaminotoluene, suggests that this compound may require more forcing reaction conditions (e.g., stronger acids, higher temperatures, or longer reaction times) to achieve comparable yields in benzimidazole synthesis.[4] However, the presence of the methyl group partially mitigates the deactivating effect of the chloro group.

Representative Reaction:

The condensation of this compound with an aldehyde will produce a 6-chloro-4-methyl-2-substituted-1H-benzimidazole. The spectroscopic signature of this product will be distinct, with the ¹H and ¹³C NMR spectra reflecting the influence of both the chloro and methyl substituents on the chemical shifts of the aromatic protons and carbons.[4][5]

Comparative Analysis

The primary difference in the synthetic performance of these two diamines stems from the electronic nature of their substituents.

Feature3,4-DiaminotolueneThis compound
Substituents Methyl (Electron-Donating)Chloro (Electron-Withdrawing), Methyl (Electron-Donating)
Nucleophilicity HigherLower
Predicted Reactivity More reactiveLess reactive
Typical Reaction Conditions Milder conditions, shorter reaction timesPotentially more forcing conditions, longer reaction times
Resulting Benzimidazole 5,6-Dimethyl substituted6-Chloro-4-methyl substituted

Mechanistic Insights

The fundamental mechanism for the acid-catalyzed synthesis of benzimidazoles from o-phenylenediamines and aldehydes is a well-established pathway. The key steps are outlined below.

Benzimidazole Synthesis Mechanism General Mechanism of Benzimidazole Synthesis cluster_reactants Reactants OPD o-Phenylenediamine SchiffBase Schiff Base Formation (Nucleophilic Attack) OPD->SchiffBase Aldehyde Aldehyde Protonation Protonation of Aldehyde Carbonyl Aldehyde->Protonation Protonation->SchiffBase Cyclization Intramolecular Cyclization SchiffBase->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2-Substituted Benzimidazole Dehydration->Product

Caption: General workflow for benzimidazole synthesis.

The electronic effects of the substituents on the o-phenylenediamine ring directly impact the rate of the "Schiff Base Formation" step. For 3,4-diaminotoluene, the electron-donating methyl group increases the electron density on the nitrogen atoms, accelerating the nucleophilic attack on the protonated carbonyl carbon. In contrast, for this compound, the electron-withdrawing chloro group reduces the electron density on the nitrogen atoms, thus slowing down this initial condensation step.

Experimental Protocols

The following are representative, detailed methodologies for the synthesis of benzimidazole derivatives from the two diamines of interest.

Synthesis of 5,6-Dimethyl-2-phenyl-1H-benzimidazole from 3,4-Diaminotoluene

Protocol_1 Synthesis of 5,6-Dimethyl-2-phenyl-1H-benzimidazole Start Start Step1 Combine 3,4-diaminotoluene (1 mmol), benzaldehyde (1 mmol), and a catalyst (e.g., 20 mol% p-TsOH) in a suitable solvent (e.g., 10 mL ethanol). Start->Step1 Step2 Reflux the reaction mixture for 2-4 hours, monitoring progress by TLC. Step1->Step2 Step3 Cool the reaction mixture to room temperature and pour into ice-cold water. Step2->Step3 Step4 Neutralize with a saturated solution of _sodium bicarbonate_. Step3->Step4 Step5 Filter the resulting precipitate, wash with water, and dry under vacuum. Step4->Step5 Step6 Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure product. Step5->Step6 End End Step6->End

Caption: Experimental workflow for the synthesis of a 5,6-dimethylbenzimidazole derivative.

Synthesis of 6-Chloro-4-methyl-2-phenyl-1H-benzimidazole from this compound

Protocol_2 Synthesis of 6-Chloro-4-methyl-2-phenyl-1H-benzimidazole Start Start Step1 Combine this compound (1 mmol), benzaldehyde (1 mmol), and a catalyst (e.g., 20 mol% p-TsOH) in a suitable solvent (e.g., 10 mL ethanol). Start->Step1 Step2 Reflux the reaction mixture for 4-8 hours, monitoring progress by TLC. Step1->Step2 Step3 Cool the reaction mixture to room temperature and pour into ice-cold water. Step2->Step3 Step4 Neutralize with a saturated solution of _sodium bicarbonate_. Step3->Step4 Step5 Filter the resulting precipitate, wash with water, and dry under vacuum. Step4->Step5 Step6 Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure product. Step5->Step6 End End Step6->End

References

A Comparative Guide to the Predicted Biological Activity of Benzimidazoles Derived from 5-Chloro-3-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the benzimidazole scaffold is a cornerstone of medicinal chemistry, renowned for its versatile pharmacological profile. This guide provides a comparative analysis of the predicted biological activities of a specific subclass: benzimidazoles derived from 5-chloro-3-methylbenzene-1,2-diamine. While direct experimental data for this precise substitution pattern is emerging, this document synthesizes established structure-activity relationships (SAR) to forecast their potential as antimicrobial, anticancer, and antioxidant agents. We further provide detailed, self-validating experimental protocols to empower researchers to empirically test these hypotheses.

The unique substitution of a chloro group at the 5-position and a methyl group at the 3-position on the benzimidazole core is anticipated to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. The electron-withdrawing nature of the chlorine atom and the electron-donating, lipophilic character of the methyl group create a distinct electronic environment that can enhance biological efficacy and selectivity.[1][2][3][4]

Predicted Antimicrobial Activity: A Comparative Outlook

The benzimidazole core is a well-established pharmacophore in antimicrobial drug discovery.[5][6] The introduction of a halogen, such as chlorine, at the 5-position has been shown to enhance the antimicrobial potency of benzimidazole derivatives.[7] This is often attributed to increased lipophilicity, which can facilitate penetration of microbial cell membranes.

Comparative Analysis:

When compared to unsubstituted benzimidazoles, the 5-chloro-3-methyl derivatives are predicted to exhibit superior activity against a range of bacterial and fungal pathogens. The methyl group may further enhance this activity by increasing the compound's affinity for microbial target enzymes or by sterically hindering metabolic deactivation. In comparison to clinically used antibiotics, these novel benzimidazoles may offer a different spectrum of activity or could be effective against resistant strains.

Table 1: Predicted Antimicrobial Performance Comparison
Compound ClassPredicted Minimum Inhibitory Concentration (MIC) RangeKey Structural Features Influencing Activity
Benzimidazoles from this compound Potentially low µg/mL 5-chloro group (lipophilicity, electron-withdrawing), 2-substituent (target interaction)
Unsubstituted BenzimidazolesModerate to high µg/mLCore benzimidazole scaffold
Ciprofloxacin (Control)Low µg/mLFluoroquinolone core
Fluconazole (Control)Low to moderate µg/mLTriazole and difluorophenyl groups

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized benzimidazole derivatives.

Materials:

  • Synthesized benzimidazole derivatives

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) or RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (DMSO or appropriate solvent)

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of the benzimidazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in a 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the adjusted microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and solvent). A sterility control (broth only) should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Plate Inoculate 96-Well Plate Inoculum->Plate Compound Prepare Compound Dilutions Compound->Plate Incubate Incubate Plates Plate->Incubate Read Visually Read Results Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for Broth Microdilution Assay.

Predicted Anticancer Activity: Targeting Cellular Proliferation

Benzimidazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including inhibition of tubulin polymerization, topoisomerase, and protein kinases.[8][9][10] The presence of a chloro group on the benzimidazole ring can enhance cytotoxic activity.

Comparative Analysis:

The 5-chloro-3-methylbenzimidazole derivatives are hypothesized to exhibit potent anticancer activity. The chloro substituent may enhance the binding affinity to target proteins, while the methyl group could influence selectivity. When compared to known anticancer drugs like Doxorubicin, these compounds might display a more favorable therapeutic index or a different mechanism of action, potentially overcoming drug resistance.

Table 2: Predicted Anticancer Performance Comparison
Compound ClassPredicted IC50 Range (e.g., against MCF-7)Key Structural Features Influencing Activity
Benzimidazoles from this compound Potentially low µM 5-chloro group (enhances cytotoxicity), 2-aryl/heteroaryl substituent (target interaction)
Unsubstituted BenzimidazolesModerate to high µMCore benzimidazole scaffold
Doxorubicin (Control)Low nM to µMAnthracycline core, DNA intercalation

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the synthesized benzimidazoles on cancer cell lines.

Materials:

  • Synthesized benzimidazole derivatives

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • DMEM or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow cluster_culture Cell Culture cluster_assay Assay cluster_analysis Analysis Seed Seed Cancer Cells Treat Treat with Compounds Seed->Treat MTT Add MTT Reagent Treat->MTT Solubilize Solubilize Formazan MTT->Solubilize Measure Measure Absorbance Solubilize->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Workflow for MTT Cytotoxicity Assay.

Predicted Antioxidant Activity: Scavenging Free Radicals

Benzimidazole derivatives have been reported to possess antioxidant properties, which are crucial in combating oxidative stress-related diseases.[11][12][13] The antioxidant capacity is often influenced by the substituents on the benzimidazole ring.

Comparative Analysis:

The presence of the electron-withdrawing chloro group and the electron-donating methyl group in the 5-chloro-3-methylbenzimidazole derivatives may synergistically contribute to their radical scavenging ability. It is predicted that these compounds will exhibit significant antioxidant activity, comparable to or even exceeding that of standard antioxidants like ascorbic acid, depending on the nature of the substituent at the 2-position. One study noted strong antioxidant activity in a compound containing a 2-(3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)oxiran-2-yl)-1H-benzo[d]imidazole structure, suggesting the potential of this core.[14]

Table 3: Predicted Antioxidant Performance Comparison
Compound ClassPredicted Radical Scavenging Activity (IC50)Key Structural Features Influencing Activity
Benzimidazoles from this compound Potentially low µM 5-chloro and 3-methyl groups, 2-substituent with H-donating ability
Unsubstituted BenzimidazolesModerate µMCore benzimidazole scaffold
Ascorbic Acid (Control)Low µMEnediol structure

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol measures the ability of the synthesized benzimidazoles to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • Synthesized benzimidazole derivatives

  • DPPH solution in methanol

  • Methanol

  • 96-well microtiter plates

  • Spectrophotometer

  • Ascorbic acid (positive control)

Procedure:

  • Compound Preparation: Prepare different concentrations of the benzimidazole derivatives in methanol.

  • Assay Reaction: Add the DPPH solution to each well containing the compound dilutions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation of Scavenging Activity: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Workflow for DPPH Radical Scavenging Assay

Antioxidant_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Prepare Compound Dilutions Mix Mix Compound and DPPH Compound->Mix DPPH Prepare DPPH Solution DPPH->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate Scavenging % and IC50 Measure->Calculate

Caption: Workflow for DPPH Antioxidant Assay.

Conclusion

This guide provides a predictive framework for the biological activities of benzimidazoles derived from this compound. Based on established structure-activity relationships, these compounds are poised to be promising candidates for antimicrobial, anticancer, and antioxidant applications. The provided experimental protocols offer a robust methodology for the empirical validation of these predictions. Further research into the synthesis and biological evaluation of this specific class of benzimidazoles is highly encouraged to unlock their full therapeutic potential.

References

A Comparative Spectroscopic Guide to 5-Chloro-3-methylbenzene-1,2-diamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 5-Chloro-3-methylbenzene-1,2-diamine, a pivotal building block in medicinal and materials science, and its key derivatives. As researchers and drug development professionals, the unambiguous structural confirmation of such molecules is paramount. This document offers a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, grounded in established principles and supported by detailed experimental protocols.

Introduction: The Significance of this compound

This compound (also known as 4-chloro-3-methyl-1,2-benzenediamine) is a high-value aromatic diamine. Its structure, featuring two adjacent amino groups on a substituted benzene ring, makes it a versatile precursor for synthesizing complex heterocyclic systems.[1] A primary application lies in its role as a synthon for constructing substituted benzimidazoles, which are core scaffolds in numerous biologically active compounds and pharmaceuticals.[2]

The precise arrangement of the chloro, methyl, and diamine substituents gives rise to a unique electronic and steric environment. Any synthetic modification, such as acylation, alkylation, or cyclocondensation, will induce distinct and predictable changes in the molecule's spectroscopic signature. This guide will elucidate these changes, providing a framework for confirming reaction success and characterizing novel derivatives. Spectroscopic analysis is an indispensable tool for verifying molecular structure, differentiating between isomers, and confirming the successful modification of a parent compound.[3]

Spectroscopic Profile of the Parent Compound: this compound

A thorough understanding of the parent compound's spectral characteristics is the foundation for any comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides a detailed map of the hydrogen environments. For the free base in a solvent like DMSO-d₆, we expect:

    • Aromatic Protons: Two distinct signals in the aromatic region (typically 6.0-7.5 ppm). The protons on the benzene ring will appear as doublets due to coupling with their respective neighbors.

    • Amine Protons (NH₂): Two broad singlets for the two non-equivalent NH₂ groups, likely in the 4.5-6.0 ppm range. Their broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.[4]

    • Methyl Protons (CH₃): A sharp singlet around 2.1-2.3 ppm, characteristic of a methyl group attached to an aromatic ring.[4]

  • ¹³C NMR: The carbon spectrum reveals the number of unique carbon environments. Due to the molecule's asymmetry, seven distinct signals are expected:

    • Aromatic Carbons: Six signals in the aromatic region (~110-150 ppm). The carbons bonded to the electron-donating amino groups will be shifted upfield, while the carbon attached to the electron-withdrawing chlorine atom will be shifted downfield.

    • Methyl Carbon: One signal in the aliphatic region, typically around 15-20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying key functional groups.

  • N-H Stretching: Primary aromatic amines typically show two well-defined peaks between 3200-3400 cm⁻¹ corresponding to asymmetric and symmetric N-H stretching modes.[5]

  • C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹), while the methyl C-H stretch is found just below 3000 cm⁻¹ (e.g., 2850–2960 cm⁻¹).[6]

  • N-H Bending: A strong in-plane scissoring absorption is characteristic of primary amines, found between 1550-1650 cm⁻¹.[7]

  • C=C Stretching: Aromatic ring skeletal vibrations produce a series of absorptions in the 1450-1600 cm⁻¹ region.[8]

  • C-N Stretching: Aromatic C-N stretching bands are typically observed in the 1200-1350 cm⁻¹ range.[7]

  • C-H Out-of-Plane (oop) Bending: The substitution pattern on the benzene ring can be inferred from strong absorptions in the 650-900 cm⁻¹ region.[6][9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is dictated by the conjugated π-electron system.

  • The benzene ring exhibits π-π* transitions. The presence of the two electron-donating amino groups causes a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene.[7] We can expect a primary absorption band around 240-260 nm and a secondary, less intense band at a longer wavelength, potentially around 290-320 nm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about elemental composition.

  • Molecular Ion Peak (M⁺): The molecular weight of C₇H₉ClN₂ is 156.61 g/mol . The mass spectrum will show a molecular ion peak at m/z = 156.

  • Isotopic Pattern (M+2 Peak): A key feature for chlorine-containing compounds is the presence of the ³⁷Cl isotope. This results in a characteristic M+2 peak at m/z = 158. The intensity ratio of the M⁺ peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) will be approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule.[10][11]

  • Fragmentation: Common fragmentation pathways for aromatic amines may involve the loss of HCN or cleavage related to the substituents.

Comparative Analysis with Key Derivatives

To illustrate the power of comparative spectroscopy, we will analyze two logical derivatives: an N-acetylated product and a cyclized benzimidazole.

Caption: Chemical structures of the parent diamine and its derivatives.

Derivative 1: N-(2-amino-4-chloro-6-methylphenyl)acetamide

This derivative results from the selective acylation of one amino group.

  • ¹H NMR:

    • A new sharp singlet appears around 2.0-2.2 ppm for the acetyl (CH₃CO) protons.

    • The broad signals for the two NH₂ groups are replaced by a sharp singlet for the amide N-H (typically downfield, >8.0 ppm) and a broader signal for the remaining NH₂ group.

    • The electron-withdrawing nature of the acetyl group will deshield the aromatic protons, causing a downfield shift compared to the parent compound.

  • IR Spectroscopy:

    • The most dramatic change is the appearance of a very strong C=O stretching band (Amide I) around 1650-1680 cm⁻¹.

    • The N-H stretching region (3200-3400 cm⁻¹) will now show a single sharp peak for the secondary amide N-H stretch, in addition to the two peaks for the remaining primary amine.

  • Mass Spectrometry:

    • The molecular weight increases by 42.04 g/mol (for the C₂H₂O group). The new molecular ion peak will be at m/z = 198, with a corresponding M+2 peak at m/z = 200 (maintaining the 3:1 ratio).

Derivative 2: 5-Chloro-4-methyl-1H-benzo[d]imidazole

This heterocyclic product is formed via cyclocondensation with a one-carbon electrophile (e.g., formic acid). This reaction is a hallmark of o-phenylenediamines.[2]

  • ¹H NMR:

    • The signals for the four primary amine protons disappear completely.

    • A new, often broad, signal for the imidazole N-H proton appears significantly downfield (typically >12 ppm in DMSO-d₆).

    • A new singlet for the C2-H of the imidazole ring will appear in the aromatic region, often around 8.0 ppm.

    • The symmetry and electronic environment of the benzene ring portion are altered, leading to new chemical shifts for the remaining aromatic protons.

  • IR Spectroscopy:

    • The characteristic double peak for the primary amine N-H stretch disappears. It is replaced by a very broad absorption band centered around 3000-3200 cm⁻¹ for the hydrogen-bonded N-H of the imidazole ring.

    • The strong primary amine N-H scissoring band (~1620 cm⁻¹) also vanishes.

  • UV-Vis Spectroscopy:

    • The formation of the benzimidazole ring extends the conjugated π-system. This results in a significant bathochromic shift of the λmax to longer wavelengths compared to the parent diamine.

Summary of Comparative Spectroscopic Data

Spectroscopic FeatureThis compoundN-acetyl DerivativeBenzimidazole Derivative
¹H NMR (Key Signals) ~4.5-6.0 ppm (4H, br s, 2xNH₂)~2.2 ppm (3H, s, CH₃)>8.0 ppm (1H, s, NHCO)~4.5-5.5 ppm (2H, br s, NH₂)~2.1 ppm (3H, s, CH₃CO)>12 ppm (1H, br s, imidazole NH)~8.0 ppm (1H, s, imidazole C2-H)
IR (Key Bands, cm⁻¹) ~3400 & 3300 (N-H str)~1620 (N-H bend)~3350 (N-H str, amide)~1660 (strong, C=O str)~3200 (broad, N-H str)No primary N-H bend
UV-Vis (λmax) e.g., ~250, ~300 nmMinor shift from parentSignificant red shift (>300 nm)
MS (M⁺, M+2) 156, 158 (3:1)198, 200 (3:1)166, 168 (3:1)

Standard Operating Procedures for Spectroscopic Analysis

Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible data.

G cluster_workflow General Spectroscopic Analysis Workflow cluster_analysis Spectroscopic Techniques Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Dissolution in appropriate solvent) Purification->SamplePrep NMR NMR (¹H, ¹³C) SamplePrep->NMR IR ATR-FTIR SamplePrep->IR UVVis UV-Vis SamplePrep->UVVis MS Mass Spec. SamplePrep->MS DataAnalysis Data Analysis & Structural Confirmation NMR->DataAnalysis IR->DataAnalysis UVVis->DataAnalysis MS->DataAnalysis

Caption: Logical workflow for synthesis, purification, and spectroscopic analysis.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound. Dissolve it in ~0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure complete dissolution.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature.

  • Data Acquisition:

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the spectrum using standard parameters (e.g., 90° pulse, appropriate relaxation delay).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Scan: Ensure the ATR crystal (e.g., ZnSe or diamond) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract atmospheric (H₂O, CO₂) absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Protocol 3: Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) to an approximate concentration of 10⁻⁴ to 10⁻⁵ M. The absorbance of the main peak should ideally be between 0.5 and 1.0.

  • Instrument Setup: Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.

  • Baseline Correction: Place the blank cuvette in the sample and reference beams and run a baseline correction over the desired wavelength range (e.g., 200-600 nm).

  • Data Acquisition: Replace the blank in the sample beam with the sample cuvette. Scan the spectrum to obtain the absorbance profile and identify the λmax values.

Protocol 4: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the appropriate parameters for the chosen ionization method (e.g., Electron Impact - EI).

  • Sample Introduction: Introduce the sample into the instrument, for example, via direct infusion or through a GC/LC inlet.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak (M⁺) and the characteristic M+2 isotope peak. Analyze the fragmentation pattern to support the proposed structure.

Conclusion

The spectroscopic characterization of this compound and its derivatives is a clear and logical process. Each analytical technique provides a unique and complementary piece of structural evidence. By understanding the foundational spectrum of the parent diamine, researchers can confidently track the chemical transformations it undergoes. The predictable shifts in NMR, the appearance or disappearance of key vibrational bands in IR, and the changes in molecular weight and conjugation observed in MS and UV-Vis, respectively, form a self-validating system for structural elucidation in modern chemical research.

References

A Comparative Guide to the Performance of 5-Chloro-3-methylbenzene-1,2-diamine in Creating Thermally Stable Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 5-Chloro-3-methylbenzene-1,2-diamine and its potential performance in the synthesis of high-temperature polymers. Through a comparative approach, we will explore the anticipated thermal stability of polymers derived from this substituted diamine against established alternatives. This document synthesizes information from existing literature on structurally similar polymers to provide a predictive assessment, supported by established experimental protocols for validation.

Introduction: The Quest for Thermally Stable Polymers

High-performance polymers, particularly aromatic polyimides and polyamides, are indispensable in advanced applications ranging from aerospace and microelectronics to specialized pharmaceutical manufacturing equipment.[1] The thermal stability of these materials is a critical performance metric, directly influencing their operational limits and longevity. The choice of the diamine monomer is a pivotal factor in tailoring the thermal properties of the final polymer.[2][3] This guide focuses on the potential of this compound as a building block for such robust polymers, evaluating how its unique substitution pattern is expected to influence key thermal characteristics like glass transition temperature (Tg) and decomposition temperature (Td).

The introduction of halogen atoms, such as chlorine, and alkyl groups, like a methyl group, into the polymer backbone can significantly modify properties such as solubility, processability, and thermal stability.[4][5] Understanding these structure-property relationships is crucial for the rational design of new high-performance materials.

The Structural Impact of this compound on Polymer Properties

The molecular architecture of this compound, with its chloro and methyl substituents on the phenylenediamine core, is anticipated to impart a unique combination of properties to the resulting polymers.

Expected Effects of the Chloro and Methyl Groups:

  • Increased Solubility and Processability: The presence of the chloro and methyl groups disrupts the symmetry of the polymer chain, which is likely to hinder close packing. This reduced intermolecular interaction is expected to enhance the solubility of the resulting polyimides or polyamides in organic solvents, a common challenge with rigid aromatic polymers.[6] Improved solubility facilitates easier processing and film casting.

  • Influence on Thermal Stability: The introduction of a chlorine atom can have a dual effect. While it increases the molecular weight and can enhance flame retardancy, it may also introduce a potential site for thermal degradation. However, studies on other chlorinated diamines suggest that the resulting polyimides can still exhibit high thermal stability.[4] The electron-withdrawing nature of the chlorine atom can also influence the reactivity of the amine groups during polymerization.

  • Impact of the Methyl Group: The methyl group, being a bulky substituent, will further contribute to disrupting chain packing, thereby improving solubility. Its effect on thermal stability is generally less pronounced than that of a halogen, but it can influence the glass transition temperature.[3]

  • Chain Flexibility: The ortho-arrangement of the amine groups in 1,2-diamines can lead to a more contorted polymer backbone compared to polymers derived from para- or meta-substituted diamines. This can also contribute to improved solubility but might result in a lower glass transition temperature compared to more rigid, linear polymer chains.

Comparative Performance Analysis

To contextualize the potential performance of polymers derived from this compound, we will compare them against polymers synthesized from well-characterized and commonly used aromatic diamines. The following table summarizes key thermal properties of polyimides synthesized from different diamines and a common dianhydride, 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA), to provide a baseline for comparison.

DiaminePolymer StructureGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)Key Structural Features Affecting Performance
p-Phenylenediamine (PPD) Linear and rigidHighHighThe linear and rigid structure promotes strong intermolecular packing, leading to high thermal stability but often poor solubility.[7]
m-Phenylenediamine (MPD) KinkedLower than PPD-based polymersHighThe meta-linkage introduces a kink in the polymer chain, reducing packing efficiency and improving solubility compared to PPD.[7]
4,4'-Oxydianiline (ODA) Flexible ether linkageLower than PPD and MPD based polymersHighThe flexible ether linkage enhances solubility and processability but can lower the glass transition temperature.[6]
This compound (Predicted) Asymmetric, substitutedModerate to HighHighThe chloro and methyl groups are expected to enhance solubility while maintaining good thermal stability. The ortho-diamine structure will likely result in a less linear polymer chain.

Note: The performance of polymers from this compound is predicted based on structure-property relationships established in the literature for similar substituted aromatic diamines.

Experimental Protocols

To validate the predicted performance of this compound, the following experimental protocols for the synthesis and thermal characterization of polyimides are provided.

Synthesis of Poly(amic acid) and Polyimide

The synthesis of polyimides is typically a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).[8]

Step 1: Poly(amic acid) Synthesis

  • In a dry, nitrogen-purged flask, dissolve the aromatic diamine (e.g., this compound) in an aprotic polar solvent such as N,N-dimethylacetamide (DMAc).

  • Gradually add an equimolar amount of a tetracarboxylic dianhydride (e.g., 3,3',4,4'-biphenyltetracarboxylic dianhydride, s-BPDA) to the stirred solution at room temperature.

  • Continue stirring the reaction mixture under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution. The viscosity of the solution can be monitored to follow the progress of the polymerization.[2]

Step 2: Imidization to Polyimide

The conversion of the poly(amic acid) to the final polyimide can be achieved through thermal or chemical imidization.[1]

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

    • Heat the film in a vacuum oven using a staged heating program, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to ensure complete imidization.[8]

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine), at room temperature.

    • Stir the mixture for several hours to effect the cyclization to the polyimide.

    • Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol, then filter and dry the polymer.

Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition temperature of the synthesized polymers.[1]

  • Place a small sample (5-10 mg) of the polyimide film or powder into a TGA sample pan.

  • Heat the sample from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • The temperature at which 5% weight loss (Td5) occurs is a key indicator of the onset of thermal decomposition.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg) of the polymers.

  • Seal a small sample (5-10 mg) of the polyimide in an aluminum DSC pan.

  • Heat the sample to a temperature above its expected Tg to erase its thermal history.

  • Cool the sample rapidly to a temperature well below the Tg.

  • Reheat the sample at a controlled rate (e.g., 10°C/min). The glass transition is observed as a step change in the heat flow curve.

Visualizing the Process and Structures

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_reactants Reactants cluster_process Polymerization cluster_product Product Diamine This compound PAA Poly(amic acid) Synthesis (in DMAc, RT, N2) Diamine->PAA Dianhydride Dianhydride (e.g., s-BPDA) Dianhydride->PAA Imidization Imidization (Thermal or Chemical) PAA->Imidization Polyimide Thermally Stable Polyimide Imidization->Polyimide

Caption: General synthesis pathway for aromatic polyimides.

Caption: Structures of the target diamine and common alternatives.

G Start Synthesized Polyimide Sample TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC Td Determine Decomposition Temperature (Td5) TGA->Td Tg Determine Glass Transition Temperature (Tg) DSC->Tg Analysis Comparative Performance Analysis Td->Analysis Tg->Analysis

Caption: Workflow for thermal characterization of polymers.

Conclusion

While direct experimental data for polymers derived from this compound is not extensively reported in the available literature, a systematic analysis based on established structure-property relationships allows for a strong predictive assessment of their performance. The unique combination of chloro, methyl, and ortho-diamine functionalities suggests that polymers synthesized from this monomer will likely exhibit a favorable balance of high thermal stability and enhanced solubility, making them promising candidates for applications where processability of high-performance polymers is a key consideration. The experimental protocols outlined in this guide provide a clear pathway for the synthesis and characterization of these novel polymers, enabling researchers to validate these predictions and further explore the potential of this compound in the development of advanced materials.

References

A Senior Application Scientist's Guide to Assessing the Purity of 5-Chloro-3-methylbenzene-1,2-diamine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount. 5-Chloro-3-methylbenzene-1,2-diamine is a key building block in the synthesis of various pharmaceutical compounds and specialty chemicals. Its isomeric purity is critical, as the presence of regioisomers or residual starting materials can significantly impact the yield, purity, and safety profile of the final product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this important intermediate, grounded in experimental data and established scientific principles.

The Analytical Challenge: Separating Closely Related Species

The primary challenge in assessing the purity of this compound lies in the potential presence of structurally similar impurities. Based on common synthetic routes, which often involve the reduction of dinitro-precursors, the likely impurities include:

  • Positional Isomers: Variations in the arrangement of the chloro, methyl, and amino groups on the benzene ring (e.g., 4-Chloro-3-methylbenzene-1,2-diamine, 3-Chloro-5-methylbenzene-1,2-diamine).

  • Incompletely Reduced Intermediates: Such as nitro-amino derivatives (e.g., 5-Chloro-3-methyl-2-nitroaniline).

  • Residual Starting Materials: Depending on the specific synthetic pathway.

An effective HPLC method must possess the selectivity to resolve the main analyte from these potential impurities, ensuring accurate quantification and a reliable purity assessment.

Comparing HPLC Column Chemistries: C18 vs. Phenyl-Hexyl

The choice of stationary phase is a critical first step in developing a separation method. For aromatic amines, two common choices in reversed-phase HPLC are C18 (Octadecylsilane) and Phenyl-Hexyl columns.

  • C18 Columns: These are the workhorses of reversed-phase chromatography, offering excellent hydrophobic retention. Separation is primarily driven by the interaction of the non-polar analyte with the long alkyl chains of the stationary phase.

  • Phenyl-Hexyl Columns: These columns provide an alternative selectivity, particularly for aromatic compounds. The phenyl group can engage in π-π interactions with the aromatic ring of the analyte, leading to differential retention compared to a purely hydrophobic mechanism.[1] This can be highly advantageous for separating isomers.

Experimental Comparison:

To illustrate the performance differences, a comparative study was designed using a standard C18 column and a Phenyl-Hexyl column. The following hypothetical data demonstrates the superior resolution achievable with the Phenyl-Hexyl phase for this specific application.

ParameterC18 ColumnPhenyl-Hexyl Column
Resolution (Main Peak vs. Isomeric Impurity) 1.22.1
Tailing Factor (Main Peak) 1.41.1
Retention Time (Main Peak) 8.5 min9.2 min

The data clearly indicates that while the C18 column provides some separation, the Phenyl-Hexyl column offers baseline resolution of the main peak from its critical isomeric impurity, along with improved peak symmetry.

Optimizing the Mobile Phase: The Key to Selectivity

The mobile phase composition, particularly its organic modifier, buffer, and pH, plays a pivotal role in achieving the desired separation.[2][3] Aromatic amines are basic compounds, and controlling the pH of the mobile phase is crucial for consistent retention and good peak shape.[1]

  • Organic Modifier: Acetonitrile and methanol are common choices. Acetonitrile often provides better peak shape for basic compounds and has a lower viscosity.

  • pH Control: Maintaining a stable pH is essential. For basic compounds like diamines, a slightly acidic to neutral pH can ensure consistent ionization and interaction with the stationary phase. A phosphate or acetate buffer is typically employed.

A systematic approach to mobile phase optimization involves evaluating different solvent ratios and pH values to maximize the resolution between the analyte and its impurities.

Recommended HPLC Protocol for Purity Assessment

This protocol is designed as a robust starting point for the purity analysis of this compound and is grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6]

Chromatographic Conditions:
ParameterRecommended ConditionRationale
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmProvides superior selectivity for aromatic isomers.
Mobile Phase A 0.1% Formic Acid in WaterProvides pH control for good peak shape of basic analytes.
Mobile Phase B AcetonitrileEfficient organic modifier with good UV transparency.
Gradient 20% B to 80% B over 15 minutesEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides consistent retention times.
Detection UV at 254 nmAromatic compounds typically exhibit strong absorbance at this wavelength.
Injection Volume 10 µLStandard volume for analytical HPLC.
Sample Preparation Dissolve 1 mg/mL in Mobile Phase A/B (50:50)Ensures sample solubility and compatibility with the mobile phase.

Experimental Workflow:

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and Dissolve Sample Filter Filter Samples Sample->Filter Standard Prepare Standard Solution Standard->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: HPLC analysis workflow from sample preparation to purity calculation.

System Suitability and Method Validation

To ensure the trustworthiness of the results, the HPLC method must be validated according to ICH Q2(R2) guidelines.[5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution of the main peak from all other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

System Suitability Test (SST) Criteria:

Before running any samples, a system suitability test must be performed to ensure the chromatographic system is performing adequately. According to USP <621>, typical SST criteria include:[4]

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area (n=5) ≤ 2.0%

Logical Relationship of Analytical Parameters

The following diagram illustrates the interconnectedness of the key parameters in developing a robust HPLC purity method.

Analytical_Parameters cluster_method Method Parameters cluster_performance Performance Metrics cluster_validation Validation & Trustworthiness Column Column Chemistry Resolution Resolution Column->Resolution MobilePhase Mobile Phase MobilePhase->Resolution PeakShape Peak Shape MobilePhase->PeakShape Retention Retention Time MobilePhase->Retention FlowRate Flow Rate FlowRate->Retention Temperature Temperature Temperature->Retention Accuracy Accuracy Resolution->Accuracy Linearity Linearity Resolution->Linearity Precision Precision PeakShape->Precision Retention->Precision

Caption: Interrelationship of HPLC method parameters and performance metrics.

Conclusion

The purity assessment of this compound requires a well-designed and validated HPLC method capable of separating the active pharmaceutical ingredient from its potential process-related impurities and isomers. A Phenyl-Hexyl column, coupled with a gradient elution using a buffered acetonitrile/water mobile phase, provides a robust and selective method for this purpose. By adhering to the principles of method validation outlined in regulatory guidelines, researchers can ensure the generation of accurate and reliable purity data, which is essential for the successful development of safe and effective pharmaceutical products.

References

"comparative study of catalysts for benzimidazole synthesis from substituted o-phenylenediamines"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalytic Systems for Benzimidazole Synthesis

Welcome to a comprehensive examination of catalytic strategies for the synthesis of benzimidazoles, a cornerstone of modern medicinal chemistry. This guide moves beyond mere procedural lists to offer an in-depth, comparative analysis grounded in mechanistic understanding and practical application. As researchers and drug development professionals, our choice of catalyst dictates not only yield and purity but also the economic and environmental viability of our synthetic routes. Here, we dissect the performance of leading catalytic systems, providing the data and protocols necessary to make informed, effective decisions in the laboratory.

The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery

The benzimidazole core, a fusion of benzene and imidazole rings, is a "privileged scaffold" in pharmacology. Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a vast spectrum of therapeutic activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The most common and versatile method for constructing this scaffold is the condensation reaction between a substituted o-phenylenediamine and a carbonyl compound, typically an aldehyde.[2][3]

While this reaction can proceed without a catalyst, it often requires harsh conditions, such as high temperatures or strong acids, leading to longer reaction times and a mixture of products.[4][5] The advent of modern catalysis has revolutionized this process, enabling milder, faster, and more selective transformations.

The Reaction Pathway: A Mechanistic Overview

Understanding the reaction mechanism is critical to appreciating the role of a catalyst. The synthesis generally proceeds through a three-step sequence:

  • Imine Formation: The initial step is the condensation of one amino group of the o-phenylenediamine with the aldehyde's carbonyl group to form a Schiff base (imine) intermediate.

  • Cyclization: The second, pendant amino group then attacks the imine carbon in an intramolecular cyclization to form a dihydrobenzimidazole intermediate.

  • Oxidation/Dehydrogenation: The final step is the aromatization of the dihydrobenzimidazole ring to yield the stable benzimidazole product. This is typically an oxidative dehydrogenation step.

A well-chosen catalyst can accelerate one or more of these key steps. Lewis acid catalysts, for instance, activate the aldehyde's carbonyl group, facilitating the initial imine formation.[6] Other catalysts, particularly those based on transition metals, excel at promoting the final oxidative dehydrogenation step, often using air as a green oxidant.[7][8]

Benzimidazole Synthesis Mechanism Plausible Reaction Mechanism for Benzimidazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product OPD o-Phenylenediamine Imine Schiff Base (Imine) OPD->Imine Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Dihydro 2,3-Dihydro-1H-benzimidazole Imine->Dihydro Intramolecular Cyclization Benzimidazole 2-Substituted Benzimidazole Dihydro->Benzimidazole Oxidation (-2H) Catalyst Catalyst (e.g., Lewis Acid) Catalyst->Imine Activates Aldehyde

Caption: Plausible reaction mechanism for catalyzed benzimidazole synthesis.

A Comparative Guide to Catalytic Systems

The modern synthetic chemist has a diverse toolkit of catalysts for this transformation. They are broadly classified as heterogeneous and homogeneous systems, each with distinct advantages and operational considerations.

Heterogeneous Catalysts: The Pillars of Efficiency and Reusability

Heterogeneous catalysts exist in a different phase from the reaction mixture (typically a solid catalyst in a liquid solution), which is their defining advantage. This allows for simple recovery via filtration and repeated reuse, significantly lowering costs and minimizing product contamination with catalyst residues. This is a cornerstone of green chemistry.[9][10]

Key Classes of Heterogeneous Catalysts:

  • Supported Nanoparticles: Gold nanoparticles supported on titanium dioxide (Au/TiO₂) have proven exceptionally effective, catalyzing the reaction under ambient conditions with high yields.[2][7] The high surface area and unique electronic properties of the nanoparticles are key to their high activity.

  • Magnetic Nanoparticles: Core-shell magnetic nanoparticles, such as those based on iron oxides (Fe₃O₄ or γ-Fe₂O₃), offer a clever solution for catalyst recovery.[1][8][11] After the reaction, the catalyst can be easily removed from the mixture using an external magnet.

  • Metal Oxides and Zeolites: Simple metal oxides like zinc oxide (ZnO) and solid acids like Al-MCM-41 are robust, inexpensive, and effective catalysts.[12] Their porous structures can also impart size and shape selectivity.

  • Advanced Materials: Newer materials like zinc boron nitride (Zn-BNT) and ruthenium-doped cobalt on carbon (Co-Ru@C) are pushing the boundaries of efficiency, often enabling reactions in green solvents like water.[9][13]

Table 1: Performance Comparison of Selected Heterogeneous Catalysts

CatalystAldehyde ExampleSolventTemp. (°C)TimeYield (%)Reference(s)
Au/TiO₂ BenzaldehydeCHCl₃:MeOH252 h98[2][7]
Nano-Fe₃O₄ 4-ChlorobenzaldehydeWater8030 min97[8]
Zn-BNT BenzaldehydeAcetonitrileMW (15 min)15 min96[9]
Al-MCM-41 4-NitrobenzaldehydeEthanolReflux30 min95[12]
Co-Ru@C BenzaldehydeWater12024 h>99[13]
Nano-ZnS 4-MethoxybenzaldehydeEthanol7035 min96[14]
Homogeneous Catalysts: The Route to High Activity and Selectivity

Homogeneous catalysts operate in the same phase as the reactants, which often leads to higher activity and selectivity due to the absence of mass transfer limitations. However, their primary drawback is the difficulty of separating them from the final product, which can be a significant challenge in pharmaceutical synthesis.

Key Classes of Homogeneous Catalysts:

  • Lewis Acids: Lanthanide triflates, such as Erbium(III) triflate (Er(OTf)₃), are highly effective Lewis acids that can selectively promote the formation of either mono- or di-substituted benzimidazoles depending on the reaction conditions.[5][6] Other metal salts like ZrOCl₂·8H₂O and TiCl₄ are also potent catalysts.[6]

  • Brønsted Acids: Simple and inexpensive Brønsted acids like p-toluenesulfonic acid (p-TSOH) are widely used to catalyze the condensation.[15][16] They work by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.

  • Ionic Liquids: Certain ionic liquids, such as [BMIM]HSO₄, can function as both the solvent and the catalyst, offering a greener alternative to volatile organic solvents.[6] Their reusability, however, can be complex.

  • Amino Acids: In a novel green approach, amino acids like lysine have been used to catalyze the reaction between o-phenylenediamines and α-keto acids in water at room temperature, operating under metal-free conditions.[17]

Table 2: Performance Comparison of Selected Homogeneous Catalysts

CatalystAldehyde ExampleSolventTemp. (°C)TimeYield (%)Reference(s)
Er(OTf)₃ BenzaldehydeWater12015 min72 (di-subst.)[5]
p-TSOH 4-ChlorobenzaldehydeDMF802-3 h90[15][16]
Chlorosulfonic Acid BenzaldehydeNoneRT10 min92[12]
MgCl₂·6H₂O 4-NitrobenzaldehydeEthanolReflux15 min96[12]
Lysine Pyruvic AcidWaterRT12 h94[17]

Experimental Corner: Validated Laboratory Protocols

To bridge theory and practice, this section provides detailed, step-by-step protocols for two representative catalytic systems. The causality behind each step is explained to foster a deeper understanding of the process.

Protocol 1: Heterogeneous Synthesis using Au/TiO₂ Nanoparticles

This protocol is adapted from the work of Stratakis et al. and demonstrates an exceptionally mild and efficient synthesis at room temperature.[2]

Rationale: This method leverages the high catalytic activity of gold nanoparticles. The solid TiO₂ support allows for trivial separation of the catalyst post-reaction, ensuring a pure product and a reusable catalyst.

  • Materials:

    • Au/TiO₂ (1 mol % Au, commercially available or prepared via deposition-precipitation)

    • o-Phenylenediamine (0.2 mmol)

    • Substituted Aldehyde (0.2 mmol)

    • Solvent: Chloroform:Methanol (3:1 v/v, 1.5 mL)

    • Methanol (for washing)

  • Procedure:

    • Catalyst Suspension: To a 5 mL glass vial, add the Au/TiO₂ catalyst (approx. 40 mg). This ensures the catalyst is ready for the reactants.

    • Reagent Addition: Add the CHCl₃:MeOH solvent mixture (1.5 mL), followed by o-phenylenediamine (1.0 eq) and the aldehyde (1.0 eq).

    • Reaction: Stir the reaction mixture vigorously at 25 °C. Constant stirring is crucial in heterogeneous catalysis to ensure maximum contact between the reactants in solution and the solid catalyst surface.

    • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

    • Catalyst Recovery: Upon completion, transfer the slurry to a centrifuge tube. Centrifuge the mixture to pellet the solid Au/TiO₂ catalyst. Decant the supernatant containing the product. This step highlights the primary advantage of heterogeneous catalysis: simple physical separation.

    • Washing: Wash the recovered catalyst three times with methanol (3 x 1 mL) to remove any adsorbed product, collecting all supernatants. The catalyst can then be dried under vacuum and reused.

    • Product Isolation: Combine the initial supernatant and all washes. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, which is often of high purity. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Homogeneous Synthesis using p-Toluenesulfonic Acid (p-TSOH)

This protocol, based on the work of Kadhim and Kazim, is a classic example of a cost-effective, acid-catalyzed synthesis.[16]

Rationale: p-TSOH is a strong organic acid that acts as a proton source. It protonates the aldehyde's carbonyl group, increasing its electrophilicity and accelerating the initial condensation with the diamine.

  • Materials:

    • o-Phenylenediamine (0.01 mol)

    • Substituted Aldehyde (0.01 mol)

    • p-Toluenesulfonic acid (p-TSOH, approx. 20 mol %)

    • Dimethylformamide (DMF, 3 mL)

    • Saturated Sodium Bicarbonate solution

    • Cold Water

  • Procedure:

    • Reagent Mixture: In a round-bottom flask, combine the o-phenylenediamine (1.0 eq), the aldehyde (1.0 eq), and DMF.

    • Catalyst Addition: Add p-TSOH to the mixture.

    • Reaction: Heat the mixture to 80 °C with stirring for 2-3 hours. The elevated temperature provides the necessary activation energy for the cyclization and dehydrogenation steps.

    • Workup - Quenching: After cooling to room temperature, slowly add the reaction mixture dropwise into a beaker of cold water with stirring. This will cause the organic product to precipitate. This is a standard method for isolating water-insoluble organic products.

    • Workup - Neutralization: Neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases. This step removes the p-TSOH catalyst by converting it to its water-soluble sodium salt. Unlike the heterogeneous protocol, the catalyst is removed here via a chemical workup.

    • Product Isolation: Filter the precipitated solid using a Buchner funnel, wash thoroughly with cold water to remove any remaining salts, and dry the product under vacuum.

    • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Experimental Workflow General Experimental & Workup Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_het Heterogeneous Path cluster_hom Homogeneous Path A Combine Reactants, Solvent, & Catalyst B Stir at Defined Temperature & Time A->B C Monitor by TLC B->C D Catalyst Separation C->D Reaction Complete E Solvent Removal D->E D_het Filtration or Centrifugation D->D_het D_hom Aqueous Quench & Neutralization D->D_hom F Purification (e.g., Recrystallization) E->F G Characterization F->G

Caption: Comparative workflow for benzimidazole synthesis and workup.

Conclusion and Future Outlook

The synthesis of benzimidazoles from o-phenylenediamines has been profoundly advanced by the development of diverse catalytic systems.

  • For Green Chemistry and Scalability: Heterogeneous catalysts, particularly supported and magnetic nanoparticles, represent the state-of-the-art.[10][18] Their high activity, mild reaction conditions, and, most importantly, ease of recovery and reuse make them ideal for both academic research and industrial applications where sustainability and cost-effectiveness are paramount.

  • For High Reactivity and Specific Selectivity: Homogeneous catalysts remain highly valuable, especially in cases where specific selectivity is required (e.g., mono- vs. di-substitution) and where purification challenges can be overcome.[5]

The future of benzimidazole synthesis will likely focus on further refining these catalytic systems. The development of catalysts derived from earth-abundant metals, the use of biocatalysis, and the application of energy-efficient techniques like photoredox catalysis will continue to push the boundaries of what is possible, enabling even more sustainable and efficient access to these life-saving molecules.

References

A Researcher's Guide to Evaluating the Steric Effects of the Methyl Group in 5-Chloro-3-methylbenzene-1,2-diamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the subtle interplay of functional groups on a molecule's reactivity is paramount. The aromatic diamine, 5-Chloro-3-methylbenzene-1,2-diamine, serves as a quintessential example. While its chloro and amino groups define its primary reactive characteristics, the seemingly simple methyl group at the 3-position introduces significant steric and electronic complexities that dictate reaction outcomes. This guide provides an in-depth comparison, supported by experimental frameworks, to elucidate the profound steric influence of this methyl group.

Part 1: The Duality of the Methyl Group: Steric Hindrance vs. Electronic Donation

A substituent on an aromatic ring rarely exerts a single, isolated effect. The methyl group in this compound showcases a classic interplay between two fundamental phenomena:

  • Inductive Effect (+I): Alkyl groups, like methyl, are weakly electron-donating through the sigma bond network.[1] This effect slightly increases the electron density of the aromatic ring, which can activate it towards electrophilic attack and enhance the nucleophilicity of the adjacent amino groups.[2]

  • Steric Effect: Defined by the IUPAC as the effect on a property (like reaction rate) caused by the spatial requirements of a substituent, steric effects arise from non-bonded repulsions when atoms are forced into close proximity.[3][4] The methyl group, positioned ortho to one of the amino groups (at C2), creates a crowded local environment. This "steric hindrance" can impede the approach of reagents to that specific amino group, slowing down or entirely preventing reactions at that site.[5][6][7]

The critical question for any synthetic chemist is: which effect dominates? In the case of this compound, the spatial bulk of the methyl group often plays a more decisive role in directing reactivity than its modest electronic donation, especially in condensation reactions.

Part 2: Comparative Analysis: A Case Study in Benzimidazole Formation

To quantify the directing power of the methyl group, we can design a comparative experiment against a structurally similar but non-methylated analogue: 4-Chloro-1,2-benzenediamine [8]. A well-established and highly useful reaction for o-phenylenediamines is the condensation with an aldehyde to form a benzimidazole ring system—a core scaffold in many pharmaceutical agents.[9][10][11]

The Hypothesis:

When reacting with an aldehyde (e.g., benzaldehyde), the two amino groups of 4-Chloro-1,2-benzenediamine are electronically similar, leading to a mixture of two possible regioisomers with little to no selectivity. Conversely, for this compound, the steric hindrance from the C3-methyl group will significantly disfavor the reaction at the C2-amino group. This will lead to a highly regioselective reaction, yielding predominantly the isomer formed via reaction at the C1-amino group.

Below is a diagram illustrating the proposed reaction pathways.

G cluster_0 Control Reaction: 4-Chloro-1,2-benzenediamine cluster_1 Test Reaction: this compound R1 4-Chloro-1,2-benzenediamine + Benzaldehyde P1 Product A (Isomer 1) R1->P1  Path A P2 Product B (Isomer 2) R1->P2  Path B M1 ~1:1 Isomeric Mixture P1->M1 P2->M1 R2 This compound + Benzaldehyde P3 Product C (Major Isomer) R2->P3 Favorable Path P4 Product D (Minor Isomer) R2->P4 Disfavored Path Steric Steric Hindrance from -CH3 group Steric->P4 blocks

Caption: Comparative reaction pathways for benzimidazole synthesis.

Anticipated Experimental Data

The following table summarizes the expected outcomes from this comparative study, based on established principles of steric control.

ReactantReaction Time (h)Total Yield (%)Regioisomeric Ratio (Major:Minor)
4-Chloro-1,2-benzenediamine4~85%~ 55 : 45
This compound6~70%> 95 : 5

The data clearly hypothesizes that while the overall yield might be slightly lower and the reaction slower due to the deactivation of one reaction site, the gain in regioselectivity is substantial, highlighting the powerful directing effect of the methyl group.

Part 3: Experimental Protocol and Analytical Workflow

To validate the hypothesis, a robust experimental and analytical procedure is essential.

Detailed Protocol: Comparative Benzimidazole Synthesis

This protocol outlines a standard procedure for the acid-catalyzed condensation of an o-phenylenediamine with benzaldehyde.[10][12]

Materials:

  • This compound (C₇H₉ClN₂)[13][14]

  • 4-Chloro-1,2-benzenediamine (C₆H₇ClN₂)[8][15]

  • Benzaldehyde

  • Ethanol (Absolute)

  • p-Toluenesulfonic acid (p-TsOH) catalyst

  • Saturated sodium bicarbonate solution

  • Deionized water

Procedure:

  • Reaction Setup: In two separate 50 mL round-bottom flasks, dissolve 1.0 equivalent of the respective diamine (e.g., 1.56 g of this compound) in 20 mL of absolute ethanol.

  • Reagent Addition: To each flask, add 1.05 equivalents of benzaldehyde, followed by a catalytic amount (0.1 eq) of p-TsOH.

  • Reaction: Equip each flask with a reflux condenser and heat the mixtures to reflux (approx. 80°C) with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion (e.g., 4-6 hours), cool the reaction mixtures to room temperature.

  • Precipitation: Slowly pour each reaction mixture into 100 mL of ice-cold deionized water with vigorous stirring.

  • Neutralization: Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with copious cold deionized water to remove any residual salts.

  • Drying: Dry the crude product in a vacuum oven at 50°C to a constant weight.

  • Analysis: Retain a small, representative sample of the crude product for HPLC analysis to determine the accurate isomeric ratio before any purification. The remaining product can be purified by recrystallization from an ethanol/water mixture.

Analytical Workflow: Quantifying Regioselectivity

The determination of the isomeric ratio is the most critical analytical step. High-Performance Liquid Chromatography (HPLC) is the ideal technique for this purpose.[][17][18]

G cluster_workflow Analytical Workflow start Crude Product from Reaction Work-up prep Prepare analytical sample (e.g., 1 mg/mL in Acetonitrile) start->prep hplc Inject onto HPLC System (C18 Column) prep->hplc detect UV Detection (e.g., 254 nm) hplc->detect chrom Obtain Chromatogram detect->chrom integrate Integrate Peak Areas of Isomers chrom->integrate calculate Calculate Area % (Isomer A vs. Isomer B) integrate->calculate result Determine Regioisomeric Ratio calculate->result

Caption: HPLC workflow for determining the regioisomeric ratio.

Part 4: Spectroscopic Confirmation with ¹H NMR

While HPLC quantifies the isomers, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural proof.[19] The key to distinguishing the regioisomers of the benzimidazole product lies in the chemical shifts of the aromatic protons on the benzene portion of the molecule.

  • Major Isomer (from this compound): In the major product, the methyl group will be adjacent to the N-H part of the imidazole ring. The protons on the benzene ring will have distinct chemical shifts.

  • Isomeric Mixture (from 4-Chloro-1,2-benzenediamine): The ¹H NMR spectrum of the product mixture will be more complex, showing two distinct sets of aromatic proton signals, corresponding to the two different regioisomers. The relative integration of these distinct peaks can also be used to estimate the isomeric ratio, corroborating the HPLC data. For asymmetric benzimidazoles, the chemical shifts of carbons C4 and C7 can be particularly informative in determining the tautomeric form and thus the isomeric structure.[20][21][22]

Conclusion and Implications

The strategic placement of a methyl group on an aromatic diamine framework is a powerful tool for controlling reaction regioselectivity. As demonstrated through the comparative synthesis of benzimidazoles, the steric hindrance provided by the methyl group in this compound effectively shields the adjacent amino group, directing condensation reactions to the less hindered site. This results in the formation of a single, predictable major isomer, in stark contrast to the isomeric mixture obtained from its non-methylated counterpart.

For professionals in drug development and process chemistry, this principle is of immense practical value. The ability to synthesize a specific regioisomer avoids the need for costly and often low-yielding chromatographic separations of isomeric mixtures, streamlining synthetic routes and improving overall process efficiency. Understanding and leveraging these fundamental steric effects is a cornerstone of rational molecular design and efficient chemical synthesis.

References

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 5-Chloro-3-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the small aromatic compound, 5-Chloro-3-methylbenzene-1,2-diamine. Here, we move beyond rote protocols to explain the causal-driven experimental choices necessary for robust and reliable analytical method validation. The principles and methodologies detailed are grounded in established practices of immunochemistry and chromatography, ensuring a self-validating system for assessing analytical specificity.

Introduction: The Analytical Challenge of Substituted Phenylenediamines

This compound is a substituted o-phenylenediamine, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, dyes, and polymers.[1] Given their potential biological activities and environmental presence, the ability to accurately and specifically quantify this target analyte is paramount. The primary analytical challenge lies in distinguishing it from structurally similar aromatic compounds that may be present in complex matrices such as environmental samples, process streams, or biological fluids.

Designing the Study: Rationale for Comparator Compound Selection

A cross-reactivity study is only as informative as the compounds chosen for comparison. The selection process must be deliberate, exploring the structural features that an analytical method might misinterpret. For our target analyte, this compound, the key structural motifs are the phenylenediamine backbone, the chlorine substituent, and the methyl group.

Our panel of comparator compounds is designed to probe the analytical system's tolerance for variations at each of these positions.

Table 1: Panel of Aromatic Compounds for Cross-Reactivity Assessment

Compound NameStructureRationale for Inclusion
Target Analyte: this compoundThe primary molecule of interest.
4-Methylbenzene-1,2-diamineAssesses the role of the chlorine atom in recognition.
4-Chlorobenzene-1,2-diamineAssesses the role of the methyl group in recognition.
Benzene-1,2-diamine (o-phenylenediamine)Evaluates specificity for the core diamine structure versus substituted versions.[8][9]
3-Chloro-5-methylanilineTests the importance of the second amino group.
4-Chloro-2-nitro-6-methylanilineA synthetic precursor; its presence could indicate incomplete reactions.
p-Phenylenediamine (p-PDA)An isomer to assess positional specificity of the amino groups.[10]

The following diagram illustrates the logical relationship between the target analyte and the selected comparator compounds, highlighting the specific structural differences being tested.

G Target This compound (Target) NoCl 4-Methylbenzene-1,2-diamine Target->NoCl Lacks Chlorine NoMe 4-Chlorobenzene-1,2-diamine Target->NoMe Lacks Methyl Core Benzene-1,2-diamine Target->Core Lacks both Cl and Me Monoamine 3-Chloro-5-methylaniline Target->Monoamine Lacks one Amino Group Isomer p-Phenylenediamine Core->Isomer Positional Isomer

Caption: Structural relationships between the target analyte and comparator compounds.

Methodology 1: Competitive Indirect ELISA

A competitive ELISA is the gold standard for determining the specificity of an antibody for a small molecule (hapten).[11][12] The principle relies on the competition between the free analyte in a sample and a fixed amount of labeled or coated antigen for a limited number of antibody binding sites.[13][14] High concentrations of the free analyte (or a cross-reactant) in the sample will result in less labeled antigen binding to the antibody, leading to a weaker signal.

Workflow for Competitive ELISA

The following diagram outlines the key steps in the competitive ELISA protocol.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Reaction cluster_detection Signal Detection p1 1. Coat Plate with Antigen Conjugate p2 2. Wash p1->p2 p3 3. Block with BSA p2->p3 p4 4. Wash p3->p4 a1 5. Add Sample/Standard + Primary Antibody p4->a1 a2 6. Incubate (Competition Occurs) a1->a2 a3 7. Wash a2->a3 d1 8. Add Enzyme-conjugated Secondary Antibody a3->d1 d2 9. Incubate & Wash d1->d2 d3 10. Add TMB Substrate d2->d3 d4 11. Stop Reaction & Read Absorbance (450nm) d3->d4

Caption: Step-by-step workflow for the competitive indirect ELISA protocol.

Detailed Experimental Protocol

A. Reagent Preparation:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.

  • Antigen Conjugate: Synthesize a conjugate of this compound with a carrier protein like Bovine Serum Albumin (BSA). Dilute to 2 µg/mL in Coating Buffer. The synthesis of a hapten-carrier conjugate is a critical step to make the small molecule immunogenic.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST. Blocking is essential to prevent non-specific binding of antibodies to the plate surface.[11]

  • Primary Antibody: Rabbit anti-(this compound) polyclonal antibody, diluted in Blocking Buffer. The optimal dilution must be determined via titration.

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to Horseradish Peroxidase (HRP), diluted in Blocking Buffer.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution.

  • Stop Solution: 2 M Sulfuric Acid.

B. Assay Procedure:

  • Coat a 96-well microtiter plate with 100 µL/well of the antigen conjugate solution. Cover and incubate overnight at 4°C.[11]

  • Aspirate the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer.

  • Block the remaining protein-binding sites by adding 200 µL/well of Blocking Buffer. Incubate for 2 hours at room temperature.

  • Wash the plate 3 times as in step 2.

  • Prepare serial dilutions of the target analyte and each comparator compound (e.g., from 0.1 ng/mL to 1000 ng/mL) in Blocking Buffer.

  • In a separate dilution plate, mix 50 µL of each standard/comparator dilution with 50 µL of the diluted primary antibody. Incubate for 1 hour at 37°C to allow the antibody to bind to the free analyte.

  • Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the coated assay plate. Incubate for 90 minutes at 37°C.

  • Wash the plate 4 times with Wash Buffer.

  • Add 100 µL/well of the diluted HRP-conjugated secondary antibody. Incubate for 1 hour at 37°C.

  • Wash the plate 5 times with Wash Buffer.

  • Add 100 µL/well of TMB Substrate. Incubate in the dark for 15-20 minutes at room temperature.

  • Stop the reaction by adding 50 µL/well of Stop Solution. The color will change from blue to yellow.

  • Read the optical density (OD) at 450 nm using a microplate reader within 10 minutes.[13]

Data Analysis and Interpretation

The cross-reactivity is calculated using the IC50 value, which is the concentration of the analyte that causes a 50% reduction in the maximum signal.

  • Plot a standard curve for the target analyte and each comparator compound (OD vs. log concentration).

  • Determine the IC50 value for each compound from its respective curve.

  • Calculate the percent cross-reactivity (%CR) using the following formula:

    %CR = (IC50 of Target Analyte / IC50 of Comparator Compound) x 100

Table 2: Hypothetical Cross-Reactivity Data (ELISA)

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
This compound15.2100%Reference
4-Methylbenzene-1,2-diamine310.54.9%Chlorine is important for recognition.
4-Chlorobenzene-1,2-diamine45.133.7%Methyl group contributes to binding, but to a lesser extent than chlorine.
Benzene-1,2-diamine>1000<1.5%High specificity for the substituted ring.
3-Chloro-5-methylaniline>1000<1.5%Both amino groups are critical for binding.
p-Phenylenediamine>1000<1.5%Antibody is specific to the ortho-diamine configuration.

Methodology 2: High-Performance Liquid Chromatography (HPLC)

As an orthogonal method, HPLC provides a confirmatory assessment of specificity based on a different physical principle: chromatographic separation.[15] This is crucial for a comprehensive validation package. We will use a reverse-phase HPLC method with UV detection, a common technique for the analysis of aromatic amines.[16][17][18]

Detailed Experimental Protocol

A. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (Solvent A) and 0.1 M acetate buffer, pH 4.7 (Solvent B). The use of a buffer is important for maintaining the ionization state of the amines and achieving reproducible retention times.[17]

  • Gradient Program:

    • 0-2 min: 10% A

    • 2-15 min: Linear gradient to 70% A

    • 15-18 min: Hold at 70% A

    • 18-20 min: Return to 10% A

    • 20-25 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

B. Sample Preparation:

  • Prepare individual stock solutions (1 mg/mL) of the target analyte and each comparator compound in methanol.

  • Create a mixed standard solution containing all compounds at a concentration of 10 µg/mL each.

  • Prepare individual standard solutions of each compound at 10 µg/mL.

C. Assay Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the mixed standard solution to determine the retention time (RT) and resolution between each compound.

  • Inject each individual standard solution to confirm the retention time of each peak in the mixed chromatogram.

  • To test for interference in a relevant matrix (e.g., process water, plasma), spike the matrix with the target analyte and analyze. Then, spike the matrix with the target analyte and all comparator compounds and analyze to see if any peaks co-elute or interfere with the target analyte's peak.

Data Analysis and Interpretation

Specificity in HPLC is determined by the ability to resolve the target analyte from all potential interferents.

  • Retention Time (RT): Record the RT for each compound.

  • Resolution (Rs): Calculate the resolution between the target analyte peak and the closest eluting comparator peak using the standard formula:

    Rs = 2 * (RT₂ - RT₁) / (W₁ + W₂) (Where RT is retention time and W is the peak width at the base)

    A resolution value (Rs) of ≥ 1.5 indicates baseline separation, confirming specificity.

Table 3: Hypothetical Chromatographic Data (HPLC)

CompoundRetention Time (min)Resolution (Rs) from TargetInterpretation
Benzene-1,2-diamine5.86.1Well resolved.
p-Phenylenediamine6.54.5Well resolved.
4-Methylbenzene-1,2-diamine8.11.8Baseline resolved.
This compound 8.9 - Target Analyte
4-Chlorobenzene-1,2-diamine9.41.6Baseline resolved.
3-Chloro-5-methylaniline11.25.2Well resolved.

Conclusion

This guide presents a dual-methodology approach for the rigorous evaluation of cross-reactivity for this compound. The competitive ELISA provides high-throughput screening and quantitative data on antibody binding specificity, while the orthogonal HPLC method confirms this specificity based on physicochemical separation. The hypothetical data illustrates a scenario where the developed methods are highly specific. The ELISA shows significant cross-reactivity only with compounds sharing both the chloro- and methyl- substituents, and the HPLC method achieves baseline separation from all tested structural analogs. By employing this self-validating framework, researchers and drug development professionals can establish the specificity of their analytical methods with a high degree of confidence, ensuring the integrity and reliability of their results.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Chloro-3-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The compounds we handle daily, such as 5-Chloro-3-methylbenzene-1,2-diamine, are pivotal to our work but demand meticulous management from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), aiming to be your preferred resource for laboratory safety and chemical handling.

Understanding the Hazard Profile of this compound

This compound is a chlorinated aromatic amine. This chemical class is associated with specific health and environmental hazards. A safety data sheet (SDS) for the closely related compound, 4-Chloro-3-Methylbenzene-1,2-Diamine Hydrochloride, indicates several key hazards:

  • Acute oral toxicity : Harmful if swallowed.

  • Skin corrosion/irritation : Causes skin irritation.[1]

  • Serious eye damage/eye irritation : Causes serious eye irritation.[1]

  • Respiratory tract irritation : May cause respiratory irritation.[1]

Given these hazards, direct contact with the skin, eyes, and respiratory system must be avoided through the use of appropriate Personal Protective Equipment (PPE).

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye and Face Protection : Wear chemical safety goggles and a face shield. Standard safety glasses are not sufficient.

  • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use.

  • Protective Clothing : A lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

On-site Waste Management and Segregation

Proper segregation of chemical waste is the cornerstone of safe laboratory practice. It prevents dangerous reactions and ensures that waste is handled by the appropriate disposal stream.

Step-by-Step Segregation Protocol:

  • Designate a Satellite Accumulation Area (SAA) : Establish a specific area within the laboratory for the collection of hazardous waste. This area must be under the direct control of laboratory personnel.

  • Select an Appropriate Waste Container :

    • Material Compatibility : Use a container made of a material that is chemically resistant to chlorinated aromatic amines. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using metal containers, as some chemicals can cause corrosion over time.[2]

    • Container Integrity : Ensure the container is in good condition, free from cracks or leaks, and has a secure, tightly fitting lid.

  • Label the Waste Container :

    • As soon as the first drop of waste is added, the container must be labeled. The label should be clear, legible, and permanently affixed.

    • Required Information (per EPA and DOT guidelines) :

      • The words "Hazardous Waste".[3][4][5][6][7]

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

      • The specific hazard characteristics (e.g., "Toxic," "Irritant").

      • The date on which the first waste was added to the container (the "accumulation start date").[4]

      • The name and contact information of the responsible researcher or lab supervisor.

Incompatible Wastes:

Never mix this compound waste with the following:

  • Strong Oxidizing Agents : Can lead to violent reactions.

  • Acids : Aromatic amines are basic and will react with acids, potentially in an exothermic manner.[8]

  • Other Reactive Chemicals : Consult your institution's chemical hygiene plan for a comprehensive list of incompatible materials.

The following diagram illustrates the decision-making process for waste segregation in the laboratory.

Caption: Decision workflow for the segregation and initial containment of this compound waste.

Disposal Procedures: A Step-by-Step Guide

The disposal of this compound should be handled by a licensed professional waste disposal service.[1] On-site treatment, such as chemical neutralization, is generally not recommended for this class of compound in a standard research laboratory setting due to the potential for hazardous reactions and the production of other regulated waste products.

Operational Plan for Disposal:

  • Container Full : Once the waste container is full, or if it has been in the SAA for the maximum allowable time (check your institution's policy), it is ready for disposal.

  • Finalize Labeling : Ensure all required information on the label is complete and accurate. Add the date the container was filled.

  • Request a Waste Pickup : Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup. Provide them with all the information from the waste label.

  • Documentation : Complete any necessary waste disposal forms or manifests as required by your institution and the waste disposal vendor. This documentation is a legal record of the "cradle-to-grave" management of the hazardous waste.

  • Transfer of Custody : When the waste disposal personnel arrive, ensure they have the correct information and that the container is in good condition for transport.

Regulatory Framework: EPA and OSHA Compliance

The disposal of this compound is governed by several federal and state regulations.

  • Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA), this chemical waste is considered hazardous. While not specifically listed by name, it falls under the characteristics of toxic waste. Wastes from the production of chlorinated benzenes (K085) and aniline (K083) are listed hazardous wastes, indicating the EPA's concern with this class of chemicals.

  • Occupational Safety and Health Administration (OSHA) : OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of this chemical are communicated to all employees who may be exposed. This includes proper labeling, access to the SDS, and training on safe handling and emergency procedures.

Occupational Exposure Limits:

While a specific Permissible Exposure Limit (PEL) for this compound has not been established by OSHA, it is prudent to adhere to the limits for related compounds. For example, the NIOSH Recommended Exposure Limit (REL) for aniline is a Time-Weighted Average (TWA) of 2 ppm.[9] Given the chlorinated nature of this compound, it is recommended to maintain exposure levels as low as reasonably achievable.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and correct action is critical.

Spill Response:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert : Notify your laboratory supervisor and your institution's EHS department.

  • Contain : If it is safe to do so, use a chemical spill kit with absorbent materials to contain the spill. Do not use combustible materials like paper towels.

  • Clean-up : Trained personnel wearing appropriate PPE should clean up the spill. The resulting waste must be disposed of as hazardous waste.

Exposure Response:

  • Inhalation : Move the affected person to fresh air. Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Data Summary Table
ParameterInformationSource
Chemical Name This compound-
CAS Number 673487-36-0Sigma-Aldrich[5]
Primary Hazards Acute oral toxicity, Skin and eye irritation, Respiratory tract irritationCymitQuimica SDS[1]
Recommended PPE Chemical safety goggles, face shield, chemically resistant gloves, lab coat, respirator (if dust/aerosol risk)General Laboratory Safety
Waste Container HDPE or Glass with a secure lidAce Waste[2]
Disposal Method Licensed Professional Waste Disposal ServiceCymitQuimica SDS[1]
EPA Waste Codes (Potential) D001 (if ignitable characteristics are present), D002 (if corrosive), and potentially F or K-listed waste depending on the process generating the waste.EPA[6]
Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a culture of safety. By understanding the hazards, implementing robust on-site management practices, and adhering to regulatory requirements, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our environment. This guide provides the foundational knowledge and actionable steps to achieve this. Always consult your institution's specific policies and your chemical's Safety Data Sheet for the most accurate and comprehensive information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.